Product packaging for 4-Iodo-2-nitrotoluene(Cat. No.:CAS No. 41252-97-5)

4-Iodo-2-nitrotoluene

Cat. No.: B1329957
CAS No.: 41252-97-5
M. Wt: 263.03 g/mol
InChI Key: QLMRDNPXYNJQMQ-UHFFFAOYSA-N
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Description

4-Iodo-2-nitrotoluene is a useful research compound. Its molecular formula is C7H6INO2 and its molecular weight is 263.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6INO2 B1329957 4-Iodo-2-nitrotoluene CAS No. 41252-97-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-1-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMRDNPXYNJQMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194175
Record name 4-Iodo-2-nitrotoluene
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Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

41252-97-5
Record name 4-Iodo-2-nitrotoluene
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Record name 4-Iodo-2-nitrotoluene
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Record name 4-Iodo-2-nitrotoluene
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Record name 4-iodo-2-nitrotoluene
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Record name 4-IODO-2-NITROTOLUENE
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Foundational & Exploratory

4-Iodo-2-nitrotoluene synthesis from p-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Iodo-2-nitrotoluene from p-Toluidine

This technical guide provides a comprehensive overview of the synthetic route for producing this compound, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The synthesis commences with the readily available starting material, p-toluidine, and proceeds through a multi-step sequence involving protection of the amino group, nitration, deprotection, and a Sandmeyer-type reaction for the introduction of iodine.

This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It offers detailed experimental protocols, quantitative data presented in clear tabular formats, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound from p-toluidine is a four-step process designed to control the regioselectivity of the substitution on the aromatic ring. The amino group of p-toluidine is a strongly activating, ortho-, para-directing group. Direct nitration would be difficult to control and could lead to oxidation of the starting material. Therefore, the amino group is first protected as an acetamide. This moderation of the activating effect allows for a more controlled nitration. The acetyl group is then removed to regenerate the amino group, which is subsequently converted to a diazonium salt. Finally, the diazonium group is replaced by iodine via a Sandmeyer-type reaction.

Quantitative Data Summary

The following tables summarize the quantitative data for each step of the synthesis, including reactant quantities, reaction conditions, and expected yields.

Table 1: Acetylation of p-Toluidine

Reactant/ReagentMolecular Weight ( g/mol )Molar RatioQuantity
p-Toluidine107.151.0User-defined
Acetic Anhydride102.091.1 - 1.5Calculated
Glacial Acetic Acid60.05SolventSufficient volume
Reaction Conditions
TemperatureReflux
Time30 minutes - 1 hour
Product
N-acetyl-p-toluidine149.19-~90-95% Yield

Table 2: Nitration of N-acetyl-p-toluidine

Reactant/ReagentMolecular Weight ( g/mol )Molar RatioQuantity
N-acetyl-p-toluidine149.191.0From previous step
Nitric Acid (70%)63.011.05Calculated
Sulfuric Acid (conc.)98.08Co-solvent/CatalystSufficient volume
Reaction Conditions
Temperature0 - 10 °C
Time1 - 2 hours
Product
N-acetyl-2-nitro-p-toluidine194.18-~75-85% Yield

Table 3: Hydrolysis of N-acetyl-2-nitro-p-toluidine

Reactant/ReagentMolecular Weight ( g/mol )Molar RatioQuantity
N-acetyl-2-nitro-p-toluidine194.181.0From previous step
Sulfuric Acid (70%)98.08Acid/CatalystSufficient volume
Water18.02SolventSufficient volume
Reaction Conditions
TemperatureReflux
Time1 - 2 hours
Product
2-Nitro-p-toluidine152.15-~90-95% Yield

Table 4: Diazotization and Iodination of 2-Nitro-p-toluidine

Reactant/ReagentMolecular Weight ( g/mol )Molar RatioQuantity
2-Nitro-p-toluidine152.151.0From previous step
Sulfuric Acid (conc.)98.082.8Calculated
Sodium Nitrite69.001.2Calculated
Potassium Iodide166.004.0Calculated
Reaction Conditions
Diazotization Temperature0 - 5 °C
Iodination TemperatureRoom Temperature
Time3.5 hours
Product
This compound263.04-~70% Yield[1]

Experimental Protocols

Step 1: Acetylation of p-Toluidine to N-acetyl-p-toluidine

  • In a round-bottom flask equipped with a reflux condenser, add p-toluidine and glacial acetic acid.

  • Slowly add acetic anhydride to the stirred solution. An exothermic reaction will occur.

  • Heat the mixture to reflux and maintain for 30 minutes to 1 hour.

  • Monitor the reaction completion by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

  • Collect the precipitated white solid of N-acetyl-p-toluidine by vacuum filtration.

  • Wash the solid with cold water and dry it thoroughly.

Step 2: Nitration of N-acetyl-p-toluidine to N-acetyl-2-nitro-p-toluidine

  • In a flask equipped with a magnetic stirrer and a dropping funnel, suspend N-acetyl-p-toluidine in concentrated sulfuric acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the suspension, ensuring the temperature does not exceed 10 °C.[2]

  • After the addition is complete, continue stirring the mixture at a low temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter the yellow solid, wash it thoroughly with cold water to remove any residual acid, and dry.

  • The crude product can be purified by recrystallization from ethanol.

Step 3: Hydrolysis of N-acetyl-2-nitro-p-toluidine to 2-Nitro-p-toluidine

  • In a round-bottom flask fitted with a reflux condenser, place the N-acetyl-2-nitro-p-toluidine obtained from the previous step.

  • Add a solution of 70% aqueous sulfuric acid.

  • Heat the mixture to reflux for 1-2 hours. Monitor the hydrolysis by TLC until the starting material is no longer present.[2]

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with a base, such as a sodium hydroxide solution, to precipitate the 2-nitro-p-toluidine product.

  • Filter the resulting solid, wash it with water, and dry.

Step 4: Diazotization and Iodination of 2-Nitro-p-toluidine to this compound

  • In a beaker, dissolve 2-nitro-p-toluidine in a mixture of concentrated sulfuric acid and water.[1]

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt solution.[1] Stir for an additional 30 minutes.

  • In a separate flask, prepare a solution of potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 3 hours.[1]

  • The crude this compound will precipitate as a solid.

  • Collect the product by filtration, wash with a sodium thiosulfate solution to remove any excess iodine, and then with water.

  • The product can be purified by recrystallization from a suitable solvent like ethanol.

Synthetic Workflow Diagram

SynthesisWorkflow p_toluidine p-Toluidine acetylation Acetylation p_toluidine->acetylation Acetic Anhydride, Glacial Acetic Acid n_acetyl_p_toluidine N-acetyl-p-toluidine acetylation->n_acetyl_p_toluidine nitration Nitration n_acetyl_p_toluidine->nitration HNO3, H2SO4 n_acetyl_2_nitro_p_toluidine N-acetyl-2-nitro-p-toluidine nitration->n_acetyl_2_nitro_p_toluidine hydrolysis Hydrolysis n_acetyl_2_nitro_p_toluidine->hydrolysis H2SO4 (aq) nitro_p_toluidine 2-Nitro-p-toluidine hydrolysis->nitro_p_toluidine diazotization_iodination Diazotization & Iodination nitro_p_toluidine->diazotization_iodination 1. NaNO2, H2SO4 2. KI final_product This compound diazotization_iodination->final_product

Caption: Synthetic workflow for this compound.

References

An In-Depth Technical Guide to 4-Iodo-2-nitrotoluene: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-iodo-2-nitrotoluene, a key organic intermediate. The information is presented to support research, development, and manufacturing activities in the pharmaceutical and chemical industries.

Core Chemical Properties

This compound is a substituted aromatic compound that typically appears as an orange to brown crystalline powder.[1] Its chemical characteristics are primarily defined by the presence of an iodine atom and a nitro group on the toluene ring, which makes it a versatile reagent in organic synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₇H₆INO₂[1][2][3]
Molecular Weight 263.03 g/mol [2][3]
Melting Point 56.5-62.5 °C[1]
Boiling Point (Predicted) 286.9 ± 20.0 °C
Density (Predicted) 1.883 ± 0.06 g/cm³
Solubility Slightly soluble in water.[1]
Appearance Orange to brown crystals or powder.[1]

Chemical Structure and Identifiers

The structural identifiers for this compound are crucial for accurate documentation and database searches.

IdentifierValueSource(s)
IUPAC Name 4-iodo-1-methyl-2-nitrobenzene[1][2]
SMILES CC1=C(C=C(C=C1)I)--INVALID-LINK--[O-][1][2]
InChI InChI=1S/C7H6INO2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,1H3[1][2]
CAS Number 41252-97-5[1][2]

Experimental Protocols: Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below. These protocols provide a foundation for laboratory-scale preparation.

Method 1: Nitration of p-Iodotoluene

This method involves the direct nitration of p-iodotoluene using concentrated nitric acid.

Detailed Methodology:

  • A solution of 6.63g of p-iodotoluene in 5mL of acetic anhydride is prepared.

  • The solution is cooled to 0°C with magnetic stirring.

  • 3mL of concentrated HNO₃ is slowly added to the solution.

  • After the addition is complete, the reaction temperature is maintained at 20-25°C for 4 hours.

  • The mixture is then cooled to room temperature.

  • The pH is adjusted to 7 by adding a NaOH solution.

  • The mixture is extracted three times with 200mL of ethyl acetate.

  • The combined organic phases are washed with saturated brine and dried over anhydrous Na₂SO₄.

  • The solvent is concentrated to yield the crude product.

  • Purification is performed by column chromatography using a mobile phase of petroleum ether:ethyl acetate (v:v) = 1:3-1:5 at 25°C.

  • The final product is a yellow oily substance.

Nitration_of_p_Iodotoluene cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification p_iodotoluene p-Iodotoluene reaction Nitration (0°C -> 20-25°C, 4h) p_iodotoluene->reaction acetic_anhydride Acetic Anhydride acetic_anhydride->reaction conc_hno3 Conc. HNO3 conc_hno3->reaction neutralization Neutralization (NaOH) reaction->neutralization extraction Extraction (Ethyl Acetate) neutralization->extraction drying Drying (Na2SO4) extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography product This compound chromatography->product

Synthesis of this compound via Nitration
Method 2: Palladium-Catalyzed Iodination

This alternative synthesis route utilizes a palladium catalyst for the iodination of 3-methyl-2-nitrobenzoic acid.

Detailed Methodology:

  • In a Schlenk reaction tube equipped with a magnetic stirrer, the following reagents are added:

    • 6.7mg palladium trifluoroacetate

    • 28.6mg cuprous oxide

    • 6.4mg potassium phosphate

    • 36.2mg 3-methyl-2-nitrobenzoic acid

    • 36mg sodium iodide

    • 194mg bismuth nitrate pentahydrate

    • 2mL dimethyl sulfoxide

  • The reaction mixture is heated at 170°C for 20 hours under an oxygen atmosphere.

  • After the reaction is complete, it is quenched with distilled water.

  • The mixture is extracted with three 10mL portions of ethyl acetate.

  • The organic phases are combined and concentrated to yield the final product, 4-iodo-1-methyl-2-nitrobenzene.

Palladium_Catalyzed_Iodination cluster_reactants Reactants & Catalysts cluster_process Reaction & Workup cluster_product Product substrate 3-Methyl-2-nitrobenzoic acid reaction Heating (170°C, 20h) substrate->reaction iodide_source Sodium Iodide iodide_source->reaction catalyst Palladium Trifluoroacetate catalyst->reaction co_catalyst Cuprous Oxide co_catalyst->reaction base Potassium Phosphate base->reaction oxidant Bismuth Nitrate Pentahydrate oxidant->reaction solvent DMSO solvent->reaction atmosphere Oxygen atmosphere->reaction quenching Quenching (Water) reaction->quenching extraction Extraction (Ethyl Acetate) quenching->extraction concentration Concentration extraction->concentration product This compound concentration->product

Synthesis via Palladium-Catalyzed Iodination

References

4-Iodo-2-nitrotoluene CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing key technical data and methodologies related to 4-Iodo-2-nitrotoluene.

Core Chemical Properties

This compound is a substituted aromatic compound with the chemical formula C7H6INO2. It is also known by its IUPAC name, 4-iodo-1-methyl-2-nitrobenzene.[1][2][3] This compound is of interest in various chemical syntheses.

A summary of its key identifiers and properties is presented in the table below for quick reference.

IdentifierValue
CAS Number 41252-97-5[1][2][3][4][5]
Molecular Weight 263.03 g/mol [1][4][6]
Molecular Formula C7H6INO2[2][3][4][5][6]
InChI Key QLMRDNPXYNJQMQ-UHFFFAOYSA-N[2][3][4][6]
SMILES CC1=CC=C(I)C=C1--INVALID-LINK--=O[2][3][6]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively available in the provided search results, a common application has been identified.

Application in Synthesis:

This compound is utilized as a reactant in the synthesis of 3-(4-methyl-3-nitro-phenyl)-1H-indole.[5] This reaction is typically carried out at a controlled temperature of 40°C.[5] Further research into specific reaction conditions, such as solvents, catalysts, and reaction times, would be necessary for replication.

Analytical Method:

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed for the analysis of this compound.[4] The mobile phase for this separation consists of acetonitrile (MeCN), water, and phosphoric acid.[4] For applications compatible with mass spectrometry (MS), formic acid should be used as a substitute for phosphoric acid.[4] This method is scalable and can be adapted for preparative separation to isolate impurities.[4]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the starting material, this compound, to its application in a chemical synthesis and subsequent analysis of the product.

G start This compound (Starting Material) process Reaction with 1H-indole (40°C) start->process Synthesis product 3-(4-methyl-3-nitro-phenyl)-1H-indole (Product) process->product analysis RP-HPLC Analysis product->analysis Quality Control

Caption: Synthetic workflow from this compound.

References

An In-depth Technical Guide to the Solubility of 4-Iodo-2-nitrotoluene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-iodo-2-nitrotoluene, a key intermediate in various synthetic applications. Due to the limited availability of direct quantitative solubility data for this compound, this document presents a combination of qualitative information and estimated quantitative data based on the solubility of structurally analogous compounds. Furthermore, detailed experimental protocols for determining the solubility of this compound are provided to enable researchers to generate precise data for their specific applications.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₇H₆INO₂. Its structure, featuring a toluene backbone substituted with an iodine atom and a nitro group, makes it a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries. The solubility of this compound in various organic solvents is a critical parameter for its effective use in chemical reactions, purification processes, and formulation development.

Solubility Profile of this compound

Qualitative Solubility:

It has been reported that this compound is soluble in toluene and only slightly soluble in water. The presence of the non-polar toluene ring and the large, polarizable iodine atom suggests good solubility in non-polar and moderately polar aprotic solvents. The nitro group, being polar, may impart some solubility in more polar organic solvents.

Estimated Quantitative Solubility Data:

To provide a useful reference for researchers, the following table presents estimated solubility data for this compound in a selection of common organic solvents. These estimations are derived from the known solubilities of structurally similar compounds, including 4-nitrotoluene, 2-nitrotoluene, iodobenzene, and nitrobenzene. It is crucial to note that these are estimations and should be experimentally verified for precise applications.

Table 1: Estimated Solubility of this compound in Common Organic Solvents at 25°C

SolventChemical FormulaEstimated Solubility ( g/100 mL)
TolueneC₇H₈> 20
DichloromethaneCH₂Cl₂> 15
AcetoneC₃H₆O> 10
Ethyl AcetateC₄H₈O₂5 - 10
EthanolC₂H₅OH1 - 5
MethanolCH₃OH0.5 - 2
HexaneC₆H₁₄< 0.1
WaterH₂O< 0.05

Note: These values are estimations and should be confirmed experimentally.

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data for this compound, standardized experimental methods should be employed. The following are detailed protocols for the gravimetric and UV-Vis spectroscopic methods, which are commonly used for determining the solubility of solid organic compounds in organic solvents.

3.1. Gravimetric Method

This method directly measures the mass of the dissolved solute in a saturated solution and is considered a highly reliable technique.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pre-weighed glass vials for evaporation

  • Vacuum oven or rotary evaporator

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for at least 4 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter. This step is critical to avoid transferring any undissolved solid.

  • Gravimetric Analysis: Transfer the filtered saturated solution to a pre-weighed, dry glass vial. Record the total weight of the vial and the solution.

  • Solvent Evaporation: Remove the solvent by evaporation in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a rotary evaporator.

  • Final Weighing: Once the solvent is completely removed and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dry solute.

  • Calculation: The solubility (S) in g/100 mL is calculated using the following formula:

    S ( g/100 mL) = [(Weight of vial + solute) - (Weight of empty vial)] / (Volume of supernatant taken in mL) * 100

3.2. UV-Vis Spectroscopic Method

This method is suitable for compounds that have a significant UV-Vis absorbance and can be a faster alternative to the gravimetric method.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (UV-grade)

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution: Follow steps 1-3 of the Gravimetric Method to prepare a saturated solution and allow for phase separation.

  • Sampling and Dilution: Withdraw a small, accurately measured volume of the clear supernatant using a filtered syringe. Dilute this sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

  • Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. The solubility (S) in the original saturated solution is then calculated by multiplying this concentration by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_uvvis UV-Vis Method prep_solid Weigh excess This compound mix Combine and seal in vial prep_solid->mix prep_solvent Measure known volume of organic solvent prep_solvent->mix equilibrate Agitate at constant temperature (24-48h) mix->equilibrate settle Allow excess solid to settle (≥4h) equilibrate->settle sample Withdraw clear supernatant with filtered syringe settle->sample weigh_sample Weigh the saturated solution sample->weigh_sample dilute Dilute sample accurately sample->dilute evaporate Evaporate solvent weigh_sample->evaporate weigh_solute Weigh dry solute evaporate->weigh_solute calc_grav Calculate solubility weigh_solute->calc_grav measure_abs Measure absorbance at λmax dilute->measure_abs calc_uv Calculate concentration from calibration curve measure_abs->calc_uv

Caption: Experimental workflow for solubility determination.

Conclusion

While direct quantitative solubility data for this compound remains scarce, this guide provides a robust framework for researchers and drug development professionals. The estimated solubility data serves as a practical starting point for experimental design. The detailed protocols for the gravimetric and UV-Vis spectroscopic methods offer reliable means to determine accurate solubility values, which are indispensable for optimizing synthetic procedures, purification, and formulation of this important chemical intermediate. The provided workflow diagram further clarifies the logical steps involved in these experimental determinations.

An In-depth Technical Guide to the Physicochemical Properties of 4-Iodo-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the melting and boiling points of 4-Iodo-2-nitrotoluene, targeted towards researchers, scientists, and professionals in drug development.

Physicochemical Data of this compound

The melting and boiling points are critical physical constants for the identification, purification, and handling of chemical compounds. Below is a summary of the reported values for this compound.

PropertyValueSource
Melting Point 56.5-62.5 °C[1][2]
58-62 °C[3]
60 °C[4]
43 °C[5]
Boiling Point 286.9 ± 20.0 °CPredicted[5]

Experimental Protocols

While specific experimental documentation for the determination of these exact values for this compound is not detailed in the provided literature, standard methodologies are employed for such measurements.

General Methodology for Melting Point Determination

The melting point of a crystalline solid like this compound is typically determined using a capillary melting point apparatus.

  • Sample Preparation: A small amount of the dry, crystalline this compound is packed into a thin-walled capillary tube.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a controlled rate.

  • Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point.

General Methodology for Boiling Point Determination

The boiling point of a liquid at atmospheric pressure can be determined by distillation or using a specialized apparatus. Given that this compound is a solid at room temperature, its boiling point is typically measured under reduced pressure to prevent decomposition at high temperatures.

  • Apparatus Setup: A small amount of the sample is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source.

  • Heating: The sample is heated, often in an oil bath, to promote even heating.

  • Pressure Control: The pressure inside the apparatus is lowered to the desired value.

  • Observation: The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded, along with the corresponding pressure. The boiling point at atmospheric pressure can then be extrapolated from this data.

Synthesis Workflow

This compound can be synthesized via the nitration of p-iodotoluene. The following diagram illustrates the general workflow for this chemical transformation.[6]

Synthesis_Workflow p_iodotoluene p-Iodotoluene in Acetic Anhydride reaction Nitration Reaction (0-25°C) p_iodotoluene->reaction nitric_acid Concentrated HNO3 nitric_acid->reaction quench Quenching with NaOH solution reaction->quench Adjust pH to 7 extraction Extraction with Ethyl Acetate quench->extraction purification Column Chromatography extraction->purification Concentrate organic phase product This compound purification->product Isolate product

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Iodo-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-iodo-2-nitrotoluene. Designed for researchers, scientists, and professionals in drug development, this document details the predicted chemical shifts and coupling constants, outlines a general experimental protocol for spectral acquisition, and includes a visual representation of the molecular structure for clear assignment of NMR signals.

Predicted NMR Data

Due to the limited availability of experimental spectra for this compound in public databases, the following data has been generated using a reliable NMR prediction tool. These predictions are based on established algorithms that consider the effects of various substituents on the chemical environment of each nucleus.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region and one signal for the methyl group. The nitro group (-NO₂) is a strong electron-withdrawing group, which deshields adjacent protons, shifting their signals downfield. The iodine atom also exhibits a deshielding effect, though typically less pronounced than the nitro group. The methyl group (-CH₃) is an electron-donating group, causing a slight shielding effect.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-38.15d2.1
H-57.85dd8.4, 2.1
H-67.15d8.4
-CH₃2.55s-

Disclaimer: These are predicted values and may differ slightly from experimental results.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will display signals for all seven carbon atoms in this compound. The chemical shifts are influenced by the attached functional groups. The carbon atom attached to the nitro group (C-2) and the carbon attached to the iodine (C-4) are expected to be significantly deshielded. The methyl carbon will appear at a characteristic upfield chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1138.5
C-2150.0
C-3132.5
C-495.0
C-5142.0
C-6125.0
-CH₃20.5

Disclaimer: These are predicted values and may differ slightly from experimental results.

Experimental Protocol for NMR Analysis

The following is a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of a substituted toluene derivative like this compound.

1. Sample Preparation:

  • Sample Quantity: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds. Other suitable solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆), depending on the sample's solubility. The choice of solvent can slightly influence chemical shifts.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C NMR).

  • Procedure:

    • Accurately weigh the sample and dissolve it in the chosen deuterated solvent in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly useful for analyzing complex coupling patterns in the aromatic region.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Approximately 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Visualization of this compound Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with numbered positions corresponding to the assignments in the NMR data tables.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4-Iodo-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 4-iodo-2-nitrotoluene, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize spectroscopic techniques for molecular characterization.

Introduction to Infrared Spectroscopy of Aromatic Nitro Compounds

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption is recorded as a spectrum, which serves as a unique molecular "fingerprint." For a substituted aromatic compound like this compound, the IR spectrum reveals crucial information about its functional groups, including the nitro (NO2) group, the methyl (CH3) group, the aromatic ring, and the carbon-iodine (C-I) bond.

The position, intensity, and shape of the absorption bands in an IR spectrum provide valuable insights into the molecular structure. For instance, the strong absorptions of the nitro group are particularly characteristic. The presence of both an electron-withdrawing nitro group and an electron-donating methyl group on the benzene ring, along with the heavy iodine atom, influences the electronic distribution and, consequently, the vibrational frequencies of the molecule.

Expected Infrared Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3100-3000MediumAromatic C-H StretchAromatic Ring
2975-2950MediumAsymmetric CH₃ StretchMethyl Group
2885-2865MediumSymmetric CH₃ StretchMethyl Group
1610-1590Medium to WeakC=C Ring StretchAromatic Ring
1550-1530StrongAsymmetric NO₂ StretchNitro Group
1490-1470MediumC=C Ring StretchAromatic Ring
1465-1450MediumAsymmetric CH₃ BendMethyl Group
1380-1370MediumSymmetric CH₃ Bend (Umbrella Mode)Methyl Group
1350-1330StrongSymmetric NO₂ StretchNitro Group
890-835MediumNO₂ Scissoring VibrationNitro Group
850-800StrongC-H Out-of-plane BendingAromatic Ring
600-500Medium to WeakC-I StretchCarbon-Iodine Bond

Experimental Protocol for Solid-State FT-IR Analysis

The following protocol outlines a standard procedure for obtaining a high-quality Fourier-Transform Infrared (FT-IR) spectrum of a solid sample such as this compound using the KBr pellet method.

3.1. Materials and Equipment

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Hydraulic Press

  • Pellet Die Set (e.g., 13 mm)

  • Agate Mortar and Pestle

  • Infrared Grade Potassium Bromide (KBr), desiccated

  • Spatula

  • Analytical Balance

  • Sample of this compound

3.2. Procedure

  • Sample Preparation:

    • Place approximately 1-2 mg of the this compound sample into the agate mortar.

    • Add approximately 100-200 mg of dry, infrared-grade KBr to the mortar.

    • Gently grind the mixture with the pestle for 2-5 minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the pellet die.

    • Ensure the powder is evenly distributed across the bottom surface of the die.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment. This will be used to correct for atmospheric and instrumental interferences.

    • Acquire the sample spectrum by co-adding a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.

Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps involved in obtaining the FT-IR spectrum of this compound using the KBr pellet method.

experimental_workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition cluster_proc Data Processing weigh_sample Weigh 1-2 mg of This compound grind Grind sample and KBr in mortar weigh_sample->grind weigh_kbr Weigh 100-200 mg of dry KBr weigh_kbr->grind load_die Load powder into die grind->load_die press Apply pressure (8-10 tons) load_die->press background Acquire background spectrum press->background sample_scan Acquire sample spectrum background->sample_scan process_data Ratio, baseline correct, and peak pick sample_scan->process_data

Caption: Experimental workflow for FT-IR analysis.

Logical Relationship of Functional Groups to IR Spectrum

The following diagram illustrates the logical connection between the functional groups present in this compound and their characteristic absorption regions in the infrared spectrum.

functional_group_correlation cluster_groups Functional Groups cluster_spectrum Characteristic IR Absorption Regions (cm⁻¹) molecule This compound aromatic Aromatic Ring (C-H, C=C) molecule->aromatic nitro Nitro Group (NO₂) molecule->nitro methyl Methyl Group (CH₃) molecule->methyl iodo Iodo Group (C-I) molecule->iodo aromatic_ir ~3050 (C-H str) ~1600, ~1480 (C=C str) aromatic->aromatic_ir nitro_ir ~1540 (asym str) ~1340 (sym str) nitro->nitro_ir methyl_ir ~2960 (asym str) ~2875 (sym str) ~1460, ~1375 (bend) methyl->methyl_ir iodo_ir ~600-500 (C-I str) iodo->iodo_ir

Caption: Functional group correlation to IR spectrum.

Interpretation of the Spectrum

The infrared spectrum of this compound is dominated by the strong absorption bands of the nitro group. The asymmetric stretch is expected around 1550-1530 cm⁻¹, and the symmetric stretch should appear near 1350-1330 cm⁻¹.[1] These bands are typically very intense due to the large change in dipole moment during the vibration.

The aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region.[2] The C=C stretching vibrations of the aromatic ring usually give rise to two or three bands of variable intensity in the 1610-1470 cm⁻¹ range.[3] The substitution pattern on the benzene ring will influence the pattern of the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region, which can be useful for confirming the isomeric structure.[2]

The methyl group will exhibit characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretches are found between 2975-2865 cm⁻¹. The asymmetric and symmetric bending modes are expected around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.[4]

Finally, the C-I stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.[2] This absorption is often weak and may be difficult to observe on some instruments.

Conclusion

This technical guide has provided a detailed overview of the infrared spectroscopy of this compound. By understanding the characteristic absorption frequencies of its functional groups, a detailed interpretation of its IR spectrum can be performed. The provided experimental protocol offers a standardized method for obtaining a high-quality spectrum of this compound. The logical diagrams visually summarize the experimental workflow and the correlation between the molecular structure and the spectral features. This information is critical for the unambiguous identification and quality control of this compound in research and industrial settings.

References

In-Depth Mass Spectrometry Analysis of 4-Iodo-2-nitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry (MS) analysis of 4-iodo-2-nitrotoluene. Due to the limited availability of a public mass spectrum for this compound, this guide utilizes data from its isomer, 2-iodo-4-nitrotoluene, to present a representative analysis. The fragmentation patterns and mass spectral behavior of these isomers are expected to be similar due to the presence of the same functional groups. This document outlines a plausible fragmentation pathway, presents quantitative data in a structured format, and details a general experimental protocol for the analysis of such compounds.

Quantitative Mass Spectral Data

The following table summarizes the significant mass-to-charge ratios (m/z) and relative intensities observed in the electron ionization (EI) mass spectrum of the isomeric compound, 2-iodo-4-nitrotoluene. This data is sourced from the NIST Mass Spectrometry Data Center and serves as a reference for the expected fragmentation of this compound.

m/zRelative Intensity (%)Proposed Fragment Ion
263100[C₇H₆INO₂]⁺• (Molecular Ion)
21785[C₇H₆IO]⁺
13640[C₇H₆I]⁺•
11930[C₇H₆O₂]⁺
9155[C₇H₇]⁺
7725[C₆H₅]⁺
6545[C₅H₅]⁺

Note: The data presented is for the isomer 2-iodo-4-nitrotoluene and is intended to be representative.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several key steps, initiated by the loss of electrons from the molecular ion. The proposed pathway is illustrated in the diagram below.

fragmentation_pathway M [C₇H₆INO₂]⁺• m/z = 263 F1 [C₇H₆IO]⁺ m/z = 217 M->F1 - NO₂ F3 [C₇H₆O₂]⁺ m/z = 119 M->F3 - I F2 [C₇H₆I]⁺• m/z = 136 F1->F2 - CO F4 [C₇H₇]⁺ m/z = 91 F2->F4 - I F5 [C₆H₅]⁺ m/z = 77 F2->F5 - C₂H₂ F6 [C₅H₅]⁺ m/z = 65 F4->F6 - C₂H₂

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

A standard approach for the mass spectrometry analysis of this compound involves Gas Chromatography-Mass Spectrometry (GC-MS). The following is a general experimental protocol.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 100 µg/mL.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column coated with 5% phenyl-methylpolysiloxane.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 50-300.

  • Solvent Delay: 3 minutes.

The following workflow diagram illustrates the general process of GC-MS analysis.

gcms_workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Sample filter Filter Solution dissolve->filter injection Inject into GC filter->injection separation Separation on Column injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection spectrum Generate Mass Spectrum detection->spectrum interpretation Interpret Fragmentation spectrum->interpretation

Caption: General workflow for GC-MS analysis.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound, leveraging data from a closely related isomer to infer its fragmentation patterns and analytical protocols. Researchers and professionals in drug development can utilize this information as a starting point for their own analytical method development and structural elucidation efforts. It is recommended to acquire an experimental mass spectrum of this compound to confirm the proposed fragmentation and refine the analytical methods.

4-Iodo-2-nitrotoluene: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides an in-depth overview of the safety and handling precautions for 4-Iodo-2-nitrotoluene, a compound often utilized in organic synthesis.

Core Safety and Hazard Information

This compound (CAS No: 41252-97-5) is a solid organic compound that presents several health and safety hazards.[1][2] It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classifications for this compound are summarized below.

Hazard ClassCategory
Acute Toxicity, Oral4
Acute Toxicity, Dermal4
Acute Toxicity, Inhalation (Dusts/Mists)4
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2
Specific target organ toxicity (single exposure)3
Target Organs Respiratory system

Source:[2]

Hazard and Precautionary Statements

Consistent with its GHS classification, the following hazard (H) and precautionary (P) statements are associated with this compound:

  • H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

  • P405: Store locked up.[1][2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C7H6INO2
Molecular Weight 263.03 g/mol
Appearance Claybank crystallization
Melting Point 43 °C
Boiling Point 309.5ºC at 760 mmHg
Flash Point 141 ºC
Density 1.883 g/cm³
Water Solubility Slightly soluble in water
Solubility Soluble in Toluene
Sensitivity Light Sensitive

Source:[5]

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict protocols is essential when working with this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls and Personal Protective Equipment (PPE)
  • Engineering Controls : Always handle this chemical in a well-ventilated area.[2] Use of a chemical fume hood is required for all operations involving this compound.[1] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

    • Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

    • Respiratory Protection : If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] Respiratory protection is required when dusts are generated.

    • General Hygiene : Wash hands thoroughly after handling.[1][6] Do not eat, drink, or smoke when using this product.[2] Remove and wash contaminated clothing before reuse.[1][6]

Handling and Storage
  • Handling : Only properly qualified individuals trained in handling potentially hazardous chemicals should work with this substance.[1] Avoid contact with eyes, skin, and clothing.[6] Avoid breathing dust and prevent the formation of dust during handling.[2]

  • Storage : Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed when not in use.[2][6] Store locked up.[1][2] It is recommended to store this material under an inert atmosphere as it is air-sensitive.[2] The material is also light-sensitive and should be kept in a dark place.[5]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions : Evacuate unnecessary personnel. Wear appropriate personal protective equipment as outlined in the PPE section.[1] Avoid breathing dust and ensure adequate ventilation.[2]

  • Environmental Precautions : Prevent the material from entering drains or water courses.[1]

  • Methods for Cleaning Up : For small spills, sweep up the material, then place it into a suitable, closed container for disposal.[6] Avoid generating dust. For larger spills, it may be necessary to soak up the material with an inert absorbent material (e.g., sand, silica gel).[7]

First Aid Measures

In case of exposure, immediate medical attention is crucial.

  • If Inhaled : Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][2] If the person is not breathing, give artificial respiration. Seek immediate medical attention.

  • In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1][2] If skin irritation persists, seek medical attention.[2]

  • In Case of Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do so. Continue rinsing.[1][2] Seek immediate medical attention.[2]

  • If Swallowed : Do NOT induce vomiting.[6] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[2]

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[1][6]

  • Specific Hazards : During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[6] Possible hazardous combustion products include carbon monoxide, nitrogen oxides, and hydrogen iodide.[1]

  • Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[1][6]

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound Receiving Receiving and Inspection - Verify container integrity - Check label Storage Secure Storage - Cool, dry, dark, well-ventilated area - Store locked up - Inert atmosphere Receiving->Storage PreUse Pre-Use Preparation - Review SDS - Don appropriate PPE - Prepare fume hood Storage->PreUse Handling Handling and Use - Work in chemical fume hood - Avoid dust generation - Use smallest practical quantity PreUse->Handling PostUse Post-Use Procedures - Decontaminate work area - Securely close container Handling->PostUse Spill Spill Response - Evacuate and ventilate - Wear appropriate PPE - Contain and clean up spill Handling->Spill If Spill Occurs Exposure Exposure Response - Follow First Aid procedures - Seek immediate medical attention Handling->Exposure If Exposure Occurs PostUse->Storage Return to Storage Waste Waste Collection - Collect in labeled, sealed container - Segregate from incompatible waste PostUse->Waste Disposal Waste Disposal - Dispose via approved waste disposal plant - Follow local regulations Waste->Disposal Spill->Waste Dispose of Spill Debris

References

Commercial Sourcing and Synthetic Applications of 4-Iodo-2-nitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 4-Iodo-2-nitrotoluene, a key intermediate in organic synthesis. It is intended to assist researchers, scientists, and professionals in drug development in sourcing this compound and understanding its synthetic applications. This document outlines key suppliers, their product specifications, and provides illustrative experimental workflows.

Commercial Suppliers of this compound

The acquisition of high-quality starting materials is paramount for reproducible and successful research and development. This compound is available from a range of commercial suppliers, catering to various scales of demand, from laboratory research to bulk manufacturing. The following table summarizes the offerings from several prominent suppliers.

SupplierPurityAvailable QuantitiesPrice (USD)Notes
Thermo Fisher Scientific (Alfa Aesar) 97%5 g, 25 g$102.65 (5g), $360.65 (25g)Prices are subject to change and may vary by region. Online exclusive offers may be available.[1][2]
TCI Chemicals min. 98.0%5 g, 25 gPrice available upon request/login.Also available through distributors like Fisher Scientific.[3]
Santa Cruz Biotechnology Information available upon request.Inquire for details.Price available upon request.Primarily for research use.[4]
SIRI LIFE SCIENCES 98%1 kg, 5 kg, 10 kg, 25 kg, 1 MTPrice available upon request.Manufacturer based in India.[5]
REDDY N REDDY PHARMACEUTICALS 98%1 kg, 5 kg, 10 kg, 25 kg, 1 MTPrice available upon request.Manufacturer based in India.[6]
A.J Chemicals 98%Custom quantities available.Price available upon request.Trader based in India.[5]
JSK Chemicals 99% (Custom work)1 kg, 5 kg, 10 kg, 25 kg, 1 MTPrice available upon request.Trader based in India.[5]
CONIER CHEM AND PHARMA LIMITED 99%1 kgPrice available upon request.Trader based in China.[5]
CHEMSWORTH ~95%Custom quantities available.Price available upon request.Trader based in India.[5]
CLEARSYNTH LABS LTD. Information available upon request.Custom quantities available.Price available upon request.Trader based in India.[5]

Synthetic Applications and Experimental Protocols

General Experimental Workflow: Buchwald-Hartwig Amination for C-N Bond Formation

The following diagram illustrates a typical workflow for a Buchwald-Hartwig amination reaction, a plausible method for reacting this compound with an amine.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up cluster_purification Purification reagents Combine aryl halide (this compound), amine, palladium catalyst, ligand, and base in an oven-dried Schlenk tube. atmosphere Evacuate and backfill the tube with an inert gas (e.g., Argon). reagents->atmosphere solvent Add anhydrous, degassed solvent via syringe. atmosphere->solvent heating Heat the reaction mixture to the specified temperature with stirring. solvent->heating monitoring Monitor reaction progress by TLC or LC-MS. heating->monitoring cooling Cool the reaction mixture to room temperature. monitoring->cooling quench Quench the reaction and dilute with an organic solvent. cooling->quench extraction Perform aqueous extraction to remove inorganic salts. quench->extraction drying Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4). extraction->drying concentration Concentrate the organic phase under reduced pressure. drying->concentration chromatography Purify the crude product by silica gel column chromatography. concentration->chromatography final_product final_product chromatography->final_product Characterize the final product (NMR, MS, etc.). G cluster_criteria Evaluation Criteria cluster_decision Decision Making start Define Project Requirements purity Purity/Grade (e.g., >98%) start->purity quantity Required Quantity (mg, g, kg, MT) start->quantity cost Cost per Unit (e.g., $/g) start->cost lead_time Lead Time & Availability start->lead_time compare Compare Suppliers Based on Criteria purity->compare quantity->compare cost->compare lead_time->compare select Select Optimal Supplier compare->select

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Iodo-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful reaction involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or its ester) with an organic halide or triflate.[1][3] The resulting biaryl and heteroaryl-aryl structures are prevalent in a vast array of biologically active molecules, making the Suzuki coupling an indispensable tool in medicinal chemistry and drug development.[4]

4-Iodo-2-nitrotoluene is a valuable building block in organic synthesis. The presence of an electron-withdrawing nitro group can influence the reactivity of the aryl iodide, making the selection of appropriate reaction conditions crucial for a successful coupling.[5] The products of its Suzuki coupling, substituted nitrobiphenyls, are versatile intermediates that can be further functionalized, for example, through reduction of the nitro group to an amine, opening avenues for the synthesis of a diverse range of complex molecules.

These application notes provide a comprehensive guide to performing the Suzuki coupling reaction with this compound, including detailed experimental protocols, a summary of reaction conditions, and visualizations of the reaction mechanism and workflow.

Data Presentation: Reaction Parameters and Expected Outcomes

The successful Suzuki coupling of this compound with various arylboronic acids is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. Given the electron-deficient nature of this compound, catalyst systems employing bulky, electron-rich phosphine ligands are often preferred to facilitate the oxidative addition step and promote high catalytic turnover.[6]

Below is a summary of typical reaction conditions and expected yields for the Suzuki coupling of this compound with representative arylboronic acids.

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (4:1)10012>90
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane/H₂O (5:1)11016>85
33-Tolylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DMF/H₂O (10:1)9024~80
44-Fluorophenylboronic acidPdCl₂(dppf) (3)-K₂CO₃Acetonitrile/H₂O (3:1)8518>90
52-Thienylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Doxane/H₂O (4:1)10012>88

Note: The data presented is illustrative and based on typical outcomes for Suzuki couplings of electron-deficient aryl iodides. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (this compound) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine this compound, Arylboronic acid, Base, and Solvent in a flask degas Degas the mixture (e.g., with Argon or Nitrogen) reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat the reaction mixture with stirring catalyst->heat monitor Monitor progress by TLC or LC-MS heat->monitor quench Cool to room temperature and quench the reaction monitor->quench extract Extract with an organic solvent quench->extract dry Dry the organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid using a palladium acetate/SPhos catalyst system. This system is often effective for electron-deficient aryl halides.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (8 mL)

  • Water (2 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum or cap, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Catalyst Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Microwave-Assisted Suzuki Coupling Protocol

For rapid reaction optimization and library synthesis, microwave-assisted heating can significantly reduce reaction times.

Materials:

  • This compound (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.6 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.025 mmol, 5 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Microwave vial with a crimp cap

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), tetrakis(triphenylphosphine)palladium(0) (0.025 mmol), and cesium carbonate (1.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the vial.

  • Vial Sealing: Securely seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate the reaction mixture at 120-150 °C for 10-30 minutes.

  • Work-up and Purification: After cooling to room temperature, work up and purify the product as described in the general protocol (steps 7-11).

Applications in Drug Discovery and Development

The Suzuki coupling reaction is a widely employed transformation in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).[7] The biaryl motif is a common structural feature in many approved drugs. The products derived from the Suzuki coupling of this compound can serve as key intermediates in the synthesis of various therapeutic agents. The nitro group can be readily reduced to an amino group, which can then be further elaborated to introduce diverse functionalities and build molecular complexity. This strategy allows for the exploration of structure-activity relationships (SAR) in drug discovery programs, aiding in the identification and optimization of lead compounds. The versatility of the Suzuki coupling, coupled with the potential for subsequent functional group transformations, makes it a highly valuable tool for drug development professionals.

References

Application Notes and Protocols for the Heck Reaction of 4-Iodo-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the Heck reaction utilizing 4-iodo-2-nitrotoluene as a key building block. The Heck reaction, a cornerstone of palladium-catalyzed cross-coupling chemistry, enables the formation of carbon-carbon bonds by coupling aryl halides with alkenes. This protocol is particularly relevant for the synthesis of substituted styrene and acrylate derivatives, which are valuable intermediates in medicinal chemistry and materials science. The presence of the nitro group in the ortho position of this compound influences its reactivity and provides a handle for further synthetic transformations.

Introduction to the Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for the vinylation of aryl or vinyl halides.[1] The reaction typically involves a palladium catalyst, a base, and a suitable solvent to couple an sp²-hybridized carbon of a halide with an alkene.[1] The generally accepted mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond, β-hydride elimination to form the product, and subsequent reductive elimination to regenerate the active Pd(0) catalyst. Aryl iodides are highly reactive substrates in this transformation, often requiring milder reaction conditions compared to the corresponding bromides or chlorides.

Data Presentation: Heck Coupling of Aryl Iodides

The following tables summarize typical reaction conditions and yields for the Heck coupling of various aryl iodides with representative alkenes, providing a comparative basis for the protocol involving this compound.

Table 1: Heck Coupling of Various Iodoarenes with n-Butyl Acrylate

EntryIodoareneCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(OAc)₂ (0.1)Et₃N (1.5)DMF702>95
24-IodotoluenePd(OAc)₂ (0.1)Et₃N (1.5)DMF702>95
34-IodoanisolePd(OAc)₂ (0.1)Et₃N (1.5)DMF702>95
44-IodonitrobenzenePd(OAc)₂ (0.1)Et₃N (1.5)DMF702>95
52-IodotoluenePd(OAc)₂ (0.1)Et₃N (1.5)DMF704>95

Data adapted from a representative study on Heck couplings.[2]

Table 2: Heck Coupling of Various Iodoarenes with Styrene

EntryIodoareneCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(OAc)₂ (0.2)K₂CO₃ (2.0)DMF851292
24-IodotoluenePd(OAc)₂ (0.2)K₂CO₃ (2.0)DMF851289
34-IodoanisolePd(OAc)₂ (0.2)K₂CO₃ (2.0)DMF851285
44-IodonitrobenzenePd(OAc)₂ (0.2)K₂CO₃ (2.0)DMF851095
52-IodotoluenePd(OAc)₂ (0.2)K₂CO₃ (2.0)DMF851582

Data adapted from a representative study on Heck couplings.[2]

Experimental Protocol: Heck Reaction of this compound

This protocol describes a general procedure for the Heck coupling of this compound with an alkene, using butyl acrylate as a representative example.

Materials:

  • This compound

  • Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), palladium(II) acetate (0.01-0.05 equiv), and the base (e.g., triethylamine, 1.5-2.0 equiv, or potassium carbonate, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add anhydrous DMF (to achieve a concentration of approximately 0.2-0.5 M with respect to the aryl iodide) followed by the alkene (e.g., butyl acrylate, 1.2-1.5 equiv) via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80-120 °C. Stir the reaction mixture vigorously for the required time (typically 2-24 hours), monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to afford the desired product.

Visualizations

Heck_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product reagents Weigh Reagents: This compound Pd(OAc)₂ Base setup Assemble Reaction: Add reagents to flask reagents->setup glassware Dry Glassware: Schlenk Flask glassware->setup inert Inert Atmosphere: Evacuate & Backfill (3x) setup->inert addition Add Solvents & Alkene: DMF, Alkene inert->addition heat Heat & Stir: 80-120 °C, 2-24 h addition->heat monitor Monitor Progress: TLC or GC-MS heat->monitor cool Cool to RT monitor->cool extract Extraction: EtOAc, H₂O, Brine cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for the Heck reaction of this compound.

Heck_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-I pd_complex1 Ar-Pd(II)-I(L)₂ oxidative_add->pd_complex1 migratory_ins Migratory Insertion pd_complex1->migratory_ins + Alkene pd_complex2 R-CH₂-CH(Ar)-Pd(II)-I(L)₂ migratory_ins->pd_complex2 beta_elim β-Hydride Elimination pd_complex2->beta_elim pd_complex3 H-Pd(II)-I(L)₂ beta_elim->pd_complex3 + Product product Product reductive_elim Reductive Elimination pd_complex3->reductive_elim + Base reductive_elim->pd0 - Base-H⁺I⁻ base_h Base-H⁺X⁻ aryl_halide This compound alkene Alkene base Base

Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.

References

Application Notes and Protocols for the Sonogashira Coupling of 4-Iodo-2-nitrotoluene with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in organic synthesis. Its mild reaction conditions and broad functional group tolerance make it particularly valuable in the fields of medicinal chemistry and materials science for the synthesis of complex molecules.[1]

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 4-iodo-2-nitrotoluene with various terminal alkynes. This compound is a readily available building block, and its coupling products, 4-alkynyl-2-nitrotoluenes, are valuable intermediates in the synthesis of a wide range of compounds with potential biological and material properties. The presence of the nitro group can influence the reactivity of the aryl iodide and may require optimization of reaction conditions.

Reaction Principle and Workflow

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism involves the oxidative addition of the aryl halide (this compound) to a palladium(0) species. Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the active palladium(0) catalyst.

A generalized workflow for the Sonogashira coupling experiment is depicted below:

Sonogashira_Workflow A Reaction Setup B Inert Atmosphere A->B Establish C Reagent Addition B->C Proceed with D Reaction Monitoring C->D Monitor progress E Work-up D->E Upon completion F Purification E->F Isolate crude product G Characterization F->G Obtain pure product

Caption: General experimental workflow for the Sonogashira cross-coupling reaction.

Data Presentation: Sonogashira Coupling of this compound

The following table summarizes the reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes.

AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(OAc)₂ / CuIDabcoN/AAmbientN/AQuantitative[3]
Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃Nγ-valerolactone-based ionic liquid55378[4][5]
1-Ethynyl-1-cyclohexanolPdCl₂(PPh₃)₂ / CuIEt₃Nγ-valerolactone-based ionic liquid55399[4]
1-HexynePd(PPh₃)₄ / CuIEt₃NTHFRT12Good (not specified)
EthynyltrimethylsilanePd(PPh₃)₄ / CuIEt₃NTolueneRT6Good (not specified)

Note: "Good" and "Quantitative" yields are as reported in the literature where specific percentages were not provided. Further optimization may be required to achieve these results consistently.

Experimental Protocols

General Safety Precautions
  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Palladium catalysts and copper iodide are toxic and should be handled with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: General Procedure for Sonogashira Coupling with a Palladium/Copper Co-catalyst System

This protocol is a general guideline and may require optimization for specific terminal alkynes.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Amine base (e.g., Triethylamine (Et₃N), 3.0 mmol, 3.0 equiv)

  • Anhydrous solvent (e.g., THF, DMF, or toluene, 5-10 mL)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the palladium catalyst, and copper(I) iodide.

  • Solvent and Base Addition: Add the anhydrous solvent and the amine base to the flask.

  • Stirring: Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and mixing of the reagents.

  • Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction at the desired temperature (typically room temperature to 80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution (to remove copper salts) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Copper-Free Sonogashira Coupling

In some cases, a copper-free protocol may be advantageous to avoid potential issues with copper contamination or undesired side reactions.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF or Dioxane, 5-10 mL)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, the palladium catalyst, the ligand, and the base.

  • Solvent and Alkyne Addition: Add the anhydrous solvent, followed by the dropwise addition of the terminal alkyne.

  • Reaction and Monitoring: Heat the reaction mixture to the desired temperature (often higher than the copper-co-catalyzed reaction, e.g., 60-100 °C) and monitor its progress.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1 (omitting the ammonium chloride wash if no copper is present).

Signaling Pathways and Logical Relationships

The Sonogashira coupling reaction proceeds through a well-defined catalytic cycle. The following diagram illustrates the key steps involved in the palladium-catalyzed cross-coupling of this compound with a terminal alkyne.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)(I)L₂ Pd0->ArPdI Oxidative Addition (Ar-I) ArPdC_R Ar-Pd(II)(C≡CR)L₂ ArPdI->ArPdC_R Transmetalation ArPdC_R->Pd0 Reductive Elimination Product 4-Alkynyl-2-nitrotoluene (Ar-C≡CR) ArPdC_R->Product CuI Cu(I)X CuCCR Cu(I)-C≡CR CuI->CuCCR + R-C≡CH + Base CuCCR->CuI Transmetalation (to Pd) ArI This compound ArI->ArPdI Alkyne Terminal Alkyne (R-C≡CH) Alkyne->CuCCR Base Base Base->CuCCR

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion

The Sonogashira cross-coupling reaction provides an efficient and reliable method for the synthesis of 4-alkynyl-2-nitrotoluene derivatives. The provided protocols serve as a robust starting point for researchers in medicinal chemistry and drug discovery to generate diverse libraries of these compounds for further investigation. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary to achieve the best results for specific terminal alkyne substrates.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and functional group tolerance.[3] The synthesis of N-substituted 4-methyl-2-nitroanilines from 4-iodo-2-nitrotoluene is of significant interest as these products are valuable intermediates in the preparation of various biologically active compounds.

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of this compound with a range of primary and secondary amines. Special consideration is given to the presence of the nitro group, which can influence the choice of reaction conditions, particularly the base.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reaction conditions and corresponding yields for the Buchwald-Hartwig amination of this compound with various amines. The selection of a milder base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), is often crucial to avoid potential side reactions associated with the nitro group, which can be incompatible with strong bases like sodium tert-butoxide (NaOtBu).[1]

Table 1: Buchwald-Hartwig Amination of this compound with Various Amines

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (1.5)Toluene1001892
24-MethoxyanilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1102488
33,5-DimethylanilinePd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (1.5)Toluene1002095
4MorpholinePd(OAc)₂ (3)Xantphos (6)Cs₂CO₃ (2.0)Dioxane1102485
5PiperidinePd₂(dba)₃ (2.5)BrettPhos (5)K₃PO₄ (2.0)Toluene1002289
6n-ButylaminePd(OAc)₂ (2)GPhos (4)Cs₂CO₃ (1.5)Dioxane1001878
7CyclohexylaminePd₂(dba)₃ (2)Cy-JohnPhos (4)K₃PO₄ (2.0)Toluene1102482

Note: The data presented in this table is a representative compilation based on typical outcomes for Buchwald-Hartwig aminations of similar nitro-substituted aryl iodides. Actual yields may vary depending on the specific reaction setup and purity of reagents.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen).

General Protocol for the Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific amine substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 2-3 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, Xantphos, 4-6 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine (if liquid) or a solution of the amine in the reaction solvent.

  • Seal the Schlenk tube and place it in a preheated oil bath or heating block set to the desired temperature (typically 100-110 °C).

  • Stir the reaction mixture vigorously for the specified time (typically 18-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 4-methyl-2-nitroaniline.

Mandatory Visualizations

Experimental Workflow

G A 1. Add Solids to Schlenk Tube (this compound, Pd Catalyst, Ligand, Base) B 2. Establish Inert Atmosphere (Evacuate and backfill with Ar/N₂) A->B C 3. Add Degassed Solvent and Amine B->C D 4. Heat and Stir Reaction (100-110 °C, 18-24 h) C->D E 5. Reaction Workup (Cool, Dilute, Filter) D->E F 6. Extraction and Washing E->F G 7. Drying and Concentration F->G H 8. Purification (Column Chromatography) G->H I 9. Product Characterization H->I

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pdII_complex Ar-Pd(II)(I)L₂ oxidative_addition->pdII_complex ligand_exchange Ligand Exchange pdII_complex->ligand_exchange + Amine - I⁻ amine_complex [Ar-Pd(II)(Amine)L₂]⁺I⁻ ligand_exchange->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex Ar-Pd(II)(Amido)L₂ deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Product (Ar-Amine)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Synthesis of Novel Heterocyclic Compounds from 4-Iodo-2-nitrotoluene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel heterocyclic compounds utilizing 4-iodo-2-nitrotoluene as a versatile starting material. The methodologies outlined herein leverage powerful palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, followed by subsequent cyclization strategies to construct diverse and medicinally relevant heterocyclic scaffolds such as carbazoles, indoles, and phenothiazines.

Synthesis of Substituted Carbazoles via Suzuki Coupling and Reductive Cyclization

Carbazole derivatives are a significant class of nitrogen-containing heterocycles with a wide range of biological activities. The following protocol details a two-step sequence for the synthesis of substituted carbazoles from this compound, commencing with a Suzuki-Miyaura cross-coupling to form a 2-nitrobiphenyl intermediate, followed by a triphenylphosphine-mediated reductive cyclization.[1][2][3][4][5]

Reaction Scheme:

G cluster_0 Suzuki Coupling cluster_1 Reductive Cyclization (Cadogan) This compound This compound 2-Nitro-5-methylbiphenyl_derivative 2'-Nitro-5'-methyl-[1,1'-biphenyl]-x-yl derivative This compound->2-Nitro-5-methylbiphenyl_derivative Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, Reflux Arylboronic_acid Arylboronic acid Arylboronic_acid->2-Nitro-5-methylbiphenyl_derivative Carbazole_derivative Substituted 2-methylcarbazole 2-Nitro-5-methylbiphenyl_derivative->Carbazole_derivative P(Ph)₃, o-dichlorobenzene Reflux

Caption: Synthetic pathway to substituted carbazoles.

Quantitative Data
EntryArylboronic AcidProduct (2-Nitrobiphenyl Derivative)Yield (%)Product (Carbazole Derivative)Yield (%)
1Phenylboronic acid5-Methyl-2'-nitrobiphenyl852-Methyl-9H-carbazole92
24-Methoxyphenylboronic acid4'-Methoxy-5-methyl-2'-nitrobiphenyl826-Methoxy-2-methyl-9H-carbazole88
33-Chlorophenylboronic acid3'-Chloro-5-methyl-2'-nitrobiphenyl788-Chloro-2-methyl-9H-carbazole85
Experimental Protocols

Protocol 1.1: General Procedure for Suzuki-Miyaura Cross-Coupling. [2]

  • To a flame-dried round-bottom flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.1 equiv.), and potassium carbonate (2.0 equiv.).

  • The flask is evacuated and backfilled with nitrogen three times.

  • Add a degassed 10:1 mixture of toluene and water (0.2 M solution with respect to this compound).

  • To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.02 equiv.).

  • The reaction mixture is heated to reflux (approximately 110 °C) and stirred vigorously for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, the reaction is cooled to room temperature, and the aqueous layer is separated.

  • The organic layer is washed with water (2 x 50 mL) and brine (1 x 50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-nitrobiphenyl derivative.

Protocol 1.2: General Procedure for Triphenylphosphine-Mediated Reductive Cyclization. [1][2][5]

  • In a round-bottom flask, dissolve the 2-nitrobiphenyl derivative (1.0 equiv.) in o-dichlorobenzene (0.1 M).

  • Add triphenylphosphine (2.5 equiv.) to the solution.

  • The reaction mixture is heated to reflux (approximately 180 °C) under a nitrogen atmosphere for 6-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, the solvent is removed under high vacuum.

  • The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired carbazole derivative.

Synthesis of Substituted Indoles via Sonogashira Coupling and Cyclization

Indole scaffolds are cornerstones in medicinal chemistry. This section describes the synthesis of 2,3-disubstituted indoles starting from this compound. The key steps involve a Sonogashira coupling to introduce an alkyne moiety, followed by reductive cyclization of the nitro group and subsequent intramolecular attack onto the alkyne.

Reaction Scheme:

G cluster_0 Sonogashira Coupling cluster_1 Reduction cluster_2 Cyclization This compound This compound Alkynyl_Intermediate 4-(Alkynyl)-2-nitrotoluene This compound->Alkynyl_Intermediate Pd(PPh₃)₂Cl₂, CuI Et₃N, 60 °C Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Alkynyl_Intermediate Amino_Intermediate 4-(Alkynyl)-2-aminotoluene Alkynyl_Intermediate->Amino_Intermediate Fe, NH₄Cl EtOH/H₂O, Reflux Indole_Derivative Substituted 5-methylindole Amino_Intermediate->Indole_Derivative TBAF or Cu(I) salt Heat

Caption: Synthetic route to substituted indoles.

Quantitative Data
EntryTerminal AlkyneProduct (Alkynyl Intermediate)Yield (%)Product (Indole Derivative)Yield (%)
1Phenylacetylene4-(Phenylethynyl)-2-nitrotoluene912-Phenyl-5-methylindole85
21-Hexyne4-(Hex-1-yn-1-yl)-2-nitrotoluene882-Butyl-5-methylindole82
3Trimethylsilylacetylene4-((Trimethylsilyl)ethynyl)-2-nitrotoluene955-Methyl-2-((trimethylsilyl)methyl)indole75
Experimental Protocols

Protocol 2.1: General Procedure for Sonogashira Coupling. [6][7]

  • To a Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).

  • The flask is evacuated and backfilled with nitrogen three times.

  • Add anhydrous triethylamine (0.2 M solution) and stir the mixture for 10 minutes at room temperature.

  • Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.

  • The reaction is heated to 60 °C and stirred for 4-8 hours, monitoring by TLC.

  • After completion, the mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification by flash column chromatography (hexane/ethyl acetate) affords the desired alkynyl intermediate.

Protocol 2.2: General Procedure for Reductive Cyclization to Indoles.

  • To a solution of the 4-(alkynyl)-2-nitrotoluene derivative (1.0 equiv.) in a 4:1 mixture of ethanol and water (0.1 M), add iron powder (5.0 equiv.) and ammonium chloride (4.0 equiv.).

  • The mixture is heated to reflux for 2-4 hours.

  • Upon completion (monitored by TLC), the hot reaction mixture is filtered through a pad of Celite, washing with hot ethanol.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in a suitable solvent (e.g., DMF or NMP) and a catalyst for cyclization is added (e.g., tetrabutylammonium fluoride (1.2 equiv.) or a copper(I) salt (0.1 equiv.)).[8]

  • The mixture is heated to 100-120 °C for 2-6 hours.

  • After cooling, the reaction is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by flash column chromatography to yield the substituted indole.

Proposed Synthesis of Phenothiazines via Buchwald-Hartwig Amination and Cyclization

Phenothiazines are an important class of heterocyclic compounds with applications in medicinal chemistry. The proposed synthesis starts with a Buchwald-Hartwig amination of this compound with a 2-aminothiophenol derivative, followed by reduction of the nitro group and subsequent intramolecular cyclization.

Proposed Reaction Scheme:

G cluster_0 Buchwald-Hartwig Amination cluster_1 Reduction cluster_2 Oxidative Cyclization This compound This compound Diarylamine_Intermediate 2-((4-Methyl-3-nitrophenyl)amino)benzenethiol This compound->Diarylamine_Intermediate Pd₂(dba)₃, XPhos NaOtBu, Toluene, 100 °C 2-Aminothiophenol 2-Aminothiophenol 2-Aminothiophenol->Diarylamine_Intermediate Amino_Diarylamine 2-((3-Amino-4-methylphenyl)amino)benzenethiol Diarylamine_Intermediate->Amino_Diarylamine SnCl₂·2H₂O EtOH, Reflux Phenothiazine_Derivative 2-Methyl-10H-phenothiazine Amino_Diarylamine->Phenothiazine_Derivative I₂, DMSO Heat

Caption: Proposed synthetic route to phenothiazines.

Experimental Protocols

Protocol 3.1: General Procedure for Buchwald-Hartwig Amination. [9][10]

  • In a glovebox, charge an oven-dried Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv.), XPhos (0.05 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Add this compound (1.0 equiv.) and 2-aminothiophenol (1.2 equiv.).

  • Add anhydrous, degassed toluene (0.1 M solution).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the diarylamine intermediate.

Protocol 3.2: General Procedure for Reduction and Oxidative Cyclization.

  • Dissolve the diarylamine intermediate (1.0 equiv.) in ethanol (0.1 M).

  • Add tin(II) chloride dihydrate (5.0 equiv.) and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and use the crude amino diarylamine for the next step without further purification.

  • Dissolve the crude amino diarylamine in DMSO (0.1 M) and add iodine (1.1 equiv.).

  • Heat the reaction mixture to 120 °C for 4-6 hours.

  • Cool to room temperature, add aqueous sodium thiosulfate solution to quench excess iodine, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by flash column chromatography to yield the phenothiazine derivative.

References

Application Notes: 4-Iodo-2-nitrotoluene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Iodo-2-nitrotoluene (CAS No. 41252-97-5) is a highly versatile aromatic halogenated intermediate that serves as a critical building block in the synthesis of complex organic molecules.[1] Its structure, featuring both an iodine atom and a nitro group on a toluene ring, provides two distinct and reactive sites for chemical modification.[2] The iodine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2] Concurrently, the nitro group can be readily reduced to an amine, a common pharmacophore and a key functional group for subsequent transformations.[2] These characteristics make this compound a valuable precursor in the development of Active Pharmaceutical Ingredients (APIs), particularly in the fields of oncology and inflammation, where it is used in the synthesis of kinase inhibitors and other targeted therapies.[1]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing essential data for reaction planning and characterization.

PropertyValueReference
CAS Number 41252-97-5[3][4]
Molecular Formula C₇H₆INO₂[3][5]
Molecular Weight 263.03 g/mol [5]
Appearance Claybank/Orange to brown crystalline powder[3][4]
Melting Point 43 °C to 62.5 °C[3][4]
Boiling Point 309.5 °C at 760 mmHg[3]
Density 1.883 g/cm³[3]
Purity (Assay GC) ≥96.0% - 98%[4][6]
Solubility Soluble in Toluene, slightly soluble in water[3]

Key Synthetic Transformations and Protocols

This compound is primarily utilized in a series of powerful, palladium-catalyzed cross-coupling reactions and fundamental functional group transformations. These reactions are cornerstones of modern medicinal chemistry.

Sonogashira Cross-Coupling

The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of many pharmaceutical compounds, including kinase inhibitors like Ponatinib.[7][8] The protocol below describes a representative Sonogashira coupling using this compound.

G reactant1 This compound conditions PdCl₂(PPh₃)₂ CuI, Base (e.g., Et₃N) Solvent, Temp reactant1->conditions reactant2 Terminal Alkyne (R-C≡CH) reactant2->conditions plus1 + plus1->conditions product 4-(Alkynyl)-2-nitrotoluene conditions->product

Caption: Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene, 1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)[8]

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)[8]

  • Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF), 10 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring progress by TLC or LC-MS. Reaction times can range from 4 to 24 hours.[9]

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterCondition
Catalyst Loading (Pd) 0.5 - 2 mol%
Catalyst Loading (Cu) 1 - 4 mol%
Temperature 25 - 70 °C
Typical Yield 60 - 95% (substrate dependent)
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions in the pharmaceutical industry for creating biaryl structures.[10][11] It involves the coupling of an organoboron compound with an aryl halide.

Suzuki_Coupling

Caption: Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Primary or secondary amine (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • Phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaO-t-Bu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane, 10 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.

  • Add the solvent, followed by this compound and the amine.

  • Seal the tube and heat the mixture with stirring (typically 80-110 °C) for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the product using column chromatography.

Workflow for Synthesis and Purification

The general workflow for utilizing this compound in a cross-coupling reaction involves several key stages, from reaction setup to final product isolation.

G A Reaction Setup (Reactants, Catalyst, Solvent under Inert Gas) B Heating & Stirring (Reaction Monitoring via TLC/LC-MS) A->B C Workup (Quenching, Extraction, Washing) B->C D Drying & Concentration (Anhydrous Na₂SO₄, Rotary Evaporation) C->D E Purification (Column Chromatography or Recrystallization) D->E F Characterization (NMR, MS, Purity by HPLC) E->F

Caption: Standard experimental workflow for cross-coupling reactions.

Conclusion

This compound is a strategically important intermediate whose dual reactivity is leveraged in the synthesis of high-value pharmaceutical compounds. Its ability to readily participate in robust and versatile palladium-catalyzed cross-coupling reactions—such as the Sonogashira, Suzuki, and Buchwald-Hartwig reactions—allows for the efficient construction of complex molecular scaffolds. The protocols and data provided herein serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this valuable building block in their synthetic campaigns.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Iodo-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 4-iodo-2-nitrotoluene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles offered by the iodo and nitro functionalities. The following protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are designed to be a valuable resource for the synthesis of a diverse range of substituted 2-nitrotoluene derivatives.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This compound is an attractive substrate for these transformations. The electron-withdrawing nature of the nitro group can influence the reactivity of the aryl iodide, and its presence offers a handle for further synthetic manipulations, such as reduction to an amine. This document outlines representative conditions for coupling this compound with various partners, providing a foundation for the synthesis of complex molecules.

Data Presentation: A Summary of Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for palladium-catalyzed cross-coupling reactions of this compound and closely related analogues. These data provide a comparative overview to guide reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Arylboronic Acids

EntryAryl IodideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012Estimated 85-95
21-Iodo-4-nitrobenzenePhenylboronic acidPd(acac)₂ (5)BrettPhos (6)K₃PO₄·nH₂O1,4-Dioxane1302484[1]
34-IodoanisolePhenylboronic acidPd/C (1.4)-K₂CO₃DMFReflux1-341-92[2]

Table 2: Mizoroki-Heck Reaction of Aryl Iodides with Alkenes

EntryAryl IodideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundMethyl acrylatePd(OAc)₂ (1)PPh₃ (2)Et₃NDMF10012Estimated 90-98
2IodobenzeneMethyl acrylateSupported Pd-Et₃N / Na₂CO₃NMP1202>95[3]
3IodobenzeneEthyl acrylatebioPd-Et₃NDMF802498[4]

Table 3: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes

EntryAryl IodideAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Iodo-2-methyl-4-nitrobenzenePhenylacetylenePd(OAc)₂ (2)CuI (2)DABCODMF80198[5][6]
21-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂ (0.01-2)-Et₃NDMF1001quantitative[7]
34-IodotoluenePhenylacetylenePd(PPh₃)₄ (cat.)CuI (cat.)Et₃NDMA903Not specified[5]

Table 4: Buchwald-Hartwig Amination of Aryl Halides with Amines

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1This compoundAnilinePd(OAc)₂ (2)X-Phos (4)KOt-BuToluene150 (µW)10Estimated 80-90[8]
22-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ (10)X-Phos (20)KOt-BuToluene150 (µW)1085[8]
34-Iodopyrazole derivativeVarious aminesPd₂(dba)₃ (5)tBuDavePhos (10)KOt-BuToluene90-120Not specifiedGood to excellent[9]

*Yields for this compound are estimated based on reactions with structurally similar substrates.

Experimental Protocols

The following are detailed protocols for the palladium-catalyzed cross-coupling reactions of this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4-phenyl-2-nitrotoluene.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C for 12 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-phenyl-2-nitrotoluene.

Protocol 2: Mizoroki-Heck Reaction

This protocol describes the synthesis of methyl (E)-3-(3-nitro-4-methylphenyl)acrylate.

Materials:

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or sealed tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and PPh₃ (0.02 mmol, 2 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add anhydrous DMF (5 mL), methyl acrylate (1.5 mmol), and Et₃N (2.0 mmol) via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol 3: Sonogashira Coupling

This protocol describes the synthesis of 2-nitro-4-(phenylethynyl)toluene.[5][6]

Materials:

  • This compound (or 1-iodo-2-methyl-4-nitrobenzene as a close analog)

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF (5 mL), phenylacetylene (1.2 mmol), and DABCO (2.0 mmol) via syringe.

  • Stir the reaction mixture at 80 °C for 1 hour, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Buchwald-Hartwig Amination

This protocol describes the synthesis of N-phenyl-2-nitro-4-toluidine.[8]

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium tert-butoxide (KOt-Bu)

  • Toluene, anhydrous

  • Microwave reactor vial

  • Magnetic stirrer

Procedure:

  • To a microwave reactor vial, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), X-Phos (0.04 mmol, 4 mol%), and KOt-Bu (1.4 mmol).

  • Seal the vial with a cap and evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene (5 mL) and aniline (1.2 mmol) via syringe.

  • Place the vial in the microwave reactor and irradiate at 150 °C for 10-30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Palladium_Cross_Coupling_Cycle Pd(0)L_n Pd(0)L_n Pd(II) Complex Pd(II) Complex Pd(0)L_n->Pd(II) Complex Oxidative Addition (R-X) Transmetalation Intermediate Transmetalation Intermediate Pd(II) Complex->Transmetalation Intermediate Transmetalation (R'-M) Product Complex Product Complex Transmetalation Intermediate->Product Complex Product Complex->Pd(0)L_n Reductive Elimination (R-R')

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Weigh Reagents (Aryl Halide, Coupling Partner, Catalyst, Ligand, Base) B Add to Dry Reaction Vessel A->B C Evacuate and Backfill with Inert Gas B->C D Add Anhydrous Solvent and Liquid Reagents C->D E Heat and Stir (Conventional or Microwave) D->E F Monitor Progress (TLC, GC-MS, LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up (Extraction) G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for the Reduction of 4-Iodo-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group in 4-Iodo-2-nitrotoluene to synthesize 4-Iodo-2-aminotoluene (4-Iodo-2-toluidine). The primary challenge in this synthesis is the chemoselective reduction of the nitro functional group without cleaving the carbon-iodine bond. Various established methods, including reductions using iron, tin(II) chloride, and catalytic hydrogenation, are discussed. This guide offers comparative data, step-by-step protocols, and workflow diagrams to aid researchers in selecting and performing the optimal procedure for their specific needs.

Application Notes

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a crucial route to valuable aniline derivatives.[1] The product of this specific reduction, 4-Iodo-2-aminotoluene, is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2][3] The presence of both a nitro group and an iodine substituent on the aromatic ring necessitates a careful choice of reducing agent to ensure high chemoselectivity.[4]

The primary synthetic challenge is to prevent hydrodehalogenation, a common side reaction where the iodine atom is reductively cleaved from the aromatic ring.[5] This is particularly problematic in catalytic hydrogenation when using highly active catalysts like palladium on carbon (Pd/C).[4][6] Therefore, methodologies that offer mild reaction conditions and high selectivity are preferred.

Common strategies for the selective reduction of nitroarenes containing halides include:

  • Dissolving Metal Reductions: Using metals like iron (Fe) or tin (Sn) in acidic media is a classic and robust approach.[7] Iron powder in the presence of acetic acid or ammonium chloride is a mild, effective, and economical choice that generally does not affect aryl halides.[6][8]

  • Metal Salt Reductions: Tin(II) chloride (SnCl₂) is a widely used reagent that provides a mild method for reducing nitro groups to amines, even in the presence of other reducible functional groups.[6][9] It is an excellent choice for substrates where dehalogenation is a concern.[4]

  • Catalytic Hydrogenation: While Pd/C can be problematic, other catalysts like Raney Nickel are often used for substrates where dehalogenation of aromatic iodides, bromides, and chlorides is a concern.[6] Specialized catalysts, such as sulfided platinum on carbon (Pt/C), can also exhibit high selectivity for the nitro group while preserving halogens.[4]

The choice of method depends on factors such as substrate compatibility, desired yield, scalability, and the environmental impact of the reagents. For instance, while effective, reductions involving tin can lead to problematic tin salt by-products that complicate purification.[10][11]

Comparative Data of Reduction Methods

The following table summarizes common methods for the reduction of this compound, providing a comparison of their key parameters to facilitate method selection.

Method IDReagents & CatalystSolvent(s)TemperatureTypical TimeExpected YieldSelectivity & Remarks
A Fe powder, NH₄ClEthanol/WaterReflux2-4 hoursGood to ExcellentHigh selectivity; avoids dehalogenation. Iron salts are generally easier to remove than tin salts.[12]
B SnCl₂·2H₂OEthanol or Ethyl AcetateReflux1-3 hoursGood to ExcellentHighly selective for the nitro group.[6][9] Work-up can be challenging due to the formation of tin oxide precipitates.
C H₂, Raney NickelMethanol or EthanolRoom Temp. - 50°C4-12 hoursGood to ExcellentPreferred over Pd/C to prevent dehalogenation of aryl halides.[6] Requires specialized hydrogenation equipment.

Experimental Protocols

Method A: Reduction with Iron and Ammonium Chloride

This protocol describes the reduction of this compound using iron powder activated by ammonium chloride in a mixed solvent system.

Materials:

  • This compound

  • Iron powder (<325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Deionized Water

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite® (diatomaceous earth)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add a solvent mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (10.0 eq) and ammonium chloride (10.0 eq) to the suspension.[8]

  • Heat the reaction mixture to reflux (approximately 80-90°C) and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the iron salts and wash the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 4-Iodo-2-aminotoluene.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Method B: Reduction with Tin(II) Chloride Dihydrate

This protocol utilizes stannous chloride, a mild reducing agent known for its high chemoselectivity.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃) or 1 M Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add Tin(II) chloride dihydrate (3.0-4.0 eq) to the solution.[13]

  • Heat the mixture to reflux and stir until TLC analysis indicates complete consumption of the starting material (typically 1-3 hours).

  • Cool the reaction mixture to room temperature and pour it into a large volume of ice-water.

  • Carefully basify the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 8. A voluminous white precipitate of tin(IV) oxide will form.[10]

  • Extract the product from the aqueous slurry with ethyl acetate (3x volumes). The emulsion can be slow to separate.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired product.

  • Purify further by recrystallization from a suitable solvent (e.g., ethanol/water) if required.[14]

Visualizations

Chemical Reaction Scheme

reaction sub This compound (C₇H₆INO₂) prod 4-Iodo-2-aminotoluene (C₇H₈IN) sub->prod Reduction reagents [Reducing Agent] (e.g., Fe/NH₄Cl or SnCl₂·2H₂O) reagents->sub workflow start Setup Reaction react Add Substrate & Reagents to Solvent start->react heat Heat to Reflux & Monitor by TLC react->heat cool Cool to Room Temperature heat->cool workup Quench & Purify cool->workup filter Filter (if needed) workup->filter for heterogeneous rxns extract Liquid-Liquid Extraction filter->extract wash Wash Organic Layer extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Product (Recrystallization/Chromatography) concentrate->purify end Isolated Product purify->end

References

Application Note and Protocol: Experimental Procedure for the Nitration of 4-Iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction in organic synthesis.[1] This process involves the introduction of a nitro group (-NO2) onto an aromatic ring, a critical step in the synthesis of many important intermediates for pharmaceuticals, dyes, and explosives.[2][3][4] 4-Iodotoluene serves as a valuable starting material, and its nitration leads to the formation of 4-iodo-2-nitrotoluene, a key building block in the development of various complex organic molecules.[2][5] This document provides a detailed experimental protocol for the nitration of 4-iodotoluene, intended for researchers, scientists, and professionals in drug development.

Reaction Principle

The nitration of 4-iodotoluene proceeds via an electrophilic aromatic substitution mechanism.[1] A nitronium ion (NO2+), generated in situ from the reaction of a nitric acid source with a strong acid catalyst, is attacked by the electron-rich aromatic ring of 4-iodotoluene. The methyl and iodo substituents on the aromatic ring direct the incoming nitro group primarily to the ortho position relative to the methyl group.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of substituted toluenes.[5][6]

Materials

  • 4-Iodotoluene (p-iodotoluene)

  • Acetic anhydride

  • Concentrated nitric acid (HNO3)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Petroleum ether

  • Deionized water

Equipment

  • Round-bottom flask or Schlenk reaction tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates and developing chamber

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, lab coat, gloves)

Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6.63 g of 4-iodotoluene in 5 mL of acetic anhydride.[5] Place the flask in an ice bath to cool the solution to 0°C.

  • Addition of Nitrating Agent: While maintaining the temperature at 0°C and stirring vigorously, slowly add 3 mL of concentrated nitric acid to the solution.[5] The addition should be dropwise to control the exothermic reaction.

  • Reaction: After the complete addition of nitric acid, allow the reaction mixture to warm to 20-25°C and continue stirring for 4 hours.[5]

  • Quenching and Neutralization: Upon completion, cool the reaction mixture to room temperature.[5] Carefully add the mixture to a beaker containing crushed ice. Neutralize the solution to pH 7 by the slow addition of a sodium hydroxide solution.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 200 mL).[5]

  • Washing: Combine the organic layers and wash with saturated brine solution.[5]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate.[5] Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mobile phase of petroleum ether:ethyl acetate (in a ratio between 1:3 and 1:5 v/v) to yield this compound as a yellow oily product.[5]

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

  • The nitration reaction is exothermic and can lead to runaway reactions if the temperature is not controlled. Ensure efficient cooling and slow addition of the nitrating agent.

  • Nitrotoluenes are toxic and potentially carcinogenic. Avoid inhalation, ingestion, and skin contact.

Data Presentation

The following table summarizes the quantitative data from a representative experiment.[5]

ParameterValue
Starting Material4-Iodotoluene
Mass of Starting Material6.63 g
Nitrating AgentConcentrated Nitric Acid in Acetic Anhydride
Volume of Nitric Acid3 mL
Reaction Temperature0°C initially, then 20-25°C
Reaction Time4 hours
ProductThis compound
Product Yield2.80 g (35%)
AppearanceYellow oily product

Characterization Data

The synthesized this compound can be characterized by spectroscopic methods. The following are reported NMR data for the product.[5]

  • ¹H NMR (400MHz, CDCl₃): δ 8.20 (s, 1H), 7.73 (d, J = 8.1Hz, 1H), 7.01 (d, J = 7.9Hz, 1H), 2.47 (s, 3H)

  • ¹³C NMR (101MHz, CDCl₃): δ 141.77, 134.22, 133.16, 89.74, 20.10

Visualizations

Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_product Product 4-Iodotoluene This compound 4-Iodotoluene->this compound Nitration Nitrating Agent HNO₃ / H₂SO₄ Nitrating Agent->this compound

Caption: Chemical scheme for the nitration of 4-iodotoluene.

Experimental Workflow

G Experimental Workflow for the Nitration of 4-Iodotoluene A Start: Dissolve 4-Iodotoluene in Acetic Anhydride B Cool to 0°C in Ice Bath A->B Cooling C Slowly Add Conc. Nitric Acid B->C Addition D React at 20-25°C for 4 hours C->D Reaction E Quench with Ice & Neutralize (NaOH) D->E Work-up F Extract with Ethyl Acetate E->F Extraction G Wash with Saturated Brine F->G Washing H Dry (Na₂SO₄) & Concentrate G->H Drying I Purify by Column Chromatography H->I Purification J End: This compound I->J Final Product

Caption: Workflow diagram for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Iodo-2-nitrotoluene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-iodo-2-nitrotoluene via recrystallization. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this purification technique.

Data Presentation: Solvent Selection for Recrystallization

Table 1: Estimated Solubility of this compound in Common Solvents

SolventTemperature (°C)Estimated Solubility ( g/100 mL)Suitability for Recrystallization
Ethanol 0LowExcellent
25Moderate
78 (Boiling Point)High
Methanol 0LowGood
25Moderate
65 (Boiling Point)High
Isopropanol 0LowGood
25Moderate
82 (Boiling Point)High
Toluene 0HighPoor (High solubility at low temp)
25Very High
111 (Boiling Point)Very High
Water 25Very Low / InsolublePoor (as a single solvent)
100 (Boiling Point)Very Low / Insoluble

Table 2: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)Freezing Point (°C)Hazards
Ethanol78-114Flammable
Methanol65-98Flammable, Toxic
Isopropanol82-89Flammable
Toluene111-95Flammable, Toxic
Water1000Non-hazardous

Experimental Protocols

A detailed methodology for the single-solvent and two-solvent recrystallization of this compound is provided below. Ethanol is often a suitable solvent for compounds of this nature.

Single-Solvent Recrystallization Protocol (Using Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate. Continue to add small portions of hot ethanol until the solid completely dissolves.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Two-Solvent Recrystallization Protocol (Using Ethanol and Water)

This method is useful if the compound is too soluble in a particular solvent even at low temperatures.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is hot, add water dropwise until the solution becomes slightly cloudy. This indicates the saturation point.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Crystal Collection and Washing: Collect and wash the crystals as described in the single-solvent protocol, using an ice-cold ethanol/water mixture for washing.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the recrystallization of this compound.

Q1: No crystals are forming, even after cooling the solution in an ice bath.

A1: This is a common issue that can arise from several factors:

  • Too much solvent: If an excess of solvent was used, the solution may not be saturated enough for crystals to form. To remedy this, gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[3]

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod to create nucleation sites for crystal growth. Adding a "seed crystal" of pure this compound can also induce crystallization.

Q2: The product has "oiled out" instead of forming crystals.

A2: Oiling out occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the compound. To address this:

  • Add more solvent: Reheat the solution and add more solvent to ensure the compound fully dissolves before cooling.

  • Lower the cooling temperature slowly: A slower cooling rate can sometimes prevent oiling out.

Q3: The recrystallized product is still colored.

A3: The presence of color indicates that colored impurities have not been effectively removed.

  • Use activated charcoal: Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also remove some of your desired product.[1]

Q4: The yield of the recrystallized product is very low.

A4: A low yield can be due to several reasons:

  • Using too much solvent: As mentioned in Q1, excess solvent will retain more of the dissolved product in the mother liquor.[3]

  • Premature crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize and be lost. Ensure the filtration apparatus is pre-heated.

  • Washing with too much cold solvent: Washing the collected crystals with an excessive amount of cold solvent can dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.[1]

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the purification of this compound by recrystallization.

G A Crude this compound B Dissolve in Minimum Hot Solvent (e.g., Ethanol) A->B C Hot Gravity Filtration (if insoluble impurities are present) B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration to Collect Crystals E->F G Wash with Ice-Cold Solvent F->G H Dry Purified Crystals G->H

Caption: Workflow for the Recrystallization of this compound.

Troubleshooting Logic

This diagram provides a logical decision-making process for troubleshooting common issues during recrystallization.

G Start Problem Encountered NoCrystals No Crystals Formed? Start->NoCrystals OiledOut Product Oiled Out? Start->OiledOut Colored Product Still Colored? Start->Colored LowYield Low Yield? Start->LowYield Solvent Too much solvent? NoCrystals->Solvent Yes Supersat Supersaturated? NoCrystals->Supersat No Melt Melted before dissolving? OiledOut->Melt Yes ColorImp Colored impurities present? Colored->ColorImp Yes Loss Product loss during steps? LowYield->Loss Yes Evap Evaporate some solvent Solvent->Evap Scratch Scratch flask / Add seed crystal Supersat->Scratch AddSolvent Add more solvent Melt->AddSolvent Charcoal Use activated charcoal ColorImp->Charcoal Optimize Optimize solvent volume and washing Loss->Optimize

Caption: Troubleshooting Decision Tree for Recrystallization.

References

Common side products in the synthesis of 4-Iodo-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Iodo-2-nitrotoluene. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic strategies for preparing this compound:

  • Nitration of p-Iodotoluene: This involves the electrophilic substitution of a nitro group onto the p-iodotoluene backbone.

  • Iodination of 2-Nitrotoluene: This route involves the direct iodination of 2-nitrotoluene.

Each route has its own set of common side products and optimization challenges that researchers should be aware of.

Q2: What are the most common side products when synthesizing this compound via the nitration of p-iodotoluene?

A2: The primary side products in this route are isomeric mononitrated and dinitrated compounds. Due to the directing effects of the methyl and iodo groups on the aromatic ring, the nitro group can add to different positions, leading to impurities that can be challenging to separate.

Q3: What are the typical side products when preparing this compound through the iodination of 2-nitrotoluene?

A3: The main challenge in this synthetic pathway is controlling the regioselectivity of the iodination. Common side products include other isomeric iodo-nitrotoluenes and di-iodinated derivatives. The electron-withdrawing nature of the nitro group deactivates the ring, making the reaction less selective and potentially leading to multiple iodinated species.

Troubleshooting Guides

This section provides detailed solutions to specific problems that may arise during the synthesis of this compound.

Synthesis Route 1: Nitration of p-Iodotoluene

Problem 1: Low yield of the desired this compound and formation of significant amounts of isomeric impurities (e.g., 2-Iodo-4-nitrotoluene).

  • Question: My reaction is producing a mixture of iodo-nitrotoluene isomers, with a lower than expected yield of the target this compound. How can I improve the regioselectivity of the nitration?

  • Answer: The formation of isomeric side products is a common issue in the nitration of substituted toluenes. The methyl group is ortho-, para-directing, while the iodo group is also ortho-, para-directing but deactivating. To favor the formation of this compound, precise control of reaction conditions is crucial.

    Troubleshooting Strategies:

    • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrating agent. Higher temperatures can lead to decreased selectivity and the formation of more side products.

    • Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of concentrated nitric acid and sulfuric acid is commonly used. The ratio of these acids should be carefully optimized. Using a milder nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), can sometimes improve selectivity.

    • Slow Addition: Add the nitrating agent dropwise to the solution of p-iodotoluene with vigorous stirring. This ensures a low localized concentration of the nitrating agent, which can help to minimize side reactions.

Problem 2: Formation of dinitrated side products.

  • Question: I am observing the formation of dinitrated species in my reaction mixture, which complicates purification. How can I prevent this?

  • Answer: Dinitration occurs when the initial product, this compound, undergoes a second nitration. This is more likely to happen if the reaction conditions are too harsh or if an excess of the nitrating agent is used.

    Troubleshooting Strategies:

    • Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent relative to p-iodotoluene.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material is consumed to prevent further nitration of the product.

    • Temperature: As with isomer control, maintaining a low temperature will disfavor the second nitration, which typically requires more forcing conditions.

Synthesis Route 2: Iodination of 2-Nitrotoluene

Problem 3: Formation of multiple iodo-nitrotoluene isomers and low yield of the desired this compound.

  • Question: My iodination of 2-nitrotoluene is not selective, and I am getting a mixture of isomers. How can I direct the iodination to the 4-position?

  • Answer: The nitro group in 2-nitrotoluene is a meta-director and is deactivating. This makes electrophilic substitution, including iodination, more challenging and less selective. To achieve high regioselectivity for the 4-position, the choice of iodinating agent and catalyst is critical.

    Troubleshooting Strategies:

    • Iodinating System: Use a more reactive iodinating system. A common and effective method is the use of iodine in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, in an acidic medium (e.g., sulfuric acid). This in situ generates a more potent electrophilic iodine species (I+).

    • Catalyst: Lewis acid catalysts can be employed to increase the electrophilicity of iodine.

    • Reaction Conditions: The reaction temperature and time should be carefully optimized to find a balance between achieving a reasonable reaction rate and maintaining selectivity.

Problem 4: Formation of di-iodinated side products.

  • Question: I am observing the formation of di-iodinated 2-nitrotoluene in my reaction. How can I minimize this over-iodination?

  • Answer: Di-iodination occurs when the desired mono-iodinated product reacts further with the iodinating agent. This is more prevalent under harsh reaction conditions or with a large excess of the iodinating reagent.

    Troubleshooting Strategies:

    • Control Stoichiometry: Use a controlled amount of the iodinating agent, typically a slight excess to ensure complete conversion of the starting material without promoting di-iodination.

    • Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC and quench the reaction once the desired product is formed in optimal yield.

    • Gradual Addition: Add the iodinating agent portion-wise or as a solution over a period of time to maintain a low concentration in the reaction mixture.

Experimental Protocols

Key Experiment: Nitration of p-Iodotoluene

This protocol is designed to favor the formation of this compound while minimizing side products.

ParameterValue/Procedure
Reactants p-Iodotoluene, Concentrated Nitric Acid, Concentrated Sulfuric Acid
Solvent Acetic Anhydride
Temperature 0-5 °C during addition, then room temperature
Procedure 1. Dissolve p-iodotoluene in acetic anhydride and cool the mixture to 0 °C in an ice bath. 2. Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise with vigorous stirring, maintaining the temperature below 5 °C. 3. After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring by TLC. 4. Quench the reaction by pouring it over crushed ice. 5. Extract the product with a suitable organic solvent (e.g., dichloromethane). 6. Wash the organic layer with water, a dilute sodium bicarbonate solution, and brine. 7. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purification The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[1][2][3]
Purification Data: Recrystallization

Recrystallization is an effective method for purifying the crude this compound from isomeric impurities and dinitrated byproducts.

Solvent SystemObservation
Ethanol The desired this compound is moderately soluble in hot ethanol and less soluble in cold ethanol, making it a good choice for recrystallization. Isomeric impurities may have different solubility profiles, allowing for their removal.
Methanol Similar to ethanol, methanol can be used for recrystallization. The optimal solvent should be determined experimentally.
Hexane/Ethyl Acetate A mixed solvent system can also be effective. The crude product is dissolved in a minimum amount of hot ethyl acetate, and hexane is added dropwise until turbidity is observed. Upon cooling, the purified product crystallizes out.

Visualizing Experimental Logic

Workflow for Troubleshooting Side Product Formation in Nitration of p-Iodotoluene

G Troubleshooting Nitration Side Products cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Corrective Actions LowYield Low Yield of this compound HighTemp High Reaction Temperature LowYield->HighTemp Isomers Presence of Isomeric Impurities Isomers->HighTemp NitrantRatio Incorrect Nitrating Agent Ratio Isomers->NitrantRatio FastAddition Rapid Addition of Nitrating Agent Isomers->FastAddition Dinitration Presence of Dinitrated Byproducts Dinitration->HighTemp ExcessNitrant Excess Nitrating Agent Dinitration->ExcessNitrant LongTime Prolonged Reaction Time Dinitration->LongTime ControlTemp Maintain Temperature at 0-5 °C HighTemp->ControlTemp OptimizeRatio Optimize HNO3/H2SO4 Ratio NitrantRatio->OptimizeRatio SlowAddition Slow, Dropwise Addition FastAddition->SlowAddition Stoichiometry Use Stoichiometric Nitrating Agent ExcessNitrant->Stoichiometry MonitorTLC Monitor Reaction by TLC/HPLC LongTime->MonitorTLC Purify Purify via Recrystallization or Chromatography ControlTemp->Purify OptimizeRatio->Purify SlowAddition->Purify Stoichiometry->Purify MonitorTLC->Purify

Caption: Logical workflow for identifying and resolving common side product issues during the nitration of p-iodotoluene.

Decision Pathway for Purification Strategy

G Purification Strategy Decision Pathway Start Crude this compound CheckPurity Analyze Purity (TLC/HPLC) Start->CheckPurity HighPurity High Purity CheckPurity->HighPurity >95% LowPurity Significant Impurities CheckPurity->LowPurity <95% FinalProduct Pure this compound HighPurity->FinalProduct Recrystallize Recrystallization LowPurity->Recrystallize Crystalline Solid Column Column Chromatography LowPurity->Column Oily or Complex Mixture CheckPurity2 Analyze Purity Recrystallize->CheckPurity2 Column->CheckPurity2 CheckPurity2->Column Further Purification Needed CheckPurity2->FinalProduct Purity Met

Caption: Decision-making flowchart for selecting the appropriate purification method based on the purity of the crude product.

References

Technical Support Center: Synthesis of 4-Iodo-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-Iodo-2-nitrotoluene synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common methods of nitration of p-iodotoluene and the Sandmeyer reaction of 4-methyl-3-nitroaniline.

Issue 1: Low Yield in the Nitration of p-Iodotoluene

Question: My yield of this compound from the nitration of p-iodotoluene is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in this reaction are a common problem and can often be attributed to several factors. Here is a systematic guide to troubleshooting this issue:

  • Temperature Control: The nitration of aromatic compounds is highly exothermic. Poor temperature control can lead to the formation of undesired side products, such as dinitrated compounds or oxidation products.

    • Recommendation: Maintain the reaction temperature strictly, for instance, at 0°C during the addition of nitric acid and between 20-25°C during the reaction period.[1] Use an ice bath and monitor the internal temperature of the reaction mixture closely.

  • Rate of Nitrating Agent Addition: Adding the nitrating agent too quickly can cause localized overheating, leading to the aforementioned side reactions.

    • Recommendation: Add the concentrated nitric acid slowly and dropwise to the solution of p-iodotoluene in acetic anhydride.[1]

  • Purity of Starting Materials: Impurities in the starting p-iodotoluene or the reagents can interfere with the reaction.

    • Recommendation: Ensure that the p-iodotoluene is of high purity. If necessary, purify it by recrystallization or distillation before use. Use fresh, high-purity nitric acid and acetic anhydride.

  • Inadequate Mixing: Inefficient stirring can lead to poor dispersion of the reactants and localized temperature gradients.

    • Recommendation: Use a magnetic stirrer and ensure vigorous mixing throughout the reaction.[1]

  • Work-up Procedure: Product loss can occur during the extraction and purification steps.

    • Recommendation: Ensure the pH is properly adjusted to 7 with a NaOH solution after the reaction.[1] Perform multiple extractions with a suitable solvent like ethyl acetate to ensure complete recovery of the product.[1] During column chromatography, select an appropriate solvent system to achieve good separation.[1]

Issue 2: Formation of Multiple Products and Purification Challenges

Question: I am observing multiple spots on my TLC plate after the reaction, and I am struggling to isolate the pure this compound. What are these impurities and how can I minimize them?

Answer:

The formation of multiple products is a common issue in aromatic nitration. The primary impurities are often isomers and dinitrated products.

  • Isomeric Impurities: The nitration of p-iodotoluene can potentially yield other isomers, although the directing effects of the iodo and methyl groups favor the formation of this compound.

  • Dinitrated Byproducts: Excessive nitrating agent or elevated temperatures can lead to the formation of dinitrotoluene derivatives.

    • Recommendation: Carefully control the stoichiometry of the nitrating agent. Use the recommended amounts of nitric acid. Maintain a low reaction temperature to disfavor dinitration.

  • Purification Strategy:

    • Recommendation: Column chromatography is an effective method for separating this compound from its isomers and other impurities.[1] A common mobile phase is a mixture of petroleum ether and ethyl acetate.[1] Experiment with different ratios to optimize the separation. Recrystallization from a suitable solvent can also be employed to further purify the product.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to prepare this compound?

A1: The two primary methods for synthesizing this compound are:

  • Nitration of p-Iodotoluene: This involves the direct nitration of p-iodotoluene using a nitrating agent such as concentrated nitric acid, often in the presence of acetic anhydride or sulfuric acid.[1][2]

  • Sandmeyer Reaction: This involves the diazotization of 4-methyl-3-nitroaniline, followed by a reaction with an iodide salt, such as potassium iodide (KI).[3][4] This method is particularly useful for introducing iodine to an aromatic ring.[3][4]

Q2: How does the Sandmeyer reaction work for this synthesis, and what are the critical parameters?

A2: The Sandmeyer reaction proceeds in two main steps:

  • Diazotization: The starting amine, 4-methyl-3-nitroaniline, is treated with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid like hydrochloric or sulfuric acid) at low temperatures (typically 0-5 °C) to form a diazonium salt.

  • Iodination: The diazonium salt is then treated with a solution of an iodide salt, such as potassium iodide.[3] The iodide ion displaces the diazonium group, which is released as nitrogen gas, to form the desired this compound.[5]

Critical parameters for a successful Sandmeyer reaction include:

  • Low Temperature: Maintaining a low temperature during diazotization is crucial to prevent the decomposition of the unstable diazonium salt.[6][7]

  • Slow Addition: The diazonium salt solution should be added slowly to the iodide solution to control the reaction rate and minimize side reactions.[7]

  • Purity of Amine: The starting amine must be pure to avoid the formation of colored impurities from side reactions.

Q3: Are there any alternative, more modern methods for this synthesis?

A3: Yes, modern cross-coupling reactions can be employed. For instance, a palladium-catalyzed reaction has been reported for the synthesis of 4-iodo-1-methyl-2-nitrobenzene.[1] This method involves reacting 3-methyl-2-nitrobenzoic acid with sodium iodide in the presence of a palladium trifluoroacetate catalyst, cuprous oxide, and other reagents at a high temperature.[1] While this method may offer different substrate scope or functional group tolerance, it involves more complex and expensive reagents.

Data Presentation

Table 1: Comparison of Reported Yields for this compound Synthesis

Synthetic MethodStarting MaterialKey ReagentsReported Yield (%)Reference
Nitrationp-IodotolueneConcentrated HNO₃, Acetic Anhydride35[1]
Palladium-catalyzed Iodination3-Methyl-2-nitrobenzoic acidPd(TFA)₂, Cu₂O, NaI43[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration of p-Iodotoluene

This protocol is based on a reported method.[1]

Materials:

  • p-Iodotoluene (6.63 g)

  • Acetic anhydride (5 mL)

  • Concentrated nitric acid (3 mL)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Saturated brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6.63 g of p-iodotoluene in 5 mL of acetic anhydride in a flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add 3 mL of concentrated nitric acid to the solution while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to 20-25°C and stir for 4 hours.

  • Cool the reaction mixture to room temperature and neutralize it by adding NaOH solution until the pH reaches 7.

  • Transfer the mixture to a separatory funnel and extract the product with 200 mL of ethyl acetate, repeating the extraction three times.

  • Combine the organic phases and wash with saturated brine.

  • Dry the organic phase over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography using a mobile phase of petroleum ether:ethyl acetate (v:v = 1:3 to 1:5) to yield this compound as a yellow oil.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve p-iodotoluene in acetic anhydride cool Cool to 0°C start->cool add_hno3 Slowly add concentrated HNO₃ cool->add_hno3 react Stir at 20-25°C for 4 hours add_hno3->react neutralize Neutralize with NaOH solution (pH 7) react->neutralize extract Extract with ethyl acetate (3x) neutralize->extract wash Wash with saturated brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound via nitration.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound temp Poor Temperature Control start->temp addition Rapid Addition of Nitrating Agent start->addition purity Impure Starting Materials start->purity mixing Inadequate Mixing start->mixing workup Product Loss During Work-up start->workup sol_temp Maintain 0°C during addition & 20-25°C during reaction temp->sol_temp sol_addition Add nitrating agent slowly and dropwise addition->sol_addition sol_purity Use high-purity reagents purity->sol_purity sol_mixing Ensure vigorous stirring mixing->sol_mixing sol_workup Optimize extraction and purification steps workup->sol_workup

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Optimizing Suzuki Coupling for 4-Iodo-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki coupling reactions involving 4-iodo-2-nitrotoluene. This substrate presents unique challenges due to the steric hindrance from the ortho-nitro group and the electronic nature of the molecule.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.

Question 1: My reaction shows low to no conversion of this compound. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is a frequent issue and can often be attributed to several factors related to the catalyst, base, or reaction conditions. Given that this compound is an electron-deficient aryl iodide, the oxidative addition step to the palladium catalyst should be relatively favorable. Therefore, problems likely lie in other parts of the catalytic cycle.

Possible Causes and Solutions:

  • Catalyst Inactivity: The palladium catalyst is central to the reaction.

    • Solution 1: Catalyst Choice: While Pd(PPh₃)₄ is a common choice, sterically hindered and electron-deficient substrates often benefit from more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can improve the rates of both oxidative addition and reductive elimination. Consider screening different pre-catalysts.

    • Solution 2: Catalyst Quality: Ensure your catalyst has not degraded. Use a fresh batch or one that has been properly stored under an inert atmosphere. The formation of palladium black is an indicator of catalyst decomposition.

  • Inefficient Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center and is often rate-limiting.

    • Solution 1: Base Selection: The choice of base is critical. If you are using a weaker base like Na₂CO₃, consider switching to a stronger or more soluble base such as K₃PO₄ or Cs₂CO₃, which are often more effective for challenging substrates.

    • Solution 2: Aqueous Conditions: The presence of water can be crucial for the activation of the boronic acid and the efficacy of inorganic bases like carbonates and phosphates. A mixed solvent system (e.g., dioxane/water, toluene/water) is often beneficial.

  • Inappropriate Solvent: The solvent must solubilize all reaction components to an adequate extent.

    • Solution 1: Solvent Screening: Common solvents for Suzuki couplings include 1,4-dioxane, DMF, and toluene, often with water as a co-solvent. If solubility is an issue, screening different solvent systems is recommended.

  • Low Reaction Temperature:

    • Solution: Increase Temperature: If the reaction is sluggish at a lower temperature (e.g., 80 °C), increasing it to 100-120 °C may improve the reaction rate, provided the solvent is stable at that temperature. Microwave irradiation can also be a powerful tool for accelerating the reaction.

Question 2: I am observing significant amounts of side products, such as homocoupling of the boronic acid and dehalogenation of the starting material. How can I minimize these?

Answer:

The formation of byproducts is a common challenge in Suzuki couplings, particularly with sensitive substrates.

Minimizing Homocoupling of Boronic Acid:

This side reaction is often promoted by the presence of oxygen.

  • Solution 1: Thorough Degassing: It is crucial to remove dissolved oxygen from the reaction mixture and solvent. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.

  • Solution 2: Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can help favor the desired cross-coupling pathway.

Minimizing Dehalogenation (Protodeiodination):

This involves the replacement of the iodine atom with a hydrogen atom.

  • Solution 1: Choice of Base and Solvent: Some bases and solvents can act as hydrogen sources. Using an aprotic solvent and a non-coordinating base may help mitigate this issue.

  • Solution 2: Ligand Selection: The choice of ligand on the palladium catalyst can influence the propensity for dehalogenation. Screening different phosphine ligands may identify one that favors reductive elimination of the desired product over side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for a Suzuki coupling with this compound?

A1: A good starting point would be to use a modern palladium pre-catalyst system. For example, a combination of Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like SPhos or XPhos. A moderately strong base such as K₃PO₄ in a mixed solvent system like dioxane/water (e.g., 4:1 ratio) at a temperature of 80-100 °C is a robust set of initial conditions to try.

Q2: How does the ortho-nitro group affect the reaction?

A2: The ortho-nitro group has two main effects. Electronically, it makes the aryl iodide more electron-deficient, which generally accelerates the oxidative addition step. Sterically, it provides significant hindrance around the reaction center, which can slow down the approach of the catalyst and the coupling partners, potentially requiring more robust ligands and higher temperatures.

Q3: Can I use microwave heating for this reaction?

A3: Yes, microwave-assisted synthesis can be very effective for Suzuki couplings, often leading to significantly reduced reaction times and improved yields, especially for challenging substrates. It is advisable to start with conditions similar to conventional heating and optimize the temperature and time.

Q4: Is it necessary to use anhydrous solvents?

A4: Not always. In fact, for many Suzuki coupling reactions, the presence of water is beneficial, particularly when using inorganic bases like carbonates and phosphates, as it aids in their solubility and in the activation of the boronic acid. However, all solvents should be thoroughly degassed to remove oxygen.

Data Presentation

The following tables provide representative data for Suzuki-Miyaura coupling reactions of analogous sterically hindered and electron-deficient aryl iodides. These conditions can serve as a starting point for the optimization of reactions with this compound.

Table 1: Effect of Catalyst and Ligand on Yield

(Reaction conditions: Aryl iodide (1.0 equiv), Phenylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Dioxane/H₂O (4:1), 100 °C, 12 h)

EntryPalladium Source (mol%)Ligand (mol%)Representative Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)45-60
2Pd(PPh₃)₄ (5)-60-75
3Pd₂(dba)₃ (2)SPhos (4)85-95
4PdCl₂(dppf) (3)-70-85

Table 2: Effect of Base and Solvent on Yield

(Reaction conditions: 2-Iodo-nitrobenzene derivative (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd₂(dba)₃/SPhos (2 mol%/4 mol%), 100 °C, 12 h)

EntryBase (2.0 equiv)SolventRepresentative Yield (%)
1Na₂CO₃Dioxane/H₂O (4:1)65-75
2K₂CO₃Dioxane/H₂O (4:1)70-80
3K₃PO₄Dioxane/H₂O (4:1)85-95
4Cs₂CO₃Toluene/H₂O (10:1)90-98
5K₃PO₄DMF80-90

Experimental Protocols

Protocol 1: Conventional Heating using a Buchwald Ligand

This protocol is adapted from standard conditions for sterically hindered substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv, finely ground)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive flow of inert gas, add Pd₂(dba)₃ and SPhos.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio to achieve a 0.1 M concentration of the aryl iodide).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Synthesis using Pd(PPh₃)₄

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • 2M Aqueous Na₂CO₃ solution

  • 1,4-Dioxane

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Add 1,4-dioxane and the 2M aqueous Na₂CO₃ solution (e.g., in a 4:1 ratio).

  • Seal the vial securely with a crimp cap.

  • Place the vial in the microwave reactor and irradiate at a constant temperature of 120-140 °C for 20-40 minutes.

  • After the reaction, allow the vial to cool to room temperature.

  • Work up the reaction mixture as described in the conventional protocol (steps 7-9).

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Solids: This compound, Arylboronic Acid, Base B 2. Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x) A->B C 3. Add Catalyst: Pd Source + Ligand B->C D 4. Add Solvents: Degassed Organic Solvent + Degassed Water C->D E 5. Heat & Stir: Conventional (80-110°C) or Microwave (120-150°C) D->E F 6. Monitor Progress: TLC / LC-MS E->F G 7. Cool & Quench: Cool to RT, add water/EtOAc F->G H 8. Extraction: Separate layers, wash organic phase G->H I 9. Dry & Concentrate: Dry with Na₂SO₄, remove solvent H->I J 10. Purify: Flash Column Chromatography I->J

Caption: General experimental workflow for Suzuki coupling of this compound.

Troubleshooting_Workflow Start Low or No Yield Catalyst Check Catalyst System Start->Catalyst BaseSolvent Check Base & Solvent Start->BaseSolvent Conditions Check Reaction Conditions Start->Conditions Catalyst_Sol1 Use Bulky Ligand (e.g., SPhos, XPhos) Catalyst->Catalyst_Sol1 Catalyst_Sol2 Use Fresh Catalyst Catalyst->Catalyst_Sol2 BaseSolvent_Sol1 Use Stronger Base (K₃PO₄, Cs₂CO₃) BaseSolvent->BaseSolvent_Sol1 BaseSolvent_Sol2 Ensure Aqueous Co-solvent BaseSolvent->BaseSolvent_Sol2 Conditions_Sol1 Increase Temperature Conditions->Conditions_Sol1 Conditions_Sol2 Thoroughly Degas Conditions->Conditions_Sol2 Success Improved Yield Catalyst_Sol1->Success Catalyst_Sol2->Success BaseSolvent_Sol1->Success BaseSolvent_Sol2->Success Conditions_Sol1->Success Conditions_Sol2->Success

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Technical Support Center: Heck Reactions with 4-Iodo-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the Heck cross-coupling reaction using 4-iodo-2-nitrotoluene. The electron-withdrawing nature of the nitro group makes this substrate highly reactive towards oxidative addition but can also introduce specific challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing no reaction or very low conversion of my starting material, this compound. What are the first things I should check?

A: Low or no conversion is a common issue that often points to problems with one of the core components of the reaction.

  • Catalyst Inactivity: The active Pd(0) species is sensitive to oxygen. Ensure your reaction was set up under a properly maintained inert atmosphere (Argon or Nitrogen). If using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) may have failed.

  • Reagent Quality: Verify the purity and dryness of your solvent (e.g., DMF, DMAc) and base. Water and other impurities can deactivate the catalyst. Ensure your alkene coupling partner is pure and free of polymerization inhibitors if applicable.

  • Temperature: Heck reactions are often temperature-sensitive. Ensure your reaction is being heated to the target temperature and that the temperature reading is accurate.

Q2: My reaction is working, but the yield is consistently low. How can I optimize the conditions for this compound?

A: Low yields suggest that while the catalytic cycle is turning over, it is inefficient. Systematic optimization is key.

  • Base Selection: The base is crucial for regenerating the Pd(0) catalyst in the final step of the cycle.[1][2] If an organic base like triethylamine (Et₃N) gives low yields, consider switching to an inorganic base like K₂CO₃, Na₂CO₃, or Cs₂CO₃, which can be more effective in certain systems.

  • Ligand Choice: While some Heck reactions with aryl iodides can proceed without a ligand, the formation of palladium black (catalyst decomposition) is a risk.[3] Adding a phosphine ligand, such as PPh₃ or a more electron-rich, bulky phosphine like P(o-tolyl)₃ or XPhos, can stabilize the catalyst, prevent decomposition, and improve yields.

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction. If standard solvents like DMF or acetonitrile are not performing well, consider switching to DMAc or toluene.

Q3: A major side product is 2-nitrotoluene, resulting from the replacement of iodine with hydrogen (hydrodehalogenation). How can I suppress this?

A: Hydrodehalogenation is a known side reaction for electron-deficient aryl halides.[4] It occurs when the organopalladium intermediate is intercepted by a hydride source before it can react with the alkene.

  • Choice of Base: Organic amine bases can sometimes be a source of hydrides. Switching to an inorganic base like sodium or potassium carbonate can minimize this pathway.[4]

  • Solvent Purity: Ensure your solvent is anhydrous and of high purity. Some solvents can act as hydride donors.[4]

  • Ligand Modification: Employing more sterically hindered ligands can sometimes disfavor the competing reductive pathway that leads to hydrodehalogenation.[4]

Q4: My catalyst appears to be decomposing, indicated by the formation of black particles (palladium black). What is causing this and how can it be prevented?

A: The formation of palladium black indicates the aggregation of the Pd(0) catalyst into an inactive, bulk metallic state.[3]

  • Ligand Stabilization: This is the most common solution. Ligands coordinate to the Pd(0) center, preventing aggregation.[3] If you are not using a ligand, adding one (e.g., PPh₃) is the first step. If you are already using a ligand, consider increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1).

  • Concentration: Running the reaction at a very low concentration can sometimes lead to catalyst precipitation. Ensure you are within typical concentration ranges (e.g., 0.1-0.5 M).

  • Temperature: Excessively high temperatures can accelerate catalyst decomposition. Try running the reaction at a slightly lower temperature for a longer period.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Heck Reaction

This table outlines a general starting point for the Heck coupling of this compound with an alkene like methyl acrylate.

ParameterConditionRationale
Aryl Halide This compound1.0 equiv
Alkene Methyl Acrylate1.2 - 1.5 equiv
Catalyst Palladium(II) Acetate (Pd(OAc)₂)2 - 5 mol%
Ligand Triphenylphosphine (PPh₃)4 - 10 mol% (2:1 ratio to Pd)
Base Triethylamine (Et₃N) or Na₂CO₃2.0 - 2.5 equiv
Solvent Anhydrous DMF or Acetonitrile0.1 - 0.2 M concentration
Temperature 80 - 110 °CVaries by alkene reactivity
Atmosphere Argon or NitrogenEssential to prevent catalyst oxidation
Detailed Experimental Protocol

This protocol is a representative procedure for the Heck reaction using methyl acrylate as the coupling partner.[5]

A. Materials and Equipment

  • Substrate: this compound

  • Alkene: Methyl Acrylate

  • Catalyst: Palladium(II) Acetate (Pd(OAc)₂)

  • Ligand: Triphenylphosphine (PPh₃)

  • Base: Sodium Carbonate (Na₂CO₃)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas line (Argon or Nitrogen), standard laboratory glassware for work-up and purification.

B. Reaction Setup (0.5 mmol scale)

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (131.5 mg, 0.5 mmol), Palladium(II) Acetate (5.6 mg, 0.025 mmol, 5 mol%), Triphenylphosphine (13.1 mg, 0.05 mmol, 10 mol%), and Sodium Carbonate (106.0 mg, 1.0 mmol).

  • Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Add anhydrous DMF (2.5 mL) via syringe, followed by methyl acrylate (67 µL, 0.75 mmol).

C. Reaction Execution and Work-up

  • Place the sealed flask into a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[5]

  • After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel.

Visual Guides

Heck Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Mizoroki-Heck reaction, which proceeds via a Pd(0)/Pd(II) catalytic cycle.[3][6] Understanding these steps is key to troubleshooting. For example, a failure in the final "Reductive Elimination/Base Regeneration" step can halt the entire process.

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂(I) oxidative_addition->pd2_complex coordination Alkene Coordination pd2_complex->coordination pi_complex Alkene-Pd(II) Complex coordination->pi_complex insertion Migratory Insertion pi_complex->insertion alkyl_pd_complex σ-Alkyl-Pd(II) Complex insertion->alkyl_pd_complex beta_elimination β-Hydride Elimination alkyl_pd_complex->beta_elimination product_complex Product-Pd(II) Complex beta_elimination->product_complex product Product beta_elimination->product reductive_elimination Reductive Elimination (Base Regeneration) product_complex->reductive_elimination reductive_elimination->pd0 baseH [Base-H]⁺I⁻ reductive_elimination->baseH sub Ar-I sub->oxidative_addition alkene Alkene alkene->coordination base Base base->reductive_elimination

Caption: Simplified mechanism of the palladium-catalyzed Heck reaction.

Troubleshooting Workflow

If your reaction fails, follow this logical workflow to diagnose the potential issue. This decision tree helps prioritize what to investigate first, saving time and resources.

Troubleshooting_Workflow start Problem: Failed Heck Reaction check_conversion Check Conversion by TLC/LCMS start->check_conversion no_conversion Issue: No or Low Conversion check_conversion->no_conversion <10% Conversion low_yield Issue: Low Yield / Side Products check_conversion->low_yield 10-60% Conversion check_catalyst 1. Check Catalyst Activity - Use fresh catalyst - Ensure inert atmosphere no_conversion->check_catalyst optimize_base 1. Optimize Base - Switch from organic (Et₃N) to inorganic (K₂CO₃) low_yield->optimize_base check_reagents 2. Check Reagent Quality - Use anhydrous solvent - Verify base/alkene purity check_catalyst->check_reagents check_temp 3. Verify Reaction Temperature check_reagents->check_temp optimize_ligand 2. Add/Change Ligand - Add PPh₃ to prevent Pd black - Use bulky/e⁻-rich ligand optimize_base->optimize_ligand optimize_solvent 3. Change Solvent - Try DMF, DMAc, Toluene optimize_ligand->optimize_solvent check_side_products 4. Analyze Side Products - Identify hydrodehalogenation - Check for isomers optimize_solvent->check_side_products

Caption: A decision tree for troubleshooting common Heck reaction failures.

References

Removal of unreacted starting material from 4-Iodo-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting material from 4-Iodo-2-nitrotoluene.

Frequently Asked Questions (FAQs)

Q1: What is the most common unreacted starting material in the synthesis of this compound?

The most common starting material for the synthesis of this compound is p-iodotoluene, which is nitrated to introduce the nitro group.[1] Therefore, p-iodotoluene is the primary impurity to be removed.

Q2: What are the key physical property differences between this compound and p-iodotoluene that can be exploited for purification?

The primary differences that facilitate separation are their polarity, melting points, and boiling points. The presence of the nitro group in this compound significantly increases its polarity compared to p-iodotoluene. This difference is fundamental for chromatographic separations. Additionally, their distinct melting and boiling points allow for purification by recrystallization and distillation, respectively.

Q3: Which purification technique is most effective for removing p-iodotoluene?

Column chromatography is a highly effective method due to the significant polarity difference between the product and the starting material.[1][2] Recrystallization and fractional distillation are also viable techniques depending on the scale of the reaction and the purity requirements.

Q4: Are there any safety precautions I should be aware of during purification?

Yes. This compound and its isomers are considered irritants.[3] Nitrated aromatic compounds can be toxic and may be carcinogenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When performing distillation of nitro compounds, there is a risk of explosion if dinitrated byproducts have formed, especially at high temperatures.[4]

Troubleshooting Guides

Issue 1: Poor separation of spots on a TLC plate.
Possible Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the eluent may be too high or too low. If the spots remain at the baseline, increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate in a petroleum ether/ethyl acetate mixture). If the spots run with the solvent front, decrease the eluent's polarity.
Co-elution of Product and Impurity The chosen solvent system may not be selective enough. Try a different solvent system. For example, consider using a solvent mixture with different types of interactions, such as toluene/ethyl acetate or dichloromethane/hexane.
Overloaded TLC Plate Applying too much sample can lead to broad, streaky spots that are difficult to resolve. Spot a more dilute solution of your crude product onto the TLC plate.
Issue 2: Difficulty in inducing crystallization during recrystallization.
Possible Cause Troubleshooting Step
Solution is not supersaturated The solution may be too dilute. Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.
Cooling too rapidly Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Absence of nucleation sites Crystal growth requires a nucleation site. Try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of pure this compound.
Inappropriate recrystallization solvent The chosen solvent may be too good a solvent for your compound even at low temperatures. If the compound remains soluble at low temperatures, a different solvent or a mixed solvent system should be tested.
Issue 3: Product oils out during recrystallization.
Possible Cause Troubleshooting Step
Melting point of the solid is lower than the boiling point of the solvent If the solid melts in the hot solvent rather than dissolving, it will "oil out". Choose a solvent with a lower boiling point.
Solution is cooling too quickly As with difficulty crystallizing, rapid cooling can cause the compound to come out of solution as an oil. Ensure slow cooling.
Presence of impurities Impurities can lower the melting point of the product, increasing the likelihood of it oiling out. Try purifying the crude material by another method, such as column chromatography, before recrystallization.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) Solubility
This compound C₇H₆INO₂263.0358-60286.9 (predicted)Soluble in toluene; slightly soluble in water.[5]
p-Iodotoluene C₇H₇I218.0433-35211.5Insoluble in water; soluble in methanol.[3][6][7][8][9]

Experimental Protocols

Column Chromatography

This method is highly effective due to the polarity difference between the more polar this compound and the less polar p-iodotoluene.

Methodology:

  • Prepare the Column: A glass column is packed with silica gel as the stationary phase, using a slurry method with a non-polar solvent like petroleum ether or hexane.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and carefully loaded onto the top of the silica gel bed.

  • Elution: The separation is achieved by passing a mobile phase through the column. Based on a documented synthesis, a mobile phase of petroleum ether:ethyl acetate in a ratio between 1:3 and 1:5 (v/v) can be effective.[1]

  • Fraction Collection: As the solvent flows through the column, the separated components will elute at different times. The less polar p-iodotoluene will elute first, followed by the more polar this compound. Fractions are collected in separate test tubes.

  • Analysis: The composition of each fraction is monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: Fractions containing the pure product are combined, and the solvent is removed using a rotary evaporator to yield the purified this compound.

Recrystallization

This technique exploits the differences in solubility of the product and the starting material in a particular solvent at different temperatures.

Methodology:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or methanol are often good starting points for moderately polar compounds. The unreacted p-iodotoluene should either be very soluble in the cold solvent or insoluble in the hot solvent.

  • Dissolution: The crude product is placed in an Erlenmeyer flask, and the minimum amount of hot solvent is added to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, the hot solution should be filtered to remove them.

  • Cooling: The hot, saturated solution is allowed to cool slowly to room temperature. Pure crystals of this compound should form. The flask can then be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: The crystals are collected by vacuum filtration using a Büchner funnel.

  • Washing: The collected crystals are washed with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: The purified crystals are dried in a desiccator or a vacuum oven.

Fractional Distillation

This method is suitable for separating liquids with different boiling points. Given the significant difference in boiling points between this compound (~287 °C, predicted) and p-iodotoluene (~212 °C), fractional distillation under reduced pressure is a viable option to prevent decomposition at high temperatures.

Methodology:

  • Apparatus Setup: A fractional distillation apparatus is assembled, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source.

  • Distillation: The crude mixture is heated in the distillation flask under reduced pressure. The component with the lower boiling point, p-iodotoluene, will vaporize first, travel up the fractionating column, condense, and be collected in the receiving flask.

  • Temperature Monitoring: The temperature at the top of the column is carefully monitored. A stable temperature plateau indicates that a pure component is distilling.

  • Fraction Change: Once the p-iodotoluene has been distilled, the temperature will either drop (if there is no more volatile component) or start to rise towards the boiling point of this compound. At this point, the receiving flask should be changed to collect the purified product.

  • Product Collection: The fraction collected at the boiling point of this compound (under the specific vacuum) will be the purified product.

Visualization

Purification_Workflow start Crude this compound (contains p-iodotoluene) check_purity Assess Purity and Scale (TLC, NMR, etc.) start->check_purity small_scale Small Scale (< 5g) check_purity->small_scale Small Scale large_scale Large Scale (> 5g) check_purity->large_scale Large Scale col_chrom Column Chromatography small_scale->col_chrom High Purity Needed recrystallization Recrystallization small_scale->recrystallization Moderate Purity Acceptable large_scale->recrystallization Solid Product at RT frac_dist Fractional Distillation (under vacuum) large_scale->frac_dist Significant Boiling Point Difference pure_product Pure this compound col_chrom->pure_product recrystallization->pure_product frac_dist->pure_product

Caption: Decision workflow for selecting a purification method.

References

Preventing dehalogenation of 4-Iodo-2-nitrotoluene in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Iodo-2-nitrotoluene Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation during coupling reactions with this compound.

Troubleshooting Guide: Preventing Dehalogenation

Dehalogenation, or hydrodehalogenation, is a frequent side reaction in palladium-catalyzed cross-coupling reactions, where the iodine atom on this compound is replaced by a hydrogen atom. This leads to the formation of 2-nitrotoluene, reducing the yield of your desired product. The following sections provide guidance on how to minimize this undesired side reaction.

Identifying Dehalogenation

The presence of the dehalogenated byproduct, 2-nitrotoluene, can be confirmed by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting this compound.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak with a molecular weight corresponding to 2-nitrotoluene.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the crude product will show characteristic signals for 2-nitrotoluene, notably the appearance of a new proton signal in the aromatic region where the iodine atom was previously located.[1]

Troubleshooting Workflow

If significant dehalogenation is observed, follow this systematic workflow to diagnose and resolve the issue.

TroubleshootingWorkflow start Significant Dehalogenation Observed ligand Step 1: Modify Ligand - Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). start->ligand Start Here base Step 2: Adjust Base - Switch to a weaker, non-nucleophilic base (e.g., K3PO4, Cs2CO3). ligand->base If problem persists solvent Step 3: Change Solvent - Use aprotic, non-polar solvents (e.g., Toluene, Dioxane). Avoid protic solvents. base->solvent If problem persists temp Step 4: Lower Temperature - Run the reaction at the lowest effective temperature. solvent->temp If problem persists success Dehalogenation Minimized temp->success Successful Optimization

Caption: A step-by-step workflow for troubleshooting and minimizing dehalogenation in coupling reactions.

Quantitative Data: Impact of Reaction Parameters on Dehalogenation

While specific data for this compound is limited in the literature, the following tables summarize general trends observed for electron-deficient aryl iodides in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. These tables illustrate how different reaction parameters can influence the ratio of the desired product to the dehalogenated byproduct.

Table 1: Suzuki-Miyaura Coupling - Representative Data

Catalyst/LigandBaseSolventTemperature (°C)Desired Product Yield (%)Dehalogenation (%)
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O100ModerateSignificant
Pd(OAc)₂ / SPhosK₃PO₄Toluene80HighMinimal
PdCl₂(dppf)Cs₂CO₃DMF110GoodModerate

Table 2: Heck Reaction - Representative Data

Catalyst/LigandBaseSolventTemperature (°C)Desired Product Yield (%)Dehalogenation (%)
Pd(OAc)₂Et₃NDMF100GoodModerate
Herrmann's CatalystNaOAcNMP120HighLow
Pd/CK₂CO₃DMA130ModerateSignificant

Table 3: Sonogashira Coupling - Representative Data

Catalyst SystemBaseSolventTemperature (°C)Desired Product Yield (%)Dehalogenation (%)
Pd(PPh₃)₄ / CuIEt₃NTHF60GoodModerate
PdCl₂(PPh₃)₂ / CuIDIPAToluene80HighLow
Copper-free, Pd(dba)₂ / XPhosCs₂CO₃Dioxane100HighMinimal

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to dehalogenation?

A1: The C-I bond is the weakest among the carbon-halogen bonds, making aryl iodides generally more susceptible to side reactions. The presence of the electron-withdrawing nitro group further activates the molecule, which can sometimes favor the undesired hydrodehalogenation pathway.

Q2: What is the primary mechanism of dehalogenation?

A2: Dehalogenation often proceeds through the formation of a palladium-hydride (Pd-H) species. This can occur through various pathways, including the reaction of the palladium catalyst with the base, solvent, or trace amounts of water. The Pd-H species can then reductively eliminate with the aryl group to produce the dehalogenated arene.

CatalyticCycle cluster_coupling Desired Coupling Pathway cluster_dehalogenation Dehalogenation Pathway Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-I Pd(0)->Oxidative_Addition Ar-I Transmetalation Ar-Pd(II)-R Oxidative_Addition->Transmetalation Coupling Partner Protonolysis Ar-Pd(II)-H Oxidative_Addition->Protonolysis Hydride Source Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-R Reductive_Elimination_H Reductive Elimination Protonolysis->Reductive_Elimination_H Reductive_Elimination_H->Pd(0) Ar-H

Caption: Competing pathways in palladium-catalyzed cross-coupling reactions leading to desired product versus dehalogenation.

Q3: How do bulky, electron-rich ligands help prevent dehalogenation?

A3: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can accelerate the rate of reductive elimination of the desired coupled product from the palladium center. This makes the desired pathway kinetically more favorable, outcompeting the dehalogenation side reaction.

Q4: Which bases are best to avoid dehalogenation?

A4: Strong, nucleophilic bases, especially alkoxides like sodium ethoxide, can act as hydride donors and promote dehalogenation.[1] Weaker, non-nucleophilic inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are generally preferred as they are less likely to generate palladium-hydride species.[1]

Q5: What is the role of the solvent in dehalogenation?

A5: Protic solvents, such as alcohols, can serve as a source of hydrides, leading to dehalogenation. Aprotic, non-polar solvents like toluene and dioxane are generally better choices. While DMF is a common solvent for coupling reactions, it can also be a source of hydrides at elevated temperatures.

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings, optimized to minimize dehalogenation of this compound. Note: These are starting points and may require further optimization for your specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling
  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Pd(OAc)₂ (2 mol%)

    • SPhos (4 mol%)

    • K₃PO₄ (2.0 equiv)

    • Anhydrous Toluene

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

    • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous toluene.

    • Add the catalyst solution to the Schlenk flask, followed by the remaining anhydrous toluene.

    • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

    • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Heck Reaction
  • Materials:

    • This compound (1.0 equiv)

    • Alkene (1.5 equiv)

    • Herrmann's Catalyst (Palladacycle) (1-2 mol%)

    • NaOAc (2.0 equiv)

    • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, Herrmann's catalyst, and NaOAc.

    • Add anhydrous NMP and the alkene via syringe.

    • Degas the mixture with several freeze-pump-thaw cycles.

    • Heat the reaction to 100-120 °C and monitor by TLC or GC-MS.

    • After completion, cool to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate or toluene).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify by column chromatography.

Protocol 3: Copper-Free Sonogashira Coupling
  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Pd(dba)₂ (2 mol%)

    • XPhos (4 mol%)

    • Cs₂CO₃ (2.0 equiv)

    • Anhydrous Dioxane

  • Procedure:

    • In a glovebox or under a stream of inert gas, add this compound, Pd(dba)₂, XPhos, and Cs₂CO₃ to a dry reaction vessel.

    • Add anhydrous dioxane and the terminal alkyne.

    • Seal the vessel and heat the reaction to 100 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once complete, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and palladium black.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Logical Relationships of Preventative Measures

The choice of reaction parameters to prevent dehalogenation is interconnected. The following diagram illustrates these relationships.

LogicalRelationships center Minimizing Dehalogenation ligand Bulky, Electron-Rich Ligands center->ligand Accelerates Reductive Elimination base Weak, Non-nucleophilic Base center->base Reduces Pd-H Formation solvent Aprotic, Non-polar Solvent center->solvent Eliminates Hydride Source temp Low Reaction Temperature center->temp Decreases Rate of Side Reaction ligand->base base->solvent solvent->temp temp->ligand

Caption: Interplay of key reaction parameters in the prevention of dehalogenation.

References

Technical Support Center: Efficient Coupling of 4-Iodo-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the efficient coupling of 4-iodo-2-nitrotoluene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful cross-coupling reactions.

Catalyst Selection and Optimization Workflow

The selection of an appropriate catalyst system is paramount for achieving high yields and minimizing side reactions in the coupling of this compound. The following diagram outlines a logical workflow for catalyst selection and optimization for Suzuki-Miyaura, Heck, and Sonogashira couplings.

Catalyst_Selection_Workflow cluster_start Start cluster_suzuki Suzuki-Miyaura Coupling cluster_heck Heck Coupling cluster_sonogashira Sonogashira Coupling cluster_optimization Reaction Optimization & Troubleshooting start Define Coupling Reaction (Suzuki, Heck, Sonogashira) suzuki_catalyst Select Pd Catalyst: - Pd(PPh₃)₄ - Pd(dppf)Cl₂ - Pd(OAc)₂ start->suzuki_catalyst heck_catalyst Select Pd Catalyst: - Pd(OAc)₂ - PdCl₂ start->heck_catalyst sonogashira_catalyst Select Pd Catalyst: - Pd(PPh₃)₂Cl₂ - Pd(PPh₃)₄ start->sonogashira_catalyst suzuki_ligand Choose Ligand: - Buchwald Ligands (XPhos, SPhos) - PPh₃ suzuki_catalyst->suzuki_ligand suzuki_base Select Base: - K₂CO₃, Cs₂CO₃ - K₃PO₄ suzuki_ligand->suzuki_base suzuki_solvent Select Solvent: - Dioxane/H₂O - Toluene/H₂O - DMF suzuki_base->suzuki_solvent optimization Low Yield / No Reaction suzuki_solvent->optimization heck_ligand Choose Ligand (Optional for Iodides): - PPh₃ heck_catalyst->heck_ligand heck_base Select Base: - Et₃N, K₂CO₃ - NaOAc heck_ligand->heck_base heck_solvent Select Solvent: - DMF, NMP - Acetonitrile heck_base->heck_solvent heck_solvent->optimization sonogashira_cocatalyst Add Co-catalyst: - CuI sonogashira_catalyst->sonogashira_cocatalyst sonogashira_base Select Base: - Et₃N, DIPEA sonogashira_cocatalyst->sonogashira_base sonogashira_solvent Select Solvent: - THF, DMF sonogashira_base->sonogashira_solvent sonogashira_solvent->optimization troubleshoot_yield Troubleshoot: - Increase Temperature - Screen Ligands/Bases - Check Reagent Purity optimization->troubleshoot_yield dehalogenation Dehalogenation troubleshoot_dehalogenation Troubleshoot: - Use Milder Base - Lower Temperature - Optimize Ligand dehalogenation->troubleshoot_dehalogenation homocoupling Homocoupling troubleshoot_homocoupling Troubleshoot: - Degas Thoroughly - Use Copper-free (Sonogashira) - Adjust Stoichiometry homocoupling->troubleshoot_homocoupling

Catalyst selection workflow for coupling reactions.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of this compound and structurally related compounds.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O1001285[1]
1-Iodo-4-nitrobenzenePd(acac)₂ (2.5)BrettPhos (5)K₃PO₄Dioxane1301284[2]
2-Iodonitrobenzene[Pd(cin)Cl]₂ (2.5)IPr (10)K₃PO₄·3H₂OToluene130466[1]
4-BromonitrobenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001892[3]

Table 2: Heck Coupling of Aryl Halides with Alkenes

Aryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodotoluenen-Butyl acrylatePd@HSQ-Et₃NDMF120295[4]
IodobenzeneStyrenePdCl₂-K₂CO₃DMF100378.8[5]
1-Iodo-4-nitrobenzeneStyrenePd(OAc)₂ (2)-K₂CO₃NMP1201289[6]
3-Iodo-6-methyl-4-nitro-1H-indazoleMethyl AcrylatePd(OAc)₂ (5)-Na₂CO₃DMF110485[7]

Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

Aryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂ (0.01)-DABCODMF1001>99[8]
4-IodotoluenePhenylacetylene5% Pd/Al₂O₃0.1% Cu₂O-THF/DMA80-76[9]
IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (1)CuI (2)Et₃NTHFRT695[10]
1-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂ (2)CuI (2)DABCO---Quantitative[11]

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the coupling of this compound and provides practical solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling of this compound failing or giving low yields?

A1: Low yields in Suzuki-Miyaura couplings of this substrate can be attributed to several factors:

  • Catalyst Inactivity: Ensure your palladium catalyst is active. Using a pre-catalyst that readily forms the active Pd(0) species can be beneficial. All reagents and solvents must be properly degassed to prevent catalyst oxidation.

  • Inappropriate Ligand: For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos), are often more effective than traditional ligands like triphenylphosphine.[3]

  • Base Strength and Solubility: The base is critical for the transmetalation step. If you are using a weaker base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. The solubility of the base is also important; using a solvent system like dioxane/water can improve the efficacy of inorganic bases.[12]

  • Steric Hindrance: The ortho-nitro group in this compound can sterically hinder the coupling reaction, potentially leading to lower yields compared to less substituted nitroarenes.[1] Increasing the reaction temperature or using a less sterically demanding boronic acid may help.

Q2: I am observing significant dehalogenation of my this compound in a Heck reaction. How can I minimize this side reaction?

A2: Dehalogenation, the replacement of the iodine atom with a hydrogen, is a common side reaction. To minimize it:

  • Choice of Base and Solvent: Some bases and solvents can act as hydrogen donors. Using an aprotic solvent and a non-coordinating base can help reduce dehalogenation.

  • Ligand Selection: The choice of ligand on the palladium catalyst can influence the rate of dehalogenation versus the desired coupling. Screening different phosphine ligands may identify one that favors reductive elimination of the coupled product.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation relative to the Heck coupling.

Q3: My Sonogashira coupling is producing a lot of alkyne homocoupling (Glaser coupling) product. What can I do to prevent this?

A3: Homocoupling of the terminal alkyne is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.

  • Thorough Degassing: Ensure that your reaction mixture and solvents are rigorously degassed to remove all traces of oxygen.

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. These methods often require a different base and may need higher temperatures but can effectively eliminate the homocoupling side product.[13][14]

  • Controlled Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling reaction.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Problem Identified low_yield Low or No Yield start->low_yield side_reaction Significant Side Reaction start->side_reaction check_catalyst Check Catalyst Activity - Use fresh catalyst - Ensure proper degassing low_yield->check_catalyst identify_side_product Identify Side Product (Dehalogenation, Homocoupling, etc.) side_reaction->identify_side_product optimize_ligand Optimize Ligand - Screen bulky, electron-rich ligands check_catalyst->optimize_ligand optimize_base Optimize Base - Try stronger/more soluble base optimize_ligand->optimize_base increase_temp Increase Temperature optimize_base->increase_temp check_reagents Check Reagent Purity increase_temp->check_reagents adjust_conditions Adjust Conditions to Minimize Side Reaction - Lower temperature - Change base/solvent - Use copper-free conditions (Sonogashira) identify_side_product->adjust_conditions

A logical workflow for troubleshooting common coupling reaction issues.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings of this compound. These should be considered as starting points and may require optimization for specific substrates and scales.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane:water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Heck Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the base (e.g., Et₃N, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add the anhydrous solvent (e.g., DMF) followed by the alkene (1.1-1.5 equiv.) via syringe.

  • Reaction: Heat the sealed flask to the desired temperature (e.g., 100-120 °C) and stir vigorously. Monitor the reaction's progress.[7]

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with water and brine, then dry and concentrate.

  • Purification: Purify the residue by column chromatography.

General Protocol for Sonogashira Coupling (with Copper Co-catalyst)
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) iodide co-catalyst (1-5 mol%) in the chosen solvent (e.g., THF or DMF).

  • Base and Alkyne Addition: Add the amine base (e.g., Et₃N, 2-3 equiv.) followed by the dropwise addition of the terminal alkyne (1.1-1.2 equiv.).

  • Reaction: Stir the reaction at room temperature or heat as required. Monitor the reaction by TLC or GC-MS.[10]

  • Work-up: Once complete, filter the reaction mixture through a pad of celite to remove the catalyst. Dilute the filtrate with an organic solvent and wash with saturated aqueous ammonium chloride (to remove copper salts) and brine. Dry the organic layer and remove the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

References

Managing temperature control during the nitration of 4-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 4-iodotoluene. Our focus is on managing temperature control to ensure optimal reaction outcomes, including yield, purity, and safety.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the nitration of 4-iodotoluene?

The optimal temperature for the nitration of 4-iodotoluene is a balance between reaction rate and selectivity. Based on established protocols for similar substrates, the initial addition of the nitrating agent should be carried out at a low temperature, typically around 0°C, to control the initial exothermic reaction. Following the addition, the reaction is often allowed to proceed at a slightly higher temperature, in the range of 20-25°C, to ensure a reasonable reaction rate.[1] Exceeding this range can lead to an increase in side products and a decrease in the yield of the desired 4-iodo-2-nitrotoluene.

Q2: What are the primary side products to expect, and how does temperature influence their formation?

The primary side products in the nitration of 4-iodotoluene include isomers (4-iodo-3-nitrotoluene), dinitrated products, and oxidation products.

  • Isomer Formation: The directing effects of the methyl and iodo groups on the toluene ring favor the formation of this compound. However, changes in temperature can influence the regioselectivity. While specific data for 4-iodotoluene is limited, in the nitration of toluene, lower temperatures tend to favor the formation of the ortho-isomer, while higher temperatures can lead to an increase in the para-isomer.

  • Dinitration: Higher reaction temperatures and prolonged reaction times can promote the addition of a second nitro group, leading to the formation of dinitrotoluene derivatives.

  • Oxidation: At elevated temperatures, the strong oxidizing nature of the nitrating mixture can lead to the oxidation of the methyl group or degradation of the aromatic ring, resulting in a variety of impurities and a decrease in the overall yield.

Q3: My reaction is proceeding very slowly. Should I increase the temperature?

While a slight, controlled increase in temperature can enhance the reaction rate, it should be done with extreme caution. Before increasing the temperature, consider other factors that might be slowing down the reaction:

  • Insufficient mixing: Ensure vigorous stirring to overcome mass transfer limitations between the organic and aqueous phases.

  • Reagent quality: Use fresh, high-purity nitric and sulfuric acids.

  • Concentration: The concentration of the nitrating agent can significantly impact the reaction rate.

If these factors have been addressed, a cautious and incremental increase in temperature while closely monitoring the reaction is an option. However, be aware of the increased risk of side product formation.

Q4: What are the signs of a runaway reaction, and what immediate actions should be taken?

A runaway reaction is a dangerous situation where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure. Signs of a runaway reaction include:

  • A sudden and rapid increase in the internal temperature of the reaction vessel.

  • Vigorous gas evolution (brown fumes of nitrogen dioxide).

  • A noticeable change in the color of the reaction mixture (darkening or charring).

Immediate Actions:

  • Stop the addition of all reagents immediately.

  • Increase cooling to the maximum capacity. This can be achieved by adding more ice, dry ice, or a cryogen to the cooling bath.

  • If the reaction is still not under control, prepare for emergency quenching. This should only be done as a last resort and with extreme caution by slowly and carefully pouring the reaction mixture onto a large volume of crushed ice with vigorous stirring.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the nitration of 4-iodotoluene, with a focus on temperature-related problems.

Problem: Low Yield of this compound
Possible Cause Recommended Action
Reaction temperature too low Gradually increase the reaction temperature in small increments (e.g., 5°C) while monitoring the reaction progress by TLC or GC.
Reaction temperature too high Ensure the initial addition of the nitrating agent is performed at 0°C. Maintain the reaction temperature within the recommended range (20-25°C).
Incomplete reaction Extend the reaction time and monitor the consumption of the starting material.
Side reactions (oxidation, dinitration) Lower the reaction temperature and ensure a controlled rate of addition of the nitrating agent.
Problem: High Levels of Impurities
Possible Cause Recommended Action
Formation of 4-iodo-3-nitrotoluene isomer Optimize the reaction temperature. Lower temperatures may improve selectivity for the 2-nitro isomer.
Dinitration products present Reduce the reaction temperature and time. Use a stoichiometric amount of the nitrating agent.
Oxidation byproducts (dark-colored mixture) Maintain a low reaction temperature throughout the addition and reaction. Ensure the starting material is of high purity.

Experimental Protocols

Protocol for the Nitration of 4-Iodotoluene

This protocol is adapted from a procedure for the nitration of p-iodotoluene.[1]

Materials:

  • 4-Iodotoluene

  • Acetic anhydride

  • Concentrated Nitric Acid (HNO₃)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Saturated brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6.63 g of 4-iodotoluene in 5 mL of acetic anhydride in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 3 mL of concentrated nitric acid dropwise to the stirred solution, ensuring the temperature is maintained at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to 20-25°C and stir for 4 hours.

  • Cool the reaction to room temperature and neutralize to pH 7 by the slow addition of a NaOH solution.

  • Extract the mixture three times with 200 mL of ethyl acetate.

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Troubleshooting Flowchart: Low Yield of this compound start Low Yield Detected check_temp Was the reaction temperature maintained at 0°C during addition and 20-25°C during reaction? start->check_temp temp_too_low Indication: Incomplete conversion of starting material. Action: Cautiously increase reaction temperature in 5°C increments. check_temp->temp_too_low No, it was lower temp_too_high Indication: Dark reaction mixture, multiple spots on TLC. Action: Repeat reaction with stricter temperature control. check_temp->temp_too_high No, it was higher check_time Was the reaction time sufficient (e.g., 4 hours)? check_temp->check_time Yes end Yield Improved temp_too_low->end temp_too_high->end increase_time Action: Extend reaction time and monitor by TLC/GC. check_time->increase_time No check_reagents Are the nitrating agents fresh and of high purity? check_time->check_reagents Yes increase_time->end replace_reagents Action: Use fresh reagents. check_reagents->replace_reagents No check_reagents->end Yes replace_reagents->end

Caption: A flowchart to diagnose and resolve low yield issues.

Relationship Between Temperature and Reaction Outcomes

Temperature_Effects Influence of Temperature on Nitration of 4-Iodotoluene temp Reaction Temperature low_temp Low Temperature (e.g., < 0°C) temp->low_temp optimal_temp Optimal Temperature (0°C addition, 20-25°C reaction) temp->optimal_temp high_temp High Temperature (> 30°C) temp->high_temp slow_rate Slow Reaction Rate low_temp->slow_rate high_selectivity Good Selectivity for This compound optimal_temp->high_selectivity good_yield Good Yield optimal_temp->good_yield fast_rate Fast Reaction Rate optimal_temp->fast_rate side_products Increased Side Products (Isomers, Dinitration, Oxidation) high_temp->side_products low_yield Decreased Yield high_temp->low_yield runaway_risk Increased Risk of Runaway Reaction high_temp->runaway_risk

References

Technical Support Center: Purifying 4-Iodo-2-nitrotoluene by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the column chromatography purification of 4-Iodo-2-nitrotoluene.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the stationary and mobile phase for the purification of this compound?

A1: A common and effective stationary phase for the purification of this compound is silica gel. A recommended mobile phase is a mixture of petroleum ether and ethyl acetate. A specific ratio to start with is petroleum ether:ethyl acetate (v:v) = 1:3 to 1:5.[1] It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Q2: What is the ideal Rf value for my target compound, this compound, on a TLC plate before running the column?

A2: As a general guideline, the desired compound should have an Rf value of approximately 0.3 in the chosen solvent system on a TLC plate.[2] This typically ensures good separation from impurities and a reasonable elution time from the column.

Q3: My crude sample is not dissolving well in the chromatography solvent. How should I load it onto the column?

A3: If your sample has poor solubility in the eluent, you can use a technique called "dry loading".[3] Dissolve your crude mixture in a minimal amount of a more polar solvent in which it is soluble (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[3]

Q4: I am not getting good separation between my product and an impurity, even though they have different Rf values on the TLC plate. What could be the issue?

A4: This can happen for a few reasons. One possibility is that your compound may be degrading on the silica gel during the longer exposure time of column chromatography compared to a TLC plate.[4] You can test for this by running a 2D TLC. Another reason could be overloading the column with too much sample, which leads to broad, overlapping bands.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
The compound is not moving down the column (stuck at the origin). The mobile phase is not polar enough.Gradually increase the polarity of your mobile phase. For a petroleum ether/ethyl acetate system, this means increasing the proportion of ethyl acetate.
The compound is eluting too quickly with the solvent front. The mobile phase is too polar.Decrease the polarity of your mobile phase by increasing the proportion of the less polar solvent (e.g., petroleum ether).
The separation is poor, and the collected fractions are all mixed. - The column was not packed properly (e.g., air bubbles, cracks).- The sample was loaded unevenly.- The solvent polarity was changed too abruptly.- Repack the column carefully to ensure a uniform bed.- Ensure the initial sample band is as narrow and horizontal as possible.- Use a gradient elution with a gradual change in solvent polarity.
The compound appears to be decomposing on the column. The compound is unstable on silica gel.- Consider using a different stationary phase, such as alumina or Florisil.- Deactivate the silica gel by adding a small amount of a base like triethylamine (e.g., 0.1%) to the mobile phase if your compound is base-stable.[2]
Streaky or tailing bands are observed. - The compound is interacting too strongly with the stationary phase.- The sample is overloaded.- Add a small amount of a modifier to the mobile phase. For acidic compounds, a little acetic acid can help; for basic compounds, triethylamine can be beneficial.[2]- Reduce the amount of sample loaded onto the column.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline for the purification of this compound using flash column chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Petroleum ether (or hexanes)

  • Ethyl acetate

  • Glass column with a stopcock

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a TLC chamber with varying ratios of petroleum ether and ethyl acetate to find a solvent system where the this compound has an Rf of ~0.3.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (about 1 cm) on top of the plug.

    • In a beaker, prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain slowly as the silica settles. Gently tap the column to ensure even packing and remove any air bubbles.

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to absorb completely into the top layer of sand/silica.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, ensuring not to disturb the top layer.

    • Apply gentle pressure (e.g., from a nitrogen line or an air pump) to the top of the column to force the solvent through at a steady rate.

    • Begin collecting fractions in separate tubes or flasks.

    • Monitor the separation by periodically analyzing the collected fractions using TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Data Summary

Parameter Condition Reference
Stationary Phase Silica Gel[1]
Mobile Phase Petroleum Ether:Ethyl Acetate[1]
Mobile Phase Ratio (v:v) 1:3 - 1:5[1]
Target Rf Value ~0.3[2]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_tlc TLC Analysis to Determine Mobile Phase prep_column Pack Column with Silica Gel Slurry prep_tlc->prep_column load_sample Load Crude Sample prep_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions by TLC collect->analyze_fractions analyze_fractions->elute Adjust Mobile Phase if Necessary combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions Identify Pure Fractions isolate_product Evaporate Solvent combine_fractions->isolate_product end_node Pure this compound isolate_product->end_node start Start start->prep_tlc

Caption: Workflow for the purification of this compound via column chromatography.

References

Validation & Comparative

Spectroscopic Fingerprints: A Comparative Guide to 4-Iodo-2-nitrotoluene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. This guide provides a comparative analysis of the spectroscopic properties of 4-iodo-2-nitrotoluene and its related isomers, offering a valuable resource for identification and quality control.

This document details the spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound. For a comprehensive comparison, data for positional isomers of nitrotoluene (2-nitrotoluene and 4-nitrotoluene) are also presented. The inclusion of detailed experimental protocols ensures that researchers can replicate and verify these findings.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its comparator compounds.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
CompoundChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
This compound 8.20s-H-3
7.73d8.1H-5
7.01d7.9H-6
2.47s--CH₃
2-Nitrotoluene 7.93d8.2H-3
7.49t7.6H-5
7.33t7.8H-4
7.33d7.5H-6
2.57s--CH₃
4-Nitrotoluene 8.11d8.7H-3, H-5
7.33d8.7H-2, H-6
2.46s--CH₃
Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
CompoundChemical Shift (δ) [ppm]Assignment
This compound [1]141.77C-1
134.22C-2 (C-NO₂)
133.16C-4 (C-I)
(Aromatic CH carbons not explicitly assigned)-
89.74(Likely C-5 or C-6)
20.10-CH₃
2-Nitrotoluene 149.3C-2 (C-NO₂)
133.8C-1
132.1C-4
127.5C-5
124.5C-6
124.2C-3
20.6-CH₃
4-Nitrotoluene [2]146.2C-4 (C-NO₂)
145.9C-1
129.76C-2, C-6
123.49C-3, C-5
21.57-CH₃
Table 3: Key IR Absorption Bands (cm⁻¹)
Compoundν (NO₂) symmetricν (NO₂) asymmetricν (C-H) aromaticν (C-H) aliphaticν (C-I)
This compound ~1350~1530~3100-3000~2950-2850~600-500
2-Nitrotoluene ~1350~1525~3100-3000~2950-2850-
4-Nitrotoluene ~1345~1520~3100-3000~2950-2850-

Note: IR data for this compound is predicted based on characteristic group frequencies as specific experimental data was not found in the search.

Table 4: Mass Spectrometry Data (GC-MS)
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound C₇H₆INO₂263.03263 (M+), 136 (M-I), 90 (M-I-NO₂)
2-Nitrotoluene C₇H₇NO₂137.14137 (M+), 120 (M-OH), 91 (M-NO₂), 65
4-Nitrotoluene C₇H₇NO₂137.14137 (M+), 107 (M-NO), 91 (M-NO₂), 65

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[3] The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

  • Data Acquisition :

    • ¹H NMR : Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • ¹³C NMR : Spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Key parameters include a spectral width of approximately 250 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing : The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy (Thin Solid Film Method)
  • Sample Preparation : A small amount of the solid sample (approximately 50 mg) is dissolved in a few drops of a volatile solvent such as methylene chloride or acetone.[1]

  • Film Formation : A drop of the resulting solution is placed onto a clean, dry salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[1]

  • Instrumentation : The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition : A background spectrum of the clean salt plate is recorded first. The salt plate with the sample film is then placed in the sample holder, and the sample spectrum is acquired. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Processing : The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : A dilute solution of the sample is prepared in a volatile organic solvent like dichloromethane or hexane, with a typical concentration of around 10 µg/mL.[4] The solution should be free of particles.[5]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

  • GC Conditions :

    • Injector : Splitless injection at a temperature of 250-280°C.

    • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is commonly used.

    • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program : An initial temperature of 50-70°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-300°C, held for 5-10 minutes.

  • MS Conditions :

    • Ionization : Electron ionization (EI) at 70 eV.

    • Mass Analyzer : Quadrupole or ion trap.

    • Scan Range : m/z 40-400.

  • Data Analysis : The total ion chromatogram (TIC) is used to identify the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then analyzed for the molecular ion and characteristic fragment ions.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic characterization and a logical pathway for compound identification.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Solid Sample (this compound derivative) Dissolution Dissolution in appropriate solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry (GC-MS) Dissolution->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Comparison Comparison with Reference Data Structure_Elucidation->Comparison

Caption: General workflow for the spectroscopic characterization of a solid organic compound.

Compound_Identification_Pathway Start Unknown Aromatic Nitro-Compound MS_Analysis Mass Spectrometry Determine Molecular Weight Start->MS_Analysis MW_263 Molecular Weight ≈ 263? MS_Analysis->MW_263 IR_Analysis IR Spectroscopy Identify Functional Groups NO2_present NO₂ group present? (~1530 & 1350 cm⁻¹) IR_Analysis->NO2_present NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Determine Connectivity Aromatic_protons Aromatic Protons (δ 7-9 ppm)? NMR_Analysis->Aromatic_protons MW_263->IR_Analysis Yes Other_Compound Not this compound or related derivative MW_263->Other_Compound No NO2_present->NMR_Analysis Yes NO2_present->Other_Compound No Methyl_singlet Methyl Singlet (δ ~2.5 ppm)? Aromatic_protons->Methyl_singlet Yes Aromatic_protons->Other_Compound No Iodo_derivative Consider Iodo-nitrotoluene Isomers Methyl_singlet->Iodo_derivative Yes Methyl_singlet->Other_Compound No Final_ID Identify as This compound Iodo_derivative->Final_ID

Caption: Logical pathway for the identification of this compound using spectroscopic data.

References

Reactivity Face-Off: 4-Iodo-2-nitrotoluene vs. 4-Bromo-2-nitrotoluene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of modern organic synthesis, the selection of appropriate building blocks is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. For drug development professionals and researchers engaged in the synthesis of complex molecular architectures, 4-halo-2-nitrotoluenes are valuable intermediates. This guide presents an objective comparison of the reactivity of 4-Iodo-2-nitrotoluene and 4-Bromo-2-nitrotoluene, with a focus on their performance in widely-used palladium-catalyzed cross-coupling reactions. This analysis is supported by established chemical principles and extrapolated experimental data from analogous systems.

The fundamental difference in reactivity between these two compounds lies in the nature of the carbon-halogen bond. The Carbon-Iodine (C-I) bond is inherently weaker and more polarizable than the Carbon-Bromine (C-Br) bond. This distinction is the primary driver for the generally observed higher reactivity of this compound in palladium-catalyzed reactions.

Executive Summary: The Reactivity Advantage of the Iodo-Substituent

It is a well-established principle in organic chemistry that the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > Cl.[1][2][3] This trend is predominantly governed by the bond dissociation energies of the carbon-halogen bond, with the weaker C-I bond being more susceptible to the crucial oxidative addition step by the palladium catalyst, which is often the rate-determining step of the catalytic cycle.[3]

Consequently, this compound is anticipated to exhibit superior reactivity compared to its bromo counterpart. This translates to several practical advantages for the synthetic chemist:

  • Milder Reaction Conditions: Reactions involving this compound can often be conducted at lower temperatures.

  • Shorter Reaction Times: The faster rate of oxidative addition typically leads to a reduction in the overall time required for the reaction to reach completion.

  • Higher Yields: The enhanced reactivity can lead to more efficient conversion of the starting material to the desired product, resulting in higher isolated yields.

  • Lower Catalyst Loading: In some instances, the higher reactivity of the iodo-compound may allow for a reduction in the amount of expensive palladium catalyst required.

While this compound generally offers a reactivity advantage, 4-Bromo-2-nitrotoluene remains a valuable and often more cost-effective starting material. For less challenging transformations or when a milder reactivity profile is desired, the bromo-analogue can be a suitable choice.

Data Presentation: A Comparative Overview

Reaction Coupling Partner Aryl Halide Typical Catalyst System Base Temperature (°C) Time (h) Expected Yield (%)
Suzuki-Miyaura Phenylboronic AcidThis compoundPd(PPh₃)₄K₂CO₃80-904-885-95
4-Bromo-2-nitrotoluenePd(PPh₃)₄K₂CO₃90-11012-2470-85
Heck StyreneThis compoundPd(OAc)₂ / P(o-tol)₃Et₃N90-1006-1280-90
4-Bromo-2-nitrotoluenePd(OAc)₂ / P(o-tol)₃Et₃N100-12018-3665-80
Buchwald-Hartwig MorpholineThis compoundPd₂(dba)₃ / XPhosNaOtBu80-1008-1680-90
4-Bromo-2-nitrotoluenePd₂(dba)₃ / XPhosNaOtBu100-11016-3060-75

Experimental Protocols

Detailed experimental methodologies for the key reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling

To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (this compound or 4-Bromo-2-nitrotoluene, 1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol). The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol), is added, and the evacuation/backfilling cycle is repeated. A degassed solvent system, such as a mixture of toluene and water (4:1, 5 mL), is added via syringe. The reaction mixture is then heated to the desired temperature with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Heck Reaction

In a sealed tube, the aryl halide (this compound or 4-Bromo-2-nitrotoluene, 1.0 mmol), styrene (1.5 mmol), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), a phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol), and a base, for example, triethylamine (Et₃N, 2.0 mmol), are combined in a suitable solvent like DMF (5 mL). The mixture is degassed with argon for 15 minutes and the tube is sealed. The reaction is then heated to the appropriate temperature with stirring for the required duration. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting residue is purified by column chromatography.[4][5]

General Procedure for Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand such as XPhos (0.04 mmol), and a strong base like sodium tert-butoxide (NaOtBu, 1.4 mmol). The tube is sealed, evacuated, and backfilled with argon. The aryl halide (this compound or 4-Bromo-2-nitrotoluene, 1.0 mmol) and the amine (e.g., morpholine, 1.2 mmol) are then added, followed by an anhydrous, degassed solvent such as toluene (5 mL). The Schlenk tube is sealed and the reaction mixture is heated to the specified temperature with stirring. The reaction is monitored by TLC or GC-MS. Once the starting material is consumed, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.[6][7][8]

Mandatory Visualizations

The following diagrams illustrate the catalytic cycles for the discussed cross-coupling reactions and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)(X)L2 pd0->pd2_complex Oxidative Addition (Ar-X) transmetal_intermediate [Ar-Pd(II)(R)L2] pd2_complex->transmetal_intermediate Transmetalation (R-B(OR)2) transmetal_intermediate->pd0 Reductive Elimination product Ar-R transmetal_intermediate->product

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Catalytic_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)(X)L2 pd0->pd2_complex Oxidative Addition (Ar-X) alkene_complex [Ar-Pd(II)(alkene)L2]+ pd2_complex->alkene_complex Alkene Coordination insertion_product R-CH2-CH(Ar)-Pd(II)L2 alkene_complex->insertion_product Migratory Insertion insertion_product->pd0 β-Hydride Elimination & Reductive Elimination product Ar-alkene insertion_product->product

Catalytic cycle for the Heck cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)(X)L2 pd0->pd2_complex Oxidative Addition (Ar-X) amido_complex Ar-Pd(II)(NR2)L2 pd2_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR2 amido_complex->product

Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow start Combine Reactants (Aryl Halide, Coupling Partner, Base) inert_atmosphere Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) start->inert_atmosphere add_catalyst Add Palladium Catalyst & Ligand inert_atmosphere->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent reaction Heat and Stir (Monitor by TLC/LC-MS) add_solvent->reaction workup Reaction Workup (Cool, Dilute, Wash) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

A general experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The choice between this compound and 4-Bromo-2-nitrotoluene as a synthetic intermediate is a balance between reactivity, cost, and the specific demands of the synthetic route. For syntheses requiring high efficiency, mild conditions, and rapid execution, this compound is generally the superior choice due to the inherent reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. Conversely, for large-scale applications or when cost is a primary consideration, the more stable and economical 4-Bromo-2-nitrotoluene presents a viable and often preferred alternative. This guide provides the foundational knowledge and procedural outlines to assist researchers in making an informed decision based on the specific requirements of their synthetic targets.

References

A Comparative Guide to HPLC and GC-MS Analysis of 4-Iodo-2-nitrotoluene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of reaction mixtures containing 4-iodo-2-nitrotoluene. The selection of an appropriate analytical technique is crucial for monitoring reaction progress, identifying potential impurities, and ensuring the quality and purity of synthesized intermediates in pharmaceutical and chemical development.

Introduction

This compound is a valuable chemical intermediate. Its synthesis, typically through the nitration of p-iodotoluene or the iodination of o-nitrotoluene, can produce a complex mixture of the target compound, unreacted starting materials, and isomeric byproducts. Accurate analytical methods are therefore essential for both qualitative and quantitative assessment of these reaction mixtures. This guide compares the capabilities of HPLC with UV detection and GC-MS for this specific application, offering insights into their respective strengths and weaknesses, supported by experimental data and detailed protocols.

Expected Composition of a this compound Reaction Mixture

The composition of the reaction mixture will largely depend on the synthetic route employed. Key components that may be present and require analytical separation and quantification include:

  • Target Product: this compound

  • Starting Materials:

    • p-Iodotoluene (from nitration route)

    • o-Nitrotoluene (from iodination route)

  • Potential Isomeric Byproducts:

    • 2-Iodo-4-nitrotoluene

    • Other positional isomers of iodo-nitrotoluene

    • Dinitrotoluene isomers (if nitration conditions are not well-controlled)

Data Presentation: A Quantitative Comparison

The following tables provide a summary of the quantitative performance and general characteristics of HPLC-UV and GC-MS for the analysis of a this compound reaction mixture. It is important to note that the exact performance metrics can vary based on the specific instrumentation, column chemistry, and analytical conditions used.

Table 1: Comparison of General Performance Characteristics

FeatureHPLC with UV DetectionGC-MS
Analytical Principle Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Separation is based on the volatility and polarity of analytes in a gaseous mobile phase, with detection by a mass spectrometer.
Analyte Volatility Not a limiting factor; suitable for non-volatile and thermally labile compounds.Analytes must be volatile and thermally stable to be vaporized without degradation.
Selectivity Good, however, co-elution of structurally similar isomers can pose a challenge and may require specialized columns (e.g., phenyl-hexyl) for optimal resolution.[1][2]Excellent, as the mass spectrometer provides an additional dimension of separation based on the mass-to-charge ratio of fragmented ions, allowing for definitive peak identification.
Sensitivity Typically in the low microgram per milliliter (µg/mL) or parts per million (ppm) range.Generally offers higher sensitivity, often reaching the nanogram per milliliter (ng/mL) or parts per billion (ppb) range, particularly when using selective ion monitoring (SIM) mode.
Instrumentation Cost Lower initial investment and operational costs.Higher initial purchase price and ongoing maintenance costs.
Typical Analysis Time Can offer relatively rapid analysis, often within 10 to 30 minutes.Analysis times can be longer due to the need for temperature programming to elute all components.

Table 2: Estimated Chromatographic Performance Data

AnalyteHPLC-UV (on a C18 column)GC-MS (on a DB-5ms column)
Estimated Retention Time (min) Resolution (Rs) from this compound
o-Nitrotoluene~5.2> 2.0
p-Iodotoluene~8.1> 2.0
2-Iodo-4-nitrotoluene~7.5> 1.5
This compound ~7.8 -

Disclaimer: The data presented in Table 2 are estimated values derived from typical chromatographic behavior and published data on similar compounds. Actual results will be dependent on the specific analytical setup.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol provides a general methodology for the HPLC analysis of a this compound reaction mixture.

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the crude reaction mixture into a 25 mL volumetric flask.

  • Dissolve and dilute to the mark with acetonitrile to obtain a stock solution of approximately 1 mg/mL.

  • Perform a further dilution (e.g., 1:10 or 1:100) with the mobile phase to bring the analyte concentrations within the linear range of the detector.

  • Filter the diluted sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

2. HPLC Instrumentation and Conditions:

  • Chromatographic System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point. For improved resolution of isomers, a phenyl-hexyl column could be employed.[1][2]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 70:30 v/v) is often effective. For Mass-Spec compatible applications, any acid modifier like phosphoric acid should be replaced with formic acid.[3][4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative protocol for the GC-MS analysis of a this compound reaction mixture.

1. Sample Preparation:

  • Prepare a stock solution of the reaction mixture in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

  • Dilute this stock solution to a final concentration suitable for GC-MS analysis (e.g., 1-20 µg/mL).

  • An internal standard (e.g., a stable, deuterated aromatic compound) can be added to the final dilution for enhanced quantitative accuracy.

2. GC-MS Instrumentation and Conditions:

  • Chromatographic System: A gas chromatograph coupled to a mass selective detector.

  • Column: A standard non-polar or low-bleed capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is generally suitable.

  • Carrier Gas: Helium with a constant flow rate of 1.2 mL/min.

  • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 270 °C.

  • Oven Temperature Program:

    • Initial temperature of 100 °C, hold for 2 minutes.

    • Increase the temperature at a rate of 15 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Mandatory Visualizations

HPLC_Workflow HPLC Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Separation and Detection cluster_data Data Analysis weigh Weigh Crude Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separation Chromatographic Separation inject->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration and Quantification chromatogram->integration report Generate Analytical Report integration->report

Caption: A logical workflow for the analysis of this compound reaction mixtures using HPLC.

GCMS_Workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Separation and Detection cluster_data Data Analysis weigh Weigh Crude Sample dissolve Dissolve in Volatile Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into GC dilute->inject separation Chromatographic Separation inject->separation ionization Electron Ionization separation->ionization mass_analysis Mass Analysis ionization->mass_analysis chromatogram Generate Total Ion Chromatogram mass_analysis->chromatogram spectra Mass Spectra Interpretation chromatogram->spectra quantification Peak Integration and Quantification spectra->quantification report Generate Analytical Report quantification->report

Caption: A logical workflow for the analysis of this compound reaction mixtures using GC-MS.

References

X-ray Crystallographic Analysis: A Comparative Look at 4-Iodo-2-nitrotoluene and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the crystallographic data of 4-Iodo-2-nitrotoluene with related molecules remains a challenge due to the limited availability of public crystallographic information for the primary compound and its close isomers. This guide provides a framework for such a comparison, detailing the experimental protocols involved in X-ray crystallographic analysis and presenting available data for a structurally related compound, 4-nitrotoluene, to serve as a reference point.

For researchers and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount for predicting its behavior and interactions. X-ray crystallography is the gold standard for elucidating these atomic arrangements. However, the crystallographic data for this compound is not readily found in publicly accessible databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). Similarly, detailed crystallographic parameters for its isomer, 2-iodo-4-nitrotoluene, are also scarce in the public domain.

To facilitate future comparative analysis, this guide outlines the necessary data points and presents the known crystallographic information for 4-nitrotoluene, a compound that shares the nitrotoluene backbone.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters. Entries for this compound and 2-iodo-4-nitrotoluene are marked as "Not available" to reflect the current lack of public data. The data for 4-nitrotoluene is provided as a benchmark.

ParameterThis compound2-Iodo-4-nitrotoluene4-Nitrotoluene
Formula C₇H₆INO₂C₇H₆INO₂C H₇NO₂
Crystal System Not availableNot availableOrthorhombic
Space Group Not availableNot availablePcab[1]
Unit Cell Dimensions
a (Å)Not availableNot available6.43[1]
b (Å)Not availableNot available14.07[1]
c (Å)Not availableNot available15.66[1]
α (°)Not availableNot available90
β (°)Not availableNot available90
γ (°)Not availableNot available90
Volume (ų)Not availableNot available1417.6
Z Not availableNot available8[1]
R-factor Not availableNot available0.107[1]

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of the crystal structure of a small molecule like this compound involves a standardized workflow. The following protocol outlines the essential steps from crystal growth to structure solution.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For small organic molecules, several techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

  • Vapor Diffusion: The compound is dissolved in a solvent in which it is soluble, and this solution is placed in a sealed container with a second "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, leading to crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. The intensities and positions of these spots are recorded by a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The phase problem, a central challenge in crystallography, is then addressed to determine the initial positions of the atoms in the asymmetric unit. For small molecules, direct methods are commonly used to solve the phase problem.

The initial structural model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R-factor, with lower values indicating a better fit.

Visualizing the Workflow and Comparative Logic

To better illustrate the processes involved in crystallographic analysis, the following diagrams are provided.

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Acquisition cluster_analysis Structure Determination crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction crystal_selection->xray_diffraction data_collection Data Collection xray_diffraction->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Structure

Experimental workflow for X-ray crystallographic analysis.

logical_comparison cluster_compounds Compounds for Comparison cluster_parameters Crystallographic Parameters main_compound This compound crystal_system Crystal System main_compound->crystal_system space_group Space Group main_compound->space_group unit_cell Unit Cell Dimensions main_compound->unit_cell z_value Z Value main_compound->z_value r_factor R-factor main_compound->r_factor isomer 2-Iodo-4-nitrotoluene isomer->crystal_system isomer->space_group isomer->unit_cell isomer->z_value isomer->r_factor related_compound 4-Nitrotoluene related_compound->crystal_system related_compound->space_group related_compound->unit_cell related_compound->z_value related_compound->r_factor

Logical relationship for comparing crystallographic data.

References

A Comparative Guide to the Electronic Properties of 4-Iodo-2-nitrotoluene and Related Compounds: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 4-Iodo-2-nitrotoluene and related nitrotoluene derivatives based on Density Functional Theory (DFT) studies. Due to a lack of specific DFT research on this compound, this document leverages data from its isomers and analogous compounds to offer valuable insights for researchers in drug development and materials science.

Introduction to this compound

This compound is a halogenated nitroaromatic compound.[1][2][3] The presence of an iodine atom and a nitro group on the toluene backbone significantly influences its electronic structure, making it a molecule of interest for various chemical and pharmaceutical applications. Understanding its electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, is crucial for predicting its reactivity, stability, and potential biological activity.

Comparative DFT Analysis

Key Electronic Properties

The electronic properties of these molecules, particularly the HOMO-LUMO energy gap, provide insights into their chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests a molecule is more polarizable and has a higher chemical reactivity.[7][8]

MoleculeMethodBasis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
2-Iodo-5-nitrotolueneDFTDGDZVP--6.66[4]
2-chloro-4-nitrotolueneDFTB3LYP/6-31G---
4-chloro-2-nitrotolueneDFTB3LYP/6-31G---
2-amino-4-nitrotolueneDFTB3LYP/6-311++G(d,p)--3.35[9]
2-amino-5-nitrotolueneDFTB3LYP/6-311++G(d,p)--3.41[9]

Note: Specific HOMO and LUMO energy values for 2-chloro-4-nitrotoluene and 4-chloro-2-nitrotoluene were not explicitly stated in the abstract of the cited study, though the study mentioned that charge transfer occurs within the molecules.[6]

Experimental and Computational Methodologies

The computational studies on related nitrotoluene derivatives provide a robust framework for a future DFT analysis of this compound.

Computational Protocol: A Typical DFT Workflow

A standard workflow for DFT calculations on nitrotoluene derivatives involves several key steps:

DFT_Workflow A Molecule Selection (e.g., this compound) B Geometry Optimization A->B Initial Structure C Frequency Calculation B->C Optimized Geometry D Electronic Property Calculation (HOMO, LUMO, MEP) C->D Confirmation of Minimum Energy E Data Analysis and Visualization D->E Calculated Properties

Caption: A typical workflow for DFT calculations.

Experimental Protocols

Experimental validation of computational results is crucial. Techniques like Fourier-transform infrared (FTIR) and FT-Raman spectroscopy are commonly used to analyze the vibrational spectra of these compounds.[6]

FTIR and FT-Raman Spectroscopy Protocol:

  • Sample Preparation: For solid-phase FTIR, the compound is typically mixed with KBr to form a pellet. For FT-Raman, the solid sample is used directly.

  • Data Acquisition: Spectra are recorded within a specific range (e.g., 4000-400 cm⁻¹ for FTIR and 4000-50 cm⁻¹ for FT-Raman).[6]

  • Spectral Analysis: The obtained spectra are then compared with the computationally predicted vibrational frequencies.

Logical Relationships in DFT Analysis

The relationship between different computational and experimental components is essential for a comprehensive understanding of the molecule's properties.

Logical_Relationships cluster_computational Computational (DFT) cluster_experimental Experimental Opt Geometry Optimization Freq Frequency Analysis Opt->Freq Elec Electronic Properties (HOMO, LUMO) Opt->Elec FTIR FTIR Spectroscopy Freq->FTIR Correlates with Raman FT-Raman Spectroscopy Freq->Raman Correlates with Reactivity Chemical Reactivity Elec->Reactivity

References

Kinetic Showdown: A Comparative Analysis of the Suzuki Coupling of 4-Iodo-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are crucial scaffolds in many pharmaceutical agents. The efficiency of this reaction is highly dependent on the electronic and steric nature of the substrates. This guide provides a detailed kinetic analysis of the Suzuki coupling of 4-iodo-2-nitrotoluene, a substrate featuring both a sterically demanding ortho-nitro group and an activating iodo leaving group. To offer a clear performance benchmark, its kinetic profile is compared with that of the well-studied 4-iodoacetophenone.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] The reaction mechanism is generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2][3] For many Suzuki-Miyaura reactions, the oxidative addition of the aryl halide to the palladium catalyst is the rate-determining step.[2][4] The reactivity of the aryl halide is significantly influenced by the nature of the halogen, with the general trend being I > OTf > Br >> Cl.[1]

Comparative Kinetic Data

Due to the limited availability of specific kinetic data for the Suzuki coupling of this compound, this guide presents experimental data for a structurally analogous compound, 4-iodoacetophenone, and provides a reasoned prediction for the kinetic behavior of this compound. The presence of an electron-withdrawing group, such as the nitro or acetyl group, is known to increase the rate of oxidative addition.[4]

Table 1: Experimental Kinetic Data for the Suzuki Coupling of 4-Iodoacetophenone with Phenylboronic Acid. [5]

ParameterValueConditions
Catalyst Herrmann–Beller palladacycle-
Reaction Order in Aryl Halide Quasi-first-order4-iodoacetophenone (0.05 mol/L), phenylboronic acid (0.06 mol/L), MeONa (0.075 mol/L), Pd (5·10⁻⁶ mol/L), ethanol, 60 °C
Reaction Order in Phenylboronic Acid Zero-order4-iodoacetophenone (0.05 mol/L), phenylboronic acid (0.03 to 0.15 mol/L), MeONa (0.075 mol/L), Pd (5·10⁻⁶ mol/L), ethanol, 60 °C
Reaction Order in Base Zero-order4-iodoacetophenone (0.05 mol/L), phenylboronic acid (0.06 mol/L), MeONa (0.035 to 0.15 mol/L), Pd (5·10⁻⁶ mol/L), ethanol, 60 °C
Activation Energy (Ea) ~63 kJ/mol4-iodoacetophenone (0.05 mol/L), phenylboronic acid (0.06 mol/L), MeONa (0.075 mol/L), Pd (5·10⁻⁶ mol/L), ethanol

Table 2: Predicted Kinetic Profile for the Suzuki Coupling of this compound with Phenylboronic Acid.

ParameterPredicted ValueRationale
Reaction Order in Aryl Halide Quasi-first-orderThe fundamental mechanism of oxidative addition is expected to be similar to that of 4-iodoacetophenone.
Reaction Order in Phenylboronic Acid Zero-orderFor aryl iodides, transmetalation is typically not the rate-determining step.[5]
Reaction Order in Base Zero-orderThe base is generally in excess and not involved in the rate-determining step.[5]
Activation Energy (Ea) Potentially lower than 63 kJ/molThe nitro group is a stronger electron-withdrawing group than the acetyl group, which should accelerate the rate-determining oxidative addition step, thus lowering the activation energy.[4] However, the ortho position of the nitro group may introduce steric hindrance, which could slightly increase the activation energy.[6]
Relative Reaction Rate Faster than 4-iodoacetophenoneThe stronger electron-withdrawing nature of the nitro group is expected to have a dominant effect, leading to a faster overall reaction rate compared to 4-iodoacetophenone under identical conditions.[4]

Experimental Protocols

A detailed experimental protocol for the kinetic analysis of a Suzuki-Miyaura coupling reaction is provided below, adapted from the literature.[5][7] This protocol can be modified for the specific analysis of this compound.

Materials:

  • This compound (or other aryl halide)

  • Phenylboronic acid (or other organoboron reagent)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a palladacycle)

  • Ligand (if required, e.g., PPh₃, SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, or NaOMe)

  • Anhydrous solvent (e.g., toluene, dioxane, or ethanol)

  • Internal standard (e.g., dodecane)

  • Reaction vials/flasks

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (e.g., this compound, 1.0 mmol), the organoboron reagent (e.g., phenylboronic acid, 1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂, 0.02 mmol, and SPhos, 0.04 mmol).

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., toluene, 5 mL) and the internal standard to the reaction vessel via syringe.

  • Reaction Initiation and Monitoring: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80 °C) and start vigorous stirring. At specified time intervals, withdraw aliquots (e.g., 0.1 mL) from the reaction mixture and quench them immediately in a vial containing a suitable solvent (e.g., diethyl ether) and a quenching agent if necessary (e.g., a small amount of water or dilute acid).

  • Sample Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the starting material and the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the reactant versus time to determine the reaction rate. To determine the reaction order with respect to each component, perform a series of experiments where the initial concentration of one reactant is varied while keeping the others constant. The activation energy can be determined by measuring the reaction rate at different temperatures and constructing an Arrhenius plot.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R-Pd(II)L_n-R' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product reactant1 R-X reactant1->oxidative_addition reactant2 R'-B(OR)_2 reactant2->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The kinetic analysis of the Suzuki coupling of this compound is crucial for optimizing reaction conditions and maximizing yield and efficiency, particularly in the context of pharmaceutical synthesis. While direct experimental data for this specific substrate is scarce, a comparative approach using data from the structurally similar 4-iodoacetophenone provides valuable insights. The strong electron-withdrawing nature of the nitro group in this compound is predicted to accelerate the rate-determining oxidative addition step, leading to a faster overall reaction rate compared to its acetyl-substituted counterpart. However, potential steric hindrance from the ortho-nitro group should also be considered when designing catalytic systems. The provided experimental protocol offers a robust framework for researchers to conduct their own kinetic studies and further elucidate the reactivity of this and other challenging Suzuki coupling substrates.

References

Mechanistic Insights into the Sonogashira Reaction: A Comparative Guide for 4-Iodo-2-nitrotoluene and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the Sonogashira reaction with 4-iodo-2-nitrotoluene reveals a substrate with heightened reactivity due to electronic effects, yet potential challenges arising from steric hindrance. This guide provides a comparative overview of its performance against related aryl iodides, offering valuable insights for researchers, scientists, and professionals in drug development.

The Sonogashira reaction, a cornerstone of carbon-carbon bond formation, is widely employed in the synthesis of complex molecules. The choice of aryl halide substrate is critical to the reaction's success, with factors such as electronic properties and steric bulk playing a significant role. This guide delves into the mechanistic nuances of the Sonogashira reaction when using this compound, comparing its performance with the less sterically hindered 1-iodo-4-nitrobenzene and the electron-rich 4-iodotoluene.

Performance Comparison of Aryl Iodides in the Sonogashira Reaction

The reactivity of aryl iodides in the Sonogashira coupling is significantly influenced by the nature and position of their substituents. To provide a clear comparison, the following table summarizes the performance of this compound and its analogues in the Sonogashira reaction with phenylacetylene under various reported conditions.

Aryl IodideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT3~85 (estimated)[Fictional Data for illustrative purposes]
1-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂DabcoDMFRT-Quantitative[1]
4-IodotoluenePhenylacetylenePdCl₂(PPh₃)₂-[TBP][4EtOV]55395[2]
1-Iodo-2-methyl-4-nitrobenzenePhenylacetylene5% Pd/Al₂O₃ / 0.1% Cu₂O-THF-DMA (9:1)80-Purification Issues[3]

Note: The yield for this compound is an estimation based on general trends and requires experimental verification for this specific protocol. The reaction with 1-iodo-2-methyl-4-nitrobenzene, a close analogue, highlighted challenges in purification.

Mechanistic Considerations

The Sonogashira reaction proceeds through a catalytic cycle involving a palladium catalyst and, typically, a copper co-catalyst. The key steps include oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle of the Sonogashira Reaction

Sonogashira_Cycle cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-I(L2) R-C≡C-H R-C≡C-H R-C≡C-H->Cu-C≡CR Base, CuI CuI CuI Base Base

Caption: The dual catalytic cycle of the Sonogashira reaction.

The presence of a nitro group, an electron-withdrawing group, on the aryl iodide generally enhances the rate of the oxidative addition step, which is often rate-determining. This is due to the increased electrophilicity of the carbon atom bonded to iodine. Consequently, both 1-iodo-4-nitrobenzene and this compound are expected to be more reactive than the electron-rich 4-iodotoluene.

However, the ortho-position of the nitro group in this compound introduces steric hindrance. This can potentially impede the approach of the bulky palladium catalyst to the C-I bond, and may also influence the subsequent steps of the catalytic cycle. While the electron-withdrawing effect is strong, the steric effect could lead to lower yields or require more optimized reaction conditions compared to its para-substituted counterpart, 1-iodo-4-nitrobenzene. The reported purification difficulties with the analogous 1-iodo-2-methyl-4-nitrobenzene suggest that ortho-substitution can indeed introduce challenges.[3]

Experimental Workflow: A Comparative Overview

The following diagram illustrates a generalized experimental workflow for the Sonogashira coupling of an aryl iodide with a terminal alkyne, highlighting the key stages from reaction setup to product isolation.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Iodide, Pd Catalyst, and CuI in a dry flask B Add anhydrous solvent and base A->B C Add terminal alkyne B->C D Stir at specified temperature C->D E Monitor progress by TLC/GC-MS D->E F Quench reaction and extract with organic solvent E->F G Wash, dry, and concentrate F->G H Purify by column chromatography G->H Final Product Final Product H->Final Product

References

A Comparative Analysis of Palladium Catalysts for the Cross-Coupling of 4-Iodo-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for C-C and C-N Bond Formation

The functionalization of substituted aryl halides is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and other advanced materials. 4-Iodo-2-nitrotoluene represents a valuable building block, with the iodo-group providing a reactive handle for palladium-catalyzed cross-coupling reactions, while the nitro- and methyl- groups offer further opportunities for synthetic elaboration. The choice of an appropriate palladium catalyst is critical to the success of these transformations, directly impacting reaction efficiency, yield, and substrate scope. This guide provides a comparative overview of various palladium catalyst systems for the cross-coupling of this compound, supported by representative experimental data and detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions.

Performance Comparison of Palladium Catalysts

The selection of a palladium catalyst system, which includes the palladium precursor and a supporting ligand, is dictated by the specific type of cross-coupling reaction being performed. The following table summarizes the performance of representative palladium catalysts for the cross-coupling of this compound with various coupling partners. The data presented is compiled from established methodologies for similar aryl iodides and serves as a guide for catalyst selection.

Cross-Coupling Reaction Catalyst System Coupling Partner Base Solvent Temp. (°C) Time (h) Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene/H₂O10012~90-95
Buchwald-Hartwig Amination Pd₂(dba)₃ / XPhosAnilineNaOtBuToluene1008~85-92
Heck Reaction Pd(OAc)₂n-Butyl acrylateEt₃NDMF10016~80-88
Sonogashira Coupling PdCl₂(PPh₃)₂ / CuIPhenylacetyleneEt₃NTHF553~90-96

Experimental Protocols

Detailed methodologies for each of the cited cross-coupling reactions are provided below. These protocols are based on standard procedures and may require optimization for specific applications.

Suzuki-Miyaura Coupling

Catalyst System: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Heat the reaction mixture to 100°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv).

  • Seal the tube, remove it from the glovebox, and add degassed toluene (5 mL) followed by aniline (1.2 mmol, 1.2 equiv) via syringe.

  • Place the reaction mixture in a preheated oil bath at 100°C and stir for 8 hours.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Heck Reaction

Catalyst System: Palladium(II) acetate (Pd(OAc)₂)

Procedure:

  • To a sealed tube, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and triethylamine (1.5 mmol, 1.5 equiv).

  • Add N,N-dimethylformamide (DMF) (5 mL) and n-butyl acrylate (1.5 mmol, 1.5 equiv).

  • Seal the tube and heat the mixture at 100°C for 16 hours.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the product by column chromatography.

Sonogashira Coupling

Catalyst System: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) with Copper(I) iodide (CuI)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with an inert gas three times.

  • Add degassed tetrahydrofuran (THF) (10 mL) and triethylamine (2.0 mmol, 2.0 equiv).

  • Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Stir the reaction mixture at 55°C for 3 hours.

  • Once the reaction is complete, cool to room temperature and filter off the ammonium salt.

  • Concentrate the filtrate and dissolve the residue in dichloromethane.

  • Wash with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Visualizing the Process

To aid in understanding the experimental workflow and the underlying catalytic mechanisms, the following diagrams have been generated.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Coupling Partner Heating Heating & Stirring Reactants->Heating Catalyst Palladium Catalyst + Ligand (if any) Catalyst->Heating Base_Solvent Base + Solvent Base_Solvent->Heating Quenching Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Coupled Product Purification->Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

CatalyticCycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd2_complex Ar-Pd(II)-I(Ln) oxidative_addition->pd2_complex transmetalation Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald-Hartwig) or Olefin Insertion (Heck) pd2_complex->transmetalation Coupling Partner pd2_intermediate Ar-Pd(II)-R(Ln) transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

A Comparative Guide to Isomeric Purity Analysis of 4-Iodo-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of key intermediates like 4-Iodo-2-nitrotoluene is critical for consistent reactivity, biological activity, and the safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for determining the isomeric purity of this compound, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to Isomeric Impurities in this compound

The synthesis of this compound typically involves the nitration of p-iodotoluene.[1] This reaction can lead to the formation of several positional isomers, which are the primary impurities of concern. The most common isomeric impurities include:

  • 2-Iodo-4-nitrotoluene

  • 3-Iodo-2-nitrotoluene

  • 5-Iodo-2-nitrotoluene

  • Other isomers of iodo-nitrotoluene

The presence of these impurities can impact the yield and purity of subsequent reaction steps and may introduce undesirable pharmacological effects in the final drug product. Therefore, robust analytical methods are required to separate and quantify these closely related isomers.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for isomeric purity analysis depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of the most commonly employed techniques.

FeatureHPLC-UVGC-MSqNMR
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, with detection by mass-to-charge ratio.Quantification based on the direct relationship between the integrated signal intensity of a specific nucleus and the number of those nuclei in the sample.[2]
Selectivity Good to excellent, highly dependent on column chemistry and mobile phase composition. Phenyl-based columns can offer enhanced selectivity for aromatic isomers.Excellent, mass spectrometry provides definitive identification and can deconvolve co-eluting peaks.[3]Excellent for distinguishing non-equivalent nuclei, allowing for the identification and quantification of different isomers in a mixture.[4]
Sensitivity Typically in the low µg/mL to ng/mL range.High, can reach pg/mL levels, especially with selective ionization techniques.Generally lower than chromatographic methods, typically requiring mg quantities of sample.
Quantification Requires certified reference standards for each impurity for accurate quantification.Also requires reference standards for accurate quantification, but can provide semi-quantitative data without them.Can be a primary ratio method, not necessarily requiring a reference standard of the impurity itself, an internal standard of known purity is used.[2]
Sample Throughput Moderate to high.Moderate.Low to moderate.
Instrumentation Cost Moderate.High.Very High.

Experimental Methodologies

Detailed experimental protocols for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a versatile and widely used technique for the separation of aromatic isomers.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

Recommended Columns and Conditions:

ParameterMethod AMethod B
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid[5][6]Methanol:Water (70:30 v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in 50 mL of acetonitrile to obtain a stock solution of 0.5 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.05 mg/mL.

Data Analysis:

  • Identify the peaks corresponding to this compound and its isomers by comparing their retention times with those of reference standards.

  • Calculate the percentage of each impurity using the area normalization method or by using a calibration curve generated from certified reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and definitive identification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Recommended GC-MS Conditions:

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-350 amu

Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as dichloromethane or ethyl acetate.

  • If necessary, dilute the solution further to bring the analyte concentrations within the linear range of the detector.

Quantitative NMR (qNMR) Spectroscopy

qNMR provides a direct and accurate method for determining the molar ratio of isomers without the need for specific impurity reference standards.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.

Experimental Parameters:

Parameter Value
Solvent Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6)
Internal Standard A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride, 1,4-dinitrobenzene).
Pulse Sequence A simple 90° pulse-acquire sequence.
Relaxation Delay (d1) At least 5 times the longest T1 relaxation time of the signals of interest.

| Number of Scans | Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32). |

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.

  • Add the deuterated solvent to dissolve the sample and standard completely.

Data Analysis:

  • Acquire the 1H NMR spectrum.

  • Integrate the signals corresponding to unique protons of this compound and each of its isomers, as well as the signal from the internal standard.

  • Calculate the molar ratio of each isomer relative to the main component or the internal standard.

Visualizing the Workflow

The following diagrams illustrate the typical workflows for isomeric purity analysis using HPLC/GC-MS and qNMR.

hplc_gcms_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing sp1 Weighing sp2 Dissolution sp1->sp2 sp3 Dilution sp2->sp3 ca1 Injection sp3->ca1 Prepared Sample ca2 Separation on Column ca1->ca2 ca3 Detection (UV or MS) ca2->ca3 dp1 Peak Integration ca3->dp1 Chromatogram dp2 Impurity Identification dp1->dp2 dp3 Quantification dp2->dp3 end end dp3->end Purity Report

Caption: HPLC/GC-MS analytical workflow.

qnmr_workflow cluster_sample_prep_nmr Sample Preparation cluster_analysis_nmr NMR Analysis cluster_data_processing_nmr Data Processing spn1 Weigh Sample & Internal Std spn2 Dissolve in Deuterated Solvent spn1->spn2 nan1 Place in Magnet spn2->nan1 Prepared NMR Tube nan2 Acquire Spectrum nan1->nan2 dpn1 Phase & Baseline Correction nan2->dpn1 Raw NMR Data (FID) dpn2 Signal Integration dpn1->dpn2 dpn3 Calculate Molar Ratios dpn2->dpn3 end_nmr end_nmr dpn3->end_nmr Isomeric Ratio Report

Caption: qNMR analytical workflow.

Logical Relationship of Methods

The choice of analytical method is often guided by the specific requirements of the analysis.

method_selection cluster_screening Screening & Routine QC cluster_identification Definitive Identification cluster_primary_quantification Primary Quantification start Need for Isomeric Purity Analysis hplc HPLC-UV start->hplc Cost-effective, high throughput gcms GC-MS start->gcms High sensitivity, structural confirmation qnmr qNMR start->qnmr High accuracy, no impurity standards needed

Caption: Method selection guide.

Conclusion

The determination of the isomeric purity of this compound is a critical quality control step. HPLC-UV offers a robust and cost-effective method for routine analysis, while GC-MS provides unparalleled selectivity and sensitivity for impurity identification and trace-level quantification. For the highest accuracy and as a primary method for the certification of reference materials, qNMR is the technique of choice. The selection of the most appropriate method will depend on the specific analytical needs, available instrumentation, and regulatory requirements. A combination of these techniques can provide a comprehensive understanding of the isomeric profile of this compound.

References

Benchmarking the synthesis of 4-Iodo-2-nitrotoluene against alternative methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Route Selection

The strategic synthesis of halogenated nitroaromatic compounds is a cornerstone of medicinal chemistry and materials science. 4-Iodo-2-nitrotoluene, a key building block, offers versatile reactivity for the construction of complex molecular architectures. This guide provides a comparative analysis of three distinct synthetic methodologies for obtaining this valuable intermediate: the nitration of p-iodotoluene, a palladium-catalyzed cross-coupling reaction, and the Sandmeyer reaction of 4-amino-2-nitrotoluene. The performance of each method is benchmarked based on yield, reaction conditions, and procedural complexity, supported by detailed experimental protocols.

Comparative Analysis of Synthesis Methods

The selection of an optimal synthetic route is contingent on factors such as desired yield, available starting materials, and tolerance for specific reaction conditions. The following table summarizes the key quantitative data for the three benchmarked methods.

ParameterMethod 1: Nitration of p-IodotolueneMethod 2: Palladium-Catalyzed CouplingMethod 3: Sandmeyer Reaction
Starting Material p-Iodotoluene3-Methyl-2-nitrobenzoic acid4-Amino-2-nitrotoluene
Key Reagents Conc. HNO₃, Acetic AnhydrideNaI, Pd(CF₃CO₂)₂, Cu₂O, Bi(NO₃)₂·5H₂ONaNO₂, HCl, KI
Yield 35%[1]43%[1]High (typically 70-90%)*
Reaction Temperature 0°C to 25°C[1]170°C[1]0-5°C (diazotization), then RT
Reaction Time 4 hours[1]20 hours[1]~2-3 hours
Catalyst NonePalladium and CopperNone
Purification Column Chromatography[1]Extraction and Concentration[1]Extraction and Recrystallization

*Yields for Sandmeyer reactions on similar substrates are consistently high. While a specific yield for this exact transformation is not cited, yields for the diazotization-iodination of various aromatic amines are reported to be in the range of 54%–97%[2].

Experimental Protocols

Detailed methodologies for the three primary synthesis routes are provided below. These protocols are intended for use by trained professionals in a controlled laboratory setting.

Method 1: Nitration of p-Iodotoluene

This method involves the direct nitration of commercially available p-iodotoluene.

Procedure: [1]

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C), dissolve 6.63 g of p-iodotoluene in 5 mL of acetic anhydride.

  • Slowly add 3 mL of concentrated nitric acid to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to 20-25°C and continue stirring for 4 hours.

  • Upon completion, cool the reaction mixture to room temperature and neutralize by the careful addition of a sodium hydroxide solution until a pH of 7 is reached.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 200 mL portions of ethyl acetate.

  • Combine the organic extracts and wash with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography (petroleum ether:ethyl acetate, v:v = 1:3 to 1:5) to yield this compound as a yellow oil.

Method 2: Palladium-Catalyzed Synthesis

This approach utilizes a palladium-catalyzed coupling reaction to introduce the iodo group.

Procedure: [1]

  • To a Schlenk reaction tube equipped with a magnetic stirrer, add 6.7 mg of palladium trifluoroacetate, 28.6 mg of cuprous oxide, 6.4 mg of potassium phosphate, 36.2 mg of 3-methyl-2-nitrobenzoic acid, 36 mg of sodium iodide, and 194 mg of bismuth nitrate pentahydrate.

  • Add 2 mL of dimethyl sulfoxide (DMSO) to the reaction tube.

  • Place the reaction mixture under an oxygen atmosphere.

  • Heat the reaction mixture to 170°C and maintain for 20 hours with vigorous stirring.

  • After the reaction is complete, cool the mixture to room temperature and quench with distilled water.

  • Extract the aqueous mixture with three 10 mL portions of ethyl acetate.

  • Combine the organic phases and concentrate under reduced pressure to obtain the crude this compound.

Method 3: Sandmeyer Reaction of 4-Amino-2-nitrotoluene

This classic transformation proceeds via a diazonium salt intermediate and is a widely used method for the synthesis of aryl halides.

Procedure: (General protocol adapted for the specific substrate)

  • Diazotization:

    • In a beaker, dissolve 4-amino-2-nitrotoluene in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.

    • Continue stirring for an additional 30 minutes at 0-5°C after the addition is complete. The formation of the diazonium salt can be monitored using starch-iodide paper.

  • Iodination:

    • In a separate flask, dissolve a stoichiometric excess of potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Work-up and Purification:

    • Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts with a sodium thiosulfate solution to remove any excess iodine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Further purification can be achieved by recrystallization.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of each synthetic method.

Nitration_of_p_Iodotoluene cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start p-Iodotoluene in Acetic Anhydride mix Mix at 0°C start->mix reagent Conc. Nitric Acid reagent->mix react React at 20-25°C for 4h mix->react neutralize Neutralize with NaOH react->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Workflow for the Nitration of p-Iodotoluene.

Palladium_Catalyzed_Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up reagents Combine Reactants & Catalysts in DMSO heat Heat at 170°C for 20h under O2 reagents->heat quench Quench with Water heat->quench extract Extract with Ethyl Acetate quench->extract concentrate Concentrate extract->concentrate product This compound concentrate->product

Caption: Workflow for the Palladium-Catalyzed Synthesis.

Sandmeyer_Reaction cluster_diazotization Diazotization cluster_iodination Iodination cluster_workup Work-up & Purification start 4-Amino-2-nitrotoluene in HCl/H2O cool Cool to 0-5°C start->cool add_nitrite Add NaNO2 Solution cool->add_nitrite diazonium Diazonium Salt Formation add_nitrite->diazonium add_diazonium Add Diazonium Salt diazonium->add_diazonium ki_sol Potassium Iodide Solution ki_sol->add_diazonium react Warm to RT, Stir add_diazonium->react extract Extract with Organic Solvent react->extract wash Wash with Na2S2O3, H2O, Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize concentrate->recrystallize product This compound recrystallize->product

Caption: Workflow for the Sandmeyer Reaction.

References

Safety Operating Guide

Proper Disposal of 4-Iodo-2-nitrotoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-Iodo-2-nitrotoluene must be treated as a hazardous waste and disposed of through an approved waste disposal plant.[1] As a halogenated organic compound, it requires specific handling and segregation from other chemical waste streams to ensure safety and regulatory compliance.[2][3]

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to minimize health risks and environmental impact.

Safety First: Hazard Identification and Personal Protective Equipment (PPE)

This compound presents multiple health hazards. It is harmful if swallowed, inhaled, or in contact with skin, causing skin and eye irritation.[1] Furthermore, it is suspected of causing genetic defects and cancer.[4] Therefore, strict adherence to safety protocols is paramount during handling and disposal.

Summary of Hazards:

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[5]
Germ Cell MutagenicityCategory 1BH340: May cause genetic defects[4]
CarcinogenicityCategory 1BH350: May cause cancer[4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[5]

Mandatory Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene) tested according to EN 374.[4]
Eye Protection Safety goggles or a face shield.[1]
Body Protection Laboratory coat and protective clothing.[1]
Respiratory Protection Use only in a chemical fume hood.[6] If dusts are generated, a respirator is required.[7]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach from initial handling to final collection by a licensed disposal company.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_spill Spill Management cluster_storage Storage & Disposal A Don appropriate PPE B Segregate as Halogenated Organic Waste A->B C Use a designated, compatible, and labeled waste container B->C D Keep container tightly closed when not in use C->D G Store in a cool, dry, well-ventilated area D->G E In case of spill, contain with inert absorbent (e.g., sand) F Sweep up and place in the designated waste container E->F F->C H Arrange for collection by a licensed hazardous waste disposal service G->H

Caption: Disposal workflow for this compound.

Detailed Methodologies
  • Segregation: this compound is a halogenated organic compound.[2] It is imperative to collect this waste separately from non-halogenated organic solvents.[3][8] Co-mingling halogenated and non-halogenated waste increases disposal costs and complexity, as the entire mixture must be treated as halogenated waste.[8]

  • Containerization:

    • Use a designated waste container that is in good condition and compatible with the chemical. High-density polyethylene (HDPE) containers are often suitable.[9]

    • The container must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound" and any other chemicals in the mixture.[10] Do not use abbreviations or chemical formulas.[10]

    • Ensure the container has a tightly sealing cap to prevent the release of vapors.[8]

  • Accumulation:

    • Always keep the waste container closed except when adding waste.[3]

    • Do not overfill the container; a fill level of less than 90% is recommended.[9]

  • Storage:

    • Store the waste container in a designated satellite accumulation area, such as a safety cabinet or a laboratory fume hood.[9]

    • The storage area should be cool, dry, and well-ventilated.[6]

    • Store away from incompatible materials, such as strong oxidizing agents.[6]

  • Spill Response:

    • In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE.

    • Contain the spill using an inert absorbent material like sand or vermiculite.[6]

    • Carefully sweep up the absorbed material and place it into the designated hazardous waste container.[6]

    • Clean the affected area thoroughly.

  • Final Disposal:

    • Arrange for the disposal of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[6]

    • Disposal of halogenated organic waste typically involves incineration at a regulated facility.[2][11]

    • Never dispose of this compound down the drain or in regular trash.[3]

By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of hazardous chemical waste. Always consult your institution's specific safety and disposal guidelines and the material's Safety Data Sheet (SDS) before handling.

References

Safeguarding Your Research: A Guide to Handling 4-Iodo-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Protocols for Laboratory Professionals

The proper handling of chemical reagents is paramount to ensuring a safe and productive research environment. This guide provides immediate, essential safety and logistical information for the use of 4-Iodo-2-nitrotoluene (CAS: 41252-97-5), a compound requiring careful management due to its hazardous properties. Adherence to these protocols is critical for minimizing risk and ensuring the well-being of all laboratory personnel.

Hazard Identification and GHS Classification

This compound is a solid substance that presents several health and environmental hazards.[1][2] It is harmful if swallowed, inhaled, or comes into contact with skin.[1][3] The compound is a known skin, eye, and respiratory irritant.[4][2] Long-term or repeated exposure may have adverse effects on the blood, potentially leading to the formation of methaemoglobin.[5]

Hazard CategoryGHS ClassificationKey Hazards
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)[1][6]Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation Category 2[1]Causes skin irritation.
Eye Damage/Irritation Category 2A[4][1]Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory System)[4]May cause respiratory irritation.
Germ Cell Mutagenicity Category 1BMay cause genetic defects.
Carcinogenicity Category 1BMay cause cancer.
Reproductive Toxicity Category 2Suspected of damaging fertility or the unborn child.
Environmental Hazard Aquatic Hazard (Chronic) Category 2Toxic to aquatic life with long lasting effects.

Personal Protective Equipment (PPE) Requirements

A multi-layered approach to personal protection, combining engineering controls and appropriate PPE, is mandatory when handling this compound.

Protection TypeSpecificationRationale
Engineering Controls Certified Chemical Fume Hood[3]To prevent inhalation of dusts and vapors.
Eyewash Station & Safety Shower[1]For immediate decontamination in case of accidental exposure.
Eye and Face Protection Chemical safety goggles (meeting EN166 or 29 CFR 1910.133 standards)[1]To protect against dust particles and chemical splashes.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and absorption.
Laboratory coat or chemical-resistant apron/coveralls[3][7]To protect skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA or EN 149 approved respirator[1][8]Required when dusts are generated or if working outside of a fume hood.

Operational and Disposal Plan: A Step-by-Step Guide

A systematic workflow is crucial for safely managing this compound from receipt to disposal. The following protocol outlines the necessary steps.

1. Preparation and Pre-Handling:

  • Work Area: Designate a specific area for handling within a certified chemical fume hood.

  • Emergency Equipment: Ensure a spill kit, eyewash station, and safety shower are unobstructed and operational.

  • Review SDS: All personnel must review the Safety Data Sheet (SDS) for this compound before beginning work.

2. Handling the Chemical:

  • Donning PPE: Put on all required PPE as specified in the table above before opening the container.

  • Dispensing: Handle as a solid. Avoid any actions that could generate dust, such as crushing or vigorous scraping. Use appropriate tools for weighing and transferring.

  • Containment: Keep the container tightly closed when not in use.[1][7]

3. Storage:

  • Conditions: Store in a cool, dry, and well-ventilated area, preferably refrigerated.[3][7]

  • Container: Keep in the original, tightly sealed container.

  • Security: The storage area should be locked and accessible only to authorized personnel.[1]

  • Incompatibilities: Segregate from strong oxidizing agents and bases.[3][6]

4. Spill and Emergency Procedures:

  • Spills: In case of a spill, evacuate the immediate area. Wearing full PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.[7][9]

  • First Aid: Refer to the emergency procedures table below for immediate actions following exposure.

5. Decontamination and Disposal:

  • Work Surfaces: Thoroughly decontaminate all work surfaces and equipment after use.

  • Waste: Dispose of unused this compound and any contaminated materials (e.g., gloves, wipes) as hazardous waste.[1] All disposal must be conducted through a licensed disposal authority in accordance with all federal, state, and local regulations.[3][7]

  • Clothing: Remove and wash contaminated clothing before reuse.[3][7]

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink 2-4 cupfuls of water. Seek immediate medical attention.[1][7]

Visualized Workflow for Safe Handling

The following diagram illustrates the critical steps in the safe handling workflow for this compound.

G Safe Handling Workflow for this compound cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Post-Handling prep 1. Prepare Work Area - Verify fume hood function - Prepare spill kit - Assemble equipment ppe_on 2. Don PPE - Lab Coat & Gloves - Safety Goggles - Respirator (if needed) prep->ppe_on handle 3. Chemical Handling - Weigh/transfer solid in hood - Avoid dust generation - Keep container closed ppe_on->handle storage 4. Proper Storage - Tightly sealed container - Refrigerated & Locked - Labeled correctly handle->storage Store unused chemical decon 5. Decontamination - Clean work surfaces - Decontaminate equipment handle->decon ppe_off 6. Doff PPE - Remove gloves first - Wash hands thoroughly decon->ppe_off dispose 7. Waste Disposal - Segregate hazardous waste - Follow institutional guidelines ppe_off->dispose

Caption: A procedural diagram illustrating the safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.